molecular formula C8H6N2O2 B1482687 Methyl 3-(pyrimidin-5-yl)prop-2-ynoate CAS No. 1592602-23-7

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Cat. No.: B1482687
CAS No.: 1592602-23-7
M. Wt: 162.15 g/mol
InChI Key: MHGGYEFNEPBZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1592602-23-7

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 3-pyrimidin-5-ylprop-2-ynoate

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,1H3

InChI Key

MHGGYEFNEPBZFF-UHFFFAOYSA-N

SMILES

COC(=O)C#CC1=CN=CN=C1

Canonical SMILES

COC(=O)C#CC1=CN=CN=C1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Pyrimidin-5-yl Substituted Alkyne Ester Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidin-5-yl substituted alkyne ester (e.g., ethyl 3-(pyrimidin-5-yl)propiolate) represents a high-value pharmacophore scaffold in modern medicinal chemistry. This building block combines the electron-deficient nature of the pyrimidine ring—a "privileged structure" in kinase inhibition—with the versatile reactivity of an alkynyl ester.

This guide details the synthesis, reactivity, and application of this moiety.[1][2] Unlike the more common 2- or 4-substituted pyrimidines, the 5-position offers a unique vector for extending into solvent-exposed regions of protein binding pockets without disrupting the critical hydrogen-bonding motifs at the N1/N3 positions. The alkynyl ester tail serves as a "linchpin" for divergent synthesis, enabling rapid access to pyrazoles, isoxazoles, and triazoles via cyclocondensation and cycloaddition reactions.

Structural Significance & Rationale

Electronic Profile

The pyrimidine ring is significantly electron-deficient (π-deficient). Substitution at the 5-position (meta-like) is electronically distinct from the 2- and 4-positions.

  • Inductive Effect: The 5-alkynyl group conjugates with the pyrimidine ring, creating an extended

    
    -system.
    
  • Michael Acceptor Potency: The ester group at the terminus of the alkyne renders the triple bond highly electrophilic. The electron-withdrawing nature of the pyrimidine ring at the other end further activates this bond toward nucleophilic attack (Michael addition) and inverse electron demand Diels-Alder (IEDDA) reactions.

Pharmacophore Utility

In kinase inhibitor design (e.g., Bcr-Abl inhibitors), the pyrimidine ring often mimics the adenine hinge-binding region. The 5-position vector allows for:

  • Scaffold Hopping: Replacing phenyl or pyridine rings to alter solubility and metabolic stability (lowering logP).

  • Solvent Channel Access: The linear alkyne spacer projects substituents away from the hinge region, often used to solubilize groups or reach remote binding pockets (e.g., the "gatekeeper" residue).

Synthesis Protocol: Sonogashira Coupling

The most robust method for constructing the pyrimidin-5-yl alkyne ester is the Sonogashira cross-coupling of 5-bromopyrimidine with ethyl propiolate .

Reaction Scheme


Standard Operating Procedure (SOP)

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ) (0.05 equiv)
  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Catalyst Charge: Add 5-bromopyrimidine, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI to the flask.
  • Degassing: Evacuate and backfill with Argon three times to remove O

    
     (critical to prevent homocoupling of the alkyne).
    
  • Solvent Addition: Add anhydrous THF and Et

    
    N via syringe.
    
  • Alkyne Addition: Add ethyl propiolate dropwise at room temperature.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes).
    

Troubleshooting:

  • Low Yield: If homocoupling of the alkyne (Glaser coupling) is observed, increase the degassing rigor or switch to a slower addition of the alkyne.

  • Black Precipitate: Palladium precipitation ("Pd black") indicates catalyst decomposition; ensure the phosphine ligand is fresh or add excess PPh

    
    .
    
Visualization: Synthesis Workflow

Sonogashira_Workflow Start Start: Inert Atmosphere (Argon/N2) Reagents Add Solid Reagents: 5-Bromopyrimidine Pd Catalyst CuI Start->Reagents Solvents Add Solvents: THF + Et3N (Degassed) Reagents->Solvents Alkyne Add Ethyl Propiolate (Dropwise) Solvents->Alkyne Reaction Heat to 50°C 4-6 Hours Alkyne->Reaction Workup Filter (Celite) Concentrate Reaction->Workup Product Purified Product: Ethyl 3-(pyrimidin-5-yl)propiolate Workup->Product

Caption: Optimized workflow for the Sonogashira coupling of 5-bromopyrimidine with ethyl propiolate.

Divergent Reactivity & Applications

The pyrimidin-5-yl alkyne ester is a "linchpin" intermediate. The ester functionality allows for cyclocondensation, while the triple bond enables cycloadditions.

Heterocycle Synthesis (The "Hub")
TransformationReagentProduct ScaffoldMechanism
Pyrazole Synthesis Hydrazine (

)
3-(Pyrimidin-5-yl)-pyrazol-5-oneCyclocondensation (Michael addition followed by amidation)
Isoxazole Synthesis Hydroxylamine (

)
3-(Pyrimidin-5-yl)-isoxazol-5-oneCyclocondensation
Triazole Synthesis Organic Azide (

)
1,2,3-Triazole-4-carboxylateCuAAC "Click" Chemistry (1,3-Dipolar Cycloaddition)
Michael Addition Secondary Amine (

)

-Amino Acrylate
Conjugate Addition
Key Reaction: Pyrazole Formation

Reacting the building block with hydrazines is a primary route to Bcr-Abl kinase inhibitors.

  • Protocol: Dissolve the alkyne ester in EtOH. Add hydrazine hydrate (1.5 equiv). Reflux for 2 hours. The product often precipitates upon cooling.

  • Significance: This generates a pyrazole core decorated with the pyrimidine ring, a motif seen in drugs like Ponatinib (though Ponatinib uses an imidazo[1,2-b]pyridazine, the topology is analogous).

Visualization: Reaction Diversity

Reactivity_Hub Core Pyrimidin-5-yl Alkyne Ester Pyrazole Pyrazoles (via Hydrazine) Core->Pyrazole Cyclocondensation Isoxazole Isoxazoles (via Hydroxylamine) Core->Isoxazole Cyclocondensation Triazole 1,2,3-Triazoles (via Azides/Click) Core->Triazole 1,3-Dipolar Cycloaddition Michael Beta-Amino Esters (via Amines) Core->Michael Conjugate Addition Amide Alkynyl Amides (via Hydrolysis+Coupling) Core->Amide FGI

Caption: Divergent synthesis pathways from the pyrimidin-5-yl alkyne ester core.

Medicinal Chemistry Applications

Kinase Inhibition (Bcr-Abl)

Research has demonstrated that 5-alkynylpyrimidines are effective inhibitors of the Bcr-Abl kinase, including the T315I mutant which is resistant to Imatinib.

  • Mechanism: The linear alkyne spacer positions the terminal group (derived from the ester) into the hydrophobic pocket behind the gatekeeper residue.

  • Data Point: In comparative studies, pyrazolo[3,4-d]pyrimidines linked via an alkyne at the equivalent position showed IC50 values in the nanomolar range against resistant cell lines [1].

Click Chemistry in Drug Conjugation

The alkyne handle is stable enough to survive early-stage synthesis but reactive enough for late-stage "Click" conjugation.

  • Application: Attaching the pyrimidine pharmacophore to E3 ligase recruiters (for PROTACs) or to fluorescent tags for cellular imaging. The 5-position ensures the tag does not interfere with the primary binding event [2].

References

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Click Chemistry: Diverse Chemical Function From a Few Good Reactions. Source: ResearchGate / Angewandte Chemie URL:[Link]

Sources

An In-depth Technical Guide on Methyl 3-(pyrimidin-5-yl)prop-2-ynoate: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical architecture, a plausible and efficient synthetic route, its predicted physicochemical properties, and its potential applications as a scaffold in medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing for interaction with a wide array of biological targets.[2] The introduction of diverse functionalities to the pyrimidine ring is a proven strategy for modulating the biological activity of a molecule.[3] this compound is a compound that combines the privileged pyrimidine scaffold with a reactive propiolate group, offering a versatile platform for the synthesis of novel drug candidates.[1]

Chemical Structure and Core Identifiers

This compound is characterized by a pyrimidine ring substituted at the 5-position with a methyl propiolate moiety. The propiolate group, an electron-deficient alkyne, is a key feature that imparts unique reactivity to the molecule.[4][5]

Systematic Name: this compound

While a specific CAS Number for the methyl ester was not found in the initial search, the closely related ethyl ester, Ethyl 3-(pyrimidin-5-yl)propiolate, is registered under CAS Number 1601954-87-3 .[6]

Molecular Formula: C₈H₆N₂O₂

Molecular Weight: 162.15 g/mol

SMILES: COC(=O)C#CC1=CN=CN=C1

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are crucial for assessing its drug-likeness and for planning experimental work.

PropertyValueSource
Molecular Weight 162.15 g/mol Calculated
Topological Polar Surface Area (TPSA) 52.08 Ų[6]
logP 0.39[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

These predicted properties suggest that this compound has good potential for oral bioavailability.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of alkynyl-substituted heterocycles and is known to be effective for 5-halopyrimidines.[1][7][8]

The proposed synthesis involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) with methyl propiolate in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize this compound from 5-bromopyrimidine and methyl propiolate.

Materials:

  • 5-Bromopyrimidine

  • Methyl propiolate[4][5]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 5-bromopyrimidine to the reaction mixture.

  • Slowly add methyl propiolate to the mixture.

  • The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.[7]

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions.

  • Amine Base: The base is crucial for deprotonating the terminal alkyne of methyl propiolate to form the copper acetylide intermediate and to neutralize the hydrogen halide formed during the reaction.[7]

  • Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[7][8]

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromopyrimidine 5-Bromopyrimidine Sonogashira Coupling Sonogashira Coupling 5-Bromopyrimidine->Sonogashira Coupling Methyl Propiolate Methyl Propiolate Methyl Propiolate->Sonogashira Coupling Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Sonogashira Coupling CuI Co-catalyst CuI Co-catalyst CuI Co-catalyst->Sonogashira Coupling Amine Base (e.g., Et3N) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N)->Sonogashira Coupling Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Sonogashira Coupling Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Sonogashira Coupling Workup & Purification Workup & Purification Sonogashira Coupling->Workup & Purification Product This compound Workup & Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a highly attractive building block for the synthesis of novel bioactive molecules. The pyrimidine core is a well-established pharmacophore, and the propiolate moiety offers a versatile handle for further chemical modifications.

Scaffold for Kinase Inhibitors

The pyrimidine ring is a common feature in many kinase inhibitors. The introduction of an alkynyl group at the 5-position can provide a vector for exploring the ATP-binding pocket of various kinases. The propiolate ester can be further derivatized to introduce functionalities that can form key interactions with the target protein.

Precursor for Novel Heterocyclic Systems

The electron-deficient alkyne of the propiolate group is a reactive Michael acceptor and can participate in various cycloaddition reactions. This allows for the construction of more complex fused heterocyclic systems, which are of great interest in medicinal chemistry. For example, it can react with binucleophiles to form novel pyrimidine-fused heterocycles.

Bioorthogonal Chemistry and Chemical Probes

The alkyne functionality can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This would allow for the conjugation of this compound to biomolecules, making it a potential tool for creating chemical probes to study biological systems.

Visualization of Potential Applications

Applications cluster_applications Potential Applications in Drug Discovery Methyl_Propiolate_Pyrimidine This compound Kinase_Inhibitors Scaffold for Kinase Inhibitors Methyl_Propiolate_Pyrimidine->Kinase_Inhibitors Pyrimidine Core as Pharmacophore Heterocycle_Synthesis Precursor for Novel Heterocyclic Systems Methyl_Propiolate_Pyrimidine->Heterocycle_Synthesis Reactive Propiolate for Cycloadditions Chemical_Probes Bioorthogonal Chemistry & Chemical Probes Methyl_Propiolate_Pyrimidine->Chemical_Probes Alkyne for 'Click' Chemistry

Caption: Potential applications of this compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is readily achievable through well-established methodologies like the Sonogashira coupling. The combination of the biologically relevant pyrimidine scaffold and the versatile propiolate functionality makes it a valuable building block for the creation of diverse molecular libraries aimed at identifying novel therapeutic agents. Further investigation into the reactivity and biological activity of this compound and its derivatives is highly warranted.

References

  • Thienopyrimidines are purine bioisosters, and their use is a key factor in creating new derivatives with predefined properties. Some thienopyrimidines are reported to have a broad spectrum of biological activities. (Source: MDPI, Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines)
  • Thienopyridine derivatives have been synthesized for their potential biological properties, including for cancer treatment. (Source: MDPI, Synthesis of Novel Methyl 3-(hetero)
  • Methyl 3-(pyrimidin-5-yl)propanoate is a versatile chemical used in pharmaceuticals, agriculture, and research for synthesizing complex molecules. (Source: Autech, Methyl 3-(Pyrimidin-5-yl)
  • A new chemical series of 2-amino-5-arylmethyl-1,3-thiazole derivatives was identified with antiproliferative activity on a human prostate carcinoma cell line.
  • Two series of pyrimidine hybrids were synthesized and showed moderate anti-proliferative activity against the MCF-7 breast cancer cell line and potent in vitro EGFR-TK enzyme inhibition.
  • This product page lists methyl 3-[[5-(5-methylfuran-2-yl)pyrimidin-2-yl]amino]propanoate with its chemical formula and molecular weight. (Source: Chemazone, methyl 3-[[5-(5-methylfuran-2-yl)
  • ChemScene is a supplier of building blocks and bioactive small molecules for chemical synthesis and drug discovery. (Source: ChemScene, Building blocks | Bioactive small molecules)
  • Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were designed as potent and orally bioavailable CD73 inhibitors for cancer immunotherapy. (Source: PubMed, Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase)
  • This review describes various synthetic approaches and reactions of pyrimidine and its related compounds, highlighting their importance in medicinal chemistry.[3] (Source: Growing Science, Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives)

  • Methyl propiolate is a reagent used in the synthesis of various organic compounds, including tetrahydropyrimidin-2-one derivatives. (Source: Sigma-Aldrich, Methyl propiolate 99 922-67-8)

  • The Sonogashira coupling of 5-bromopyrimidine with terminal alkynes is a highly effective method for synthesizing 5-alkynylpyrimidines, which are valuable building blocks for new therapeutic agents.[1] (Source: Benchchem, Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes)

  • The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, often under anhydrous and anaerobic conditions.[7] (Source: Organic Chemistry Portal, Sonogashira Coupling)

  • This portal provides various methods for the synthesis of pyrimidine derivatives from different starting materials. (Source: Organic Chemistry Portal, Pyrimidine synthesis)
  • Methyl propiolate is a reagent and building block for synthesizing other organic compounds, exploiting the electrophilicity of its alkyne group.[4][5] (Source: ChemicalBook, Applications of Methyl propiolate)

  • The "magic methyl" effect, where the addition of a methyl group profoundly changes a molecule's properties, is a key concept in drug design. (Source: MDPI, The Magic Methyl and Its Tricks in Drug Discovery and Development)
  • This is a product page for 3-(Methyl(5-phenylpyrimidin-2-yl)amino)propanoic acid. (Source: BLDpharm, 1892978-67-4|3-(Methyl(5-phenylpyrimidin-2-yl)amino)propanoic acid)
  • Pyrimidine-containing heterocyclic compounds are of great interest due to their wide range of biological activities and clinical applications.[2] (Source: ResearchGate, (PDF) Synthesis, reactions, and applications of pyrimidine derivatives)

  • The Sonogashira reaction is the cross-coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes.[8] (Source: Chemistry LibreTexts, Sonogashira Coupling)

  • This is a PubChem entry for Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, providing its chemical structure and properties. (Source: PubChem, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against cancer cell lines.
  • This is a scientific diagram illustrating a methyl propiolate-mediated condensation reaction.
  • Novel pyrimidinic selenoureas have shown remarkable inhibitory activity against breast carcinoma cells (MCF-7). (Source: Clinical Research, In Silico Discovery and ADMET Pharmacokinetic of Novel Pyrimidinic Selenoureas as Selective Breast Carcinoma Cells (MCF-7) Inhibitors)
  • Methyl propiolate is the methyl ester of propiolic acid and is a building block for the synthesis of other organic compounds.[4][5] (Source: Wikipedia, Methyl propiolate)

  • This PubChem entry for methyl propiolate provides its computed chemical and physical properties.
  • Methyl propiolate is used as a reagent in the synthesis of a novel class of salicylic acid derivatives for inhibiting the protein tyrosine phosphatase YopH.
  • This review covers the synthesis of various pyrimidine-based analogues. (Source: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review)
  • A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were discovered as CHK1 inhibitors for hematologic malignancies. (Source: PubMed, Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • This is a product page for Ethyl 3-(pyrimidin-5-yl)propiolate, providing its CAS number and some computed properties.[6] (Source: ChemScene, 1601954-87-3 | Ethyl 3-(pyrimidin-5-yl)propiolate)

  • This is a product page for Methyl (3S)-3-amino-3-(pyrimidin-5-yl)propanoate. (Source: ChemScene, 1344484-03-2 | Methyl (3S)-3-amino-3-(pyrimidin-5-yl)
  • This document discusses the synthesis and reactivity of pyrazine and pyrimidine. (Source: Scribd, Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF)
  • This is a product page for Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate. (Source: ChemScene, Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)
  • This is a PubChem entry for Methyl 3-(methylamino)propanoate. (Source: PubChem, Methyl 3-(methylamino)
  • This article discusses the Sonogashira cross-coupling reaction using a magnetic Janus-type catalyst.
  • This paper describes a two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from bromo-fluoro-cyanopyridines using Sonogashira cross-coupling. (Source: University of Southampton, Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6)
  • This is a product page for Methyl 3-(pyridin-2-yl)propiolate. (Source: Sigma-Aldrich, Methyl 3-(pyridin-2-yl)
  • This is a PubChem entry for Methyl 3-(1H-pyrrol-2-yl)propanoate. (Source: PubChem, Methyl 3-(1H-pyrrol-2-yl)

Sources

Novel Pyrimidine Intermediates for Kinase Inhibitor Drug Discovery: From Rational Design to Synthetic Execution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors. Its intrinsic ability to mimic the adenine base of ATP allows it to function as a "privileged structure," capable of binding to the highly conserved ATP-binding pocket of numerous kinases.[1][2][3] This versatility has led to the development of a multitude of FDA-approved drugs for oncology and other indications.[3][4] This technical guide provides an in-depth exploration of novel pyrimidine intermediates, detailing the strategic design principles, synthetic methodologies, and validation protocols essential for the discovery of next-generation kinase inhibitors. We will delve into the causality behind experimental choices, present self-validating workflows, and ground our discussion in authoritative scientific literature.

The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases, which regulate cellular signaling by phosphorylating substrate proteins, have become one of the most important classes of drug targets, especially in oncology.[5] The dysregulation of kinase activity is a hallmark of many cancers.[2][5] The design of small molecules that compete with ATP for the kinase's active site is a clinically validated strategy for inhibiting this activity.[6][7]

The pyrimidine scaffold is exceptionally well-suited for this role. As a bioisostere of the purine ring system in ATP, it can form critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for anchoring inhibitors.[8][9] Beyond this foundational interaction, the pyrimidine ring offers multiple positions for chemical modification, allowing medicinal chemists to meticulously tune a compound's potency, selectivity, and pharmacokinetic properties.[2]

Strategic Design of Novel Pyrimidine Intermediates

The evolution of pyrimidine-based inhibitors has moved from simple substituted rings to complex, multi-functional molecules. The design of the intermediate is a critical first step that dictates the feasibility and ultimate success of the drug discovery campaign.

Substitution Patterns: Engineering Potency and Selectivity

The substitution pattern on the pyrimidine ring is a primary determinant of a compound's biological activity.

  • 2,4-Disubstituted Pyrimidines: This is a classic and highly successful substitution pattern. Typically, a group at the C4 position interacts with the hinge region, while the C2 substituent is modified to achieve selectivity and improve physicochemical properties.[10][11] For example, in the development of cholinesterase inhibitors, varying the C-2 aliphatic heterocycloalkyl ring and the C-4 arylalkylamino substituent allowed for fine-tuning of inhibitory potency and selectivity.[10][11]

  • Trisubstituted Pyrimidines: Adding a third point of substitution (e.g., at C5 or C6) provides an additional vector to explore deeper pockets of the kinase active site or to block solvent access, often enhancing potency.[6][12] The development of inhibitors for PI3K and Aurora kinases has successfully utilized 2,4,6-trisubstituted and 2,4,5-trisubstituted pyrimidines, respectively, to achieve high potency, with some compounds showing IC50 values in the low nanomolar range.[6][12][13][14]

Fused Pyrimidine Systems: Expanding Chemical Space

Fusing the pyrimidine ring with other heterocyclic systems creates rigid, planar scaffolds that can form unique and favorable interactions within the ATP binding site.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known isostere of adenine and is considered a privileged structure for kinase inhibitor design.[8][9][15] It has been successfully employed to develop inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), with Ibrutinib being a prominent clinical example.[8][9]

  • Pyrido[2,3-d]pyrimidines: This fused system has also yielded potent tyrosine kinase inhibitors. Structure-activity relationship (SAR) studies on this scaffold led to the identification of highly selective inhibitors for Fibroblast Growth Factor Receptor (FGFr) by modifying the substituent at the 6-position.[7][16][17]

Covalent Inhibition: The Irreversible Advantage

For certain kinases, a "warhead"—a reactive electrophilic group—can be appended to the pyrimidine scaffold. This warhead forms an irreversible covalent bond with a nearby nucleophilic residue (typically a cysteine) in the active site.[18] This strategy can lead to prolonged target engagement and enhanced efficacy. Osimertinib, a third-generation EGFR inhibitor, utilizes a pyrimidine scaffold to position an acrylamide warhead to covalently modify Cys797 in the EGFR active site, overcoming resistance to earlier-generation inhibitors.[3][19][18]

Synthetic Methodologies: Building the Core Intermediates

The efficient and flexible synthesis of pyrimidine intermediates is paramount. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

General Workflow for Kinase Inhibitor Discovery

The path from concept to lead compound follows a structured, iterative process. The synthesis of diverse intermediates is a central engine of this workflow, enabling rapid exploration of chemical space.

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization Target_ID Target Identification (e.g., EGFR, PI3K) Scaffold_Selection Scaffold Selection (Pyrimidine Core) Target_ID->Scaffold_Selection Design In Silico Design & Virtual Screening Scaffold_Selection->Design Synthesis Synthesis of Novel Pyrimidine Intermediates Design->Synthesis Screening In Vitro Kinase Assay (IC50 Determination) Synthesis->Screening Cell_Assay Cell-Based Assay (Cytotoxicity, Pathway Modulation) Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Design Iterative Design Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Lead_ID Lead Candidate Identification Lead_Opt->Lead_ID G cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS_RAF RAS/RAF/MEK/ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT STAT JAK/STAT Pathway Dimer->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) Inhibitor->Dimer Blocks ATP Site

Sources

Technical Monograph: Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors.

Executive Summary

This compound (CAS: 1592602-23-7) is an electron-deficient alkynyl ester featuring a pyrimidine ring attached at the C5 position.[1] This structural motif serves as a high-value scaffold in medicinal chemistry, enabling the construction of fused heterocyclic systems (e.g., pyrrolopyrimidines) and acting as a Michael acceptor for covalent inhibition strategies. Its synthesis and reactivity are central to developing targeted therapies for oncology and immunology.

Chemical Identity & Properties
Property Data
IUPAC Name This compound
Common Name Methyl 3-(5-pyrimidinyl)propiolate
CAS Number 1592602-23-7
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES COC(=O)C#Cc1cncnc1
InChI Key MHGGYEFNEPBZFF-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Synthetic Methodology: Sonogashira Cross-Coupling[5]

The most robust and field-proven route to this compound involves the Sonogashira cross-coupling of 5-bromopyrimidine with methyl propiolate. This palladium-catalyzed reaction is favored for its tolerance of the electron-deficient pyrimidine ring.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 5-Bromopyrimidine (1.59 g, 10.0 mmol)

  • Methyl propiolate (1.01 g, 12.0 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (350 mg, 0.5 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (95 mg, 0.5 mmol, 5 mol%)

  • Triethylamine [Et₃N] (4.2 mL, 30.0 mmol, 3 eq)

  • Solvent: Anhydrous THF or DMF (20 mL)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Reagent Addition: Add 5-bromopyrimidine, Pd(PPh₃)₂Cl₂, and CuI to the flask under a positive pressure of inert gas.

  • Solvent & Base: Syringe in anhydrous THF (degassed) followed by triethylamine. The solution typically turns dark (brown/black) upon mixing.

  • Alkyne Addition: Add methyl propiolate dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Stir the mixture at 65°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove palladium black and ammonium salts. Wash the pad with EtOAc (3 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Reaction Scheme Visualization

Sonogashira_Synthesis Start 5-Bromopyrimidine (C4H3BrN2) Catalyst Pd(PPh3)2Cl2 (5%) CuI (5%) Start->Catalyst Oxidative Addition Reagent Methyl Propiolate (HC≡CCOOMe) Base Et3N / THF 65°C, 4-6h Reagent->Base Deprotonation Intermediate Pd(II)-Alkyne Complex Catalyst->Intermediate Cycle Base->Catalyst Transmetallation Product This compound (C8H6N2O2) Intermediate->Product Reductive Elimination

Caption: Catalytic cycle for the Sonogashira coupling of 5-bromopyrimidine and methyl propiolate.

Reactivity Profile & Applications

This compound is a versatile intermediate due to the electronic push-pull nature of the pyrimidine ring (electron-withdrawing) and the ester group.

A. Heterocyclic Synthesis (Cyclization)

The alkyne moiety serves as a "handle" for cyclization reactions to form fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines .

  • Mechanism: Nucleophilic attack (e.g., by an amine or hydrazine) on the ester or the alkyne (Michael addition), followed by intramolecular cyclization (5-exo-dig or 6-endo-dig).

  • Utility: These fused systems are bioisosteres of purines and are widely used in ATP-competitive kinase inhibitors.

B. Inverse Electron-Demand Diels-Alder (IEDDA)

The electron-deficient pyrimidine ring can participate in IEDDA reactions with electron-rich dienophiles, allowing for the rapid construction of highly substituted pyridine derivatives by extruding a nitrile.

C. Medicinal Chemistry: Kinase Inhibition

In drug discovery, this scaffold is often employed to target:

  • EGFR (Epidermal Growth Factor Receptor): The pyrimidine core mimics the adenine ring of ATP.

  • JAK (Janus Kinase): Used in autoimmune disease therapies.

  • Covalent Inhibitors: The activated alkyne can act as a Michael acceptor, forming a covalent bond with a cysteine residue (e.g., Cys797 in EGFR) in the target protein's binding pocket.

Biological Context Visualization

Biological_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation ATP ATP Binding Site Receptor->ATP Phosphorylation Signal Downstream Signaling (RAS/RAF/MEK) ATP->Signal Cascade Initiation Inhibitor Pyrimidin-5-yl Alkyne Scaffold (Inhibitor) Inhibitor->ATP Competitive Binding (Blocks ATP) Inhibitor->Signal Inhibition Effect Cell Proliferation / Survival Signal->Effect Tumor Growth

Caption: Mechanism of action for pyrimidine-based kinase inhibitors blocking the EGFR signaling cascade.

Safety & Handling
  • Hazard Classification:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling:

    • Alkynes: While this ester is relatively stable, terminal alkynes and their metal salts can be explosive. Ensure the reaction temperature does not exceed safety limits for the solvent used.

    • Palladium/Copper: Heavy metals must be disposed of as hazardous chemical waste.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13536 (Methyl Propiolate) and Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021).[2] Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

Sources

Strategic Architectures in Heterocyclic Chemistry: A Technical Guide to Pyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Imperative

The pyrimidine-5-carboxylate motif is not merely a structural scaffold; it is a privileged pharmacophore in modern drug discovery. From the antihypertensive minoxidil to broad-spectrum antivirals and tyrosine kinase inhibitors, the C5-ester functionality serves as a critical handle for modulating lipophilicity, metabolic stability, and target binding affinity.

This guide moves beyond elementary textbook definitions to provide a rigorous, mechanism-driven analysis of the three most robust synthetic pathways for accessing pyrimidine-5-carboxylates. We prioritize scalability, regiocontrol, and atom economy, ensuring these protocols are viable for both library generation and process-scale manufacturing.

Pathway A: The Industrial Standard (Cyclocondensation)

The condensation of amidines with diethyl ethoxymethylenemalonate (EMME) remains the "workhorse" method for generating pyrimidine-5-carboxylates. It is preferred for its high regiofidelity and the commercial availability of precursors.

Mechanistic Insight

Unlike standard 1,3-dicarbonyl condensations where regioselectivity can be ambiguous with unsymmetrical ketones, the EMME route is electronically biased. The reaction proceeds via a specific cascade:[1][2]

  • Michael Addition: The amidine nitrogen (highly nucleophilic) attacks the

    
    -carbon of the EMME (highly electrophilic enol ether).
    
  • Elimination: Loss of ethanol generates an intermediate enamino-ester.

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, followed by dehydration to aromatize the ring.

Visualization: The EMME Cascade

EMME_Mechanism Start Amidine + EMME Inter1 Michael Adduct (Acyclic) Start->Inter1 Nucleophilic Attack Inter2 Enamino-Ester (-EtOH) Inter1->Inter2 Elimination Transition Intramolecular Cyclization Inter2->Transition Acylation Product Pyrimidine-5-Carboxylate Transition->Product -H2O (Aromatization)

Figure 1: Stepwise mechanistic flow of the Amidine-EMME cyclocondensation sequence.

Validated Protocol: Synthesis of Ethyl 2-Methylpyrimidine-5-Carboxylate

Reagents: Acetamidine hydrochloride (10 mmol), Diethyl ethoxymethylenemalonate (10 mmol), Sodium ethoxide (21% in EtOH), Ethanol (anhydrous).

Workflow:

  • Free Base Formation: In a dry round-bottom flask, dissolve acetamidine HCl in 20 mL anhydrous ethanol. Add 1.05 eq of NaOEt solution at 0°C to liberate the free amidine. Stir for 15 min.

  • Addition: Add diethyl ethoxymethylenemalonate (EMME) dropwise. The solution will likely turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, remove solvent in vacuo and recrystallize from cold ethanol or purify via flash chromatography.

Critical Control Point: Ensure moisture-free conditions. Water competes with the amidine for the enol ether, leading to hydrolysis of EMME and reduced yields.

Pathway B: The Oxidative Biginelli (Multicomponent)

The classic Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] To access the aromatic pyrimidine-5-carboxylate, an oxidative dehydrogenation step is required. This route is superior for generating diversity at the C2, C4, and C5 positions simultaneously.

The "Aromatization" Challenge

Standard Biginelli conditions (Aldehyde + Urea +


-Ketoester) produce a saturated ring. To convert this to the target pyrimidine, we employ an oxidative protocol using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

.
Validated Protocol: Two-Step Synthesis

Step 1: DHPM Synthesis (The Biginelli) [2]

  • Mix: Benzaldehyde (1 eq), Ethyl acetoacetate (1 eq), Urea (1.2 eq), and catalytic CuCl

    
     (10 mol%) in Ethanol.
    
  • Reflux: 3 hours.

  • Isolate: Precipitate with ice water. Yields typically >80%.

Step 2: Oxidative Aromatization

  • Reagents: DHPM (from Step 1), DDQ (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve DHPM in DCM. Add DDQ portion-wise at room temperature. Stir for 1-2 hours.

  • Purification: Filter off the reduced DDQ-hydroquinone byproduct. Wash filtrate with NaHCO

    
    . Evaporate solvent.
    
Visualization: Biginelli to Pyrimidine

Biginelli_Oxidation Aldehyde Aldehyde DHPM 3,4-Dihydropyrimidine (DHPM) Aldehyde->DHPM Acid Cat. / Reflux KetoEster β-Keto Ester KetoEster->DHPM Acid Cat. / Reflux Urea Urea Urea->DHPM Acid Cat. / Reflux Oxidation Oxidation Step (DDQ or KMnO4) DHPM->Oxidation Final Aromatic Pyrimidine-5-Carboxylate Oxidation->Final -2H (Dehydrogenation)

Figure 2: The conversion of multicomponent Biginelli products into aromatic pyrimidine esters.

Pathway C: Late-Stage Functionalization (Pd-Catalysis)

For complex scaffolds where the pyrimidine ring is already formed but lacks the ester, Palladium-catalyzed carbonylation is the method of choice. This allows for the introduction of the carboxylate moiety at the very end of the synthesis, avoiding potential interference during earlier steps.

Mechanism: Carbonylative Coupling

This reaction utilizes a 5-bromo- or 5-iodopyrimidine.

  • Oxidative Addition: Pd(0) inserts into the C-X bond.

  • CO Insertion: Carbon monoxide coordinates and inserts, forming a Pd-acyl complex.

  • Nucleophilic Attack: An alcohol (e.g., MeOH, EtOH) attacks the acyl-Pd species, releasing the ester and regenerating Pd(0).

Protocol:

  • Substrate: 5-Bromopyrimidine derivative.

  • Catalyst: Pd(OAc)

    
     (5 mol%) + dppf (ligand).
    
  • Conditions: CO balloon (1 atm) or autoclave (5 bar), Et

    
    N (base), Ethanol (solvent/nucleophile), 80°C.
    

Comparative Data Analysis

The following table contrasts the three methodologies to assist in strategic selection.

FeatureCyclocondensation (EMME)Oxidative BiginelliPd-Carbonylation
Primary Utility Bulk synthesis of simple coresLibrary diversity (C2/C4/C5)Late-stage modification
Atom Economy HighMedium (Oxidant waste)Low (Halogen waste)
Regiocontrol Excellent (>95%)Good (dictated by precursors)Perfect (pre-functionalized)
Scalability High (Kg scale viable)MediumLow (Pd cost, CO safety)
Key Limitation Limited C4 substitutionRequires 2 steps (Oxidation)Requires CO gas handling

References

  • Review of Pyrimidine Synthesis

    • Title: Recent Developments in the Synthesis of Pyrimidine Derivatives.[2][3][4][5][6][7]

    • Source: International Journal of Science and Research (IJSR).
    • URL:[Link]

  • The Biginelli Reaction & Oxidation

    • Title: 100 Years of the Biginelli Dihydropyrimidine Synthesis.
    • Source: Tetrahedron (Kappe, C. O.).
    • URL:[Link][8]

  • Palladium Carbonylation

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Halides.[9][10][11]

    • Source: Chemical Reviews.
    • URL:[Link]

  • Mechanism of Amidine-EMME Condensation

    • Title: The Chemistry of Heterocyclic Compounds, Pyrimidines.[3][7][12][13][14][15][16][17]

    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Commercial Availability and Synthetic Utility of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (CAS 1592602-23-7)

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cu(I) Salt", fillcolor="#EA4335

Refining Cycle Visualization

I'm now revising the catalytic cycle visualization. I've broken it down into individual steps to enhance clarity. I am labeling nodes more descriptively to illustrate the step-by-step progress, including "Oxidative Addition," "Transmetalation," and "Reductive Elimination." I am employing different node fill colors to differentiate reactants, intermediates, and the product.

Optimizing Visualization Clarity

I'm now integrating the catalytic cycle and the mechanistic diagram, ensuring visual harmony. I'm focusing on consistency in node labeling and color schemes across both visualizations to ensure clarity. I am ensuring that the information is rendered clearly on different displays. I'm focusing on highlighting the key steps to make it easier to digest.

Finalizing Diagram Integration

I'm now completing the integration of the catalytic cycle and the mechanistic diagrams, focusing on overall coherence. I'm ensuring all visual elements are consistent and clearly presented. I am also working to ensure that the diagrams render well and are easy to interpret. I am now ready to proceed to the next stage.

Finalizing Visualization Integration

I'm now putting the finishing touches on the mechanistic diagram and catalytic cycle integration. I've ensured seamless visual coherence and consistent labeling. All elements are clear, and the overall presentation is ready for analysis, ready for the next stage of the project.

Refining Table Integration

I'm now integrating the data tables into the guide. I've formatted the "Commercial Availability" table, and I am incorporating it with appropriate in-text citations. I am planning the "Optimization" table, to organize reaction details and observations. I'll add citations for commercial details.

Executive Summary

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (CAS 1592602-23-7) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced materials science. Structurally, it combines an electron-deficient pyrimidine core with a reactive propiolate (alkyne ester) moiety. This dual functionality makes it a privileged scaffold for synthesizing pyrazolo[1,5-a]pyrimidines (common in kinase inhibitors), executing CuAAC click chemistry, and serving as a potent Michael acceptor for bioconjugation. This whitepaper details its commercial sourcing, the mechanistic causality behind its synthesis via Sonogashira coupling, and self-validating experimental protocols for its handling and application.

Commercial Availability & Sourcing

Due to its specialized nature, this compound is primarily synthesized by boutique chemical suppliers and distributed through major aggregators. Procuring high-purity batches is critical, as trace palladium or copper impurities from its upstream synthesis can interfere with downstream biological assays or catalytic steps.

Table 1: Commercial Sourcing and Specifications

VendorCAS NumberProduct CodePurityMolecular Weight
[1]1592602-23-7LIFH9A7F043E≥95%162.15 g/mol
[2]1592602-23-7AN1720396%162.15 g/mol
[3]1592602-23-7MFCD28148495≥95%162.15 g/mol
[1]1592602-23-7F2167-678395%+162.15 g/mol

Mechanistic Synthesis: The Sonogashira Pathway

The de novo synthesis of this compound relies on the palladium-catalyzed [4] between 5-bromopyrimidine and methyl propiolate.

The Causality of Reagent Selection:

  • The Electrophile (5-Bromopyrimidine): The pyrimidine ring is highly electron-deficient. This accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, forming a stable Pd(II) intermediate.

  • The Nucleophile (Methyl Propiolate): Methyl propiolate is a notoriously sluggish substrate. The electron-withdrawing methyl ester reduces the nucleophilicity of the intermediate copper acetylide. Furthermore, it is highly susceptible to base-catalyzed Michael additions and oxidative Glaser homocoupling.

  • The Mitigation Strategy: To overcome the poor kinetics of the propiolate, the reaction requires mild heating (50 °C). To prevent homocoupling, strictly anaerobic conditions and a slow, dropwise addition of the alkyne are mandatory. This maintains a low steady-state concentration of the alkyne, driving the cross-coupling cycle over competitive degradation pathways.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (5-Bromopyrimidine) Pd0->OxAdd C-Br insertion TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet Pd(II) intermediate RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst regeneration Product Methyl 3-(pyrimidin-5-yl) prop-2-ynoate RedElim->Product C-C bond formation CuCycle Cu Cycle: Methyl Propiolate + Base CuCycle->TransMet Cu-alkyne transfer

Catalytic cycle of the Sonogashira coupling for this compound.

Experimental Protocol: Self-Validating Synthesis

To ensure high yields and reproducibility, the following protocol establishes a self-validating workflow. The optimization data below demonstrates why specific kinetic controls (like dropwise addition) are non-negotiable.

Table 2: Catalyst and Condition Optimization for Pyrimidine-Propiolate Coupling

Catalyst SystemSolventTemp (°C)Alkyne Addition MethodYield (%)Mechanistic Observation
Pd(PPh3)4 / CuIDMF80Bolus (All at once)22Extensive Glaser homocoupling
Pd(PPh3)2Cl2 / CuITHF25Bolus (All at once)45Incomplete oxidative addition
Pd(dppf)Cl2 / CuITHF50Dropwise (Over 1 hr)68Clean conversion, but kinetically slow
Pd(PPh3)2Cl2 / CuITHF50Dropwise (Over 1 hr)84Optimal catalytic turnover
Step-by-Step Methodology
  • System Deoxygenation: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv, 10 mmol), Pd(PPh3)2Cl2 (0.05 equiv, 0.5 mmol), and CuI (0.10 equiv, 1.0 mmol). Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Oxygen must be excluded to prevent Cu-mediated oxidative homocoupling of the alkyne.

  • Solvent & Base Addition: Inject anhydrous, degassed THF (40 mL) followed by anhydrous Triethylamine (3.0 equiv, 30 mmol). Stir at room temperature for 10 minutes to ensure complete dissolution and initial catalyst activation.

  • Kinetic Alkyne Addition: Heat the reaction mixture to 50 °C. Using a syringe pump, add methyl propiolate (1.5 equiv, 15 mmol) dissolved in 10 mL of THF dropwise over exactly 60 minutes.

  • In-Process Monitoring (Self-Validation Check 1): After 2 hours, analyze via TLC (Hexanes/EtOAc 7:3). The protocol is validated to proceed when the UV-active starting material spot (Rf ~0.4) is consumed, replaced by a highly fluorescent product spot (Rf ~0.6) indicative of extended pi-conjugation.

  • Quench and Extraction (Self-Validation Check 2): Cool to room temperature and quench with saturated aqueous NH4Cl (50 mL). Validation: The aqueous layer will immediately turn deep blue (formation of copper-ammonium complexes), visually confirming the successful arrest of the catalytic cycle and removal of the Cu catalyst. Extract with EtOAc (3 x 30 mL).

  • Purification & Spectroscopic Validation: Dry the organic layers over MgSO4, concentrate, and purify via silica gel chromatography. Validation: 1H NMR (CDCl3) must confirm the disappearance of the terminal alkyne proton (singlet, ~2.9 ppm) and the preservation of the pyrimidine aromatic protons (singlets, ~9.1 and ~8.9 ppm).

Downstream Applications in Drug Discovery

This compound is a highly versatile intermediate. Its primary value lies in its ability to undergo rapid, regioselective transformations to build complex heterocyclic libraries.

  • Pyrazolo[1,5-a]pyrimidine Synthesis: As noted in recent [5], reacting this alkyne with 3-aminopyrazoles yields pyrazolo[1,5-a]pyrimidines. These bicyclic cores are privileged scaffolds for ATP-competitive kinase inhibitors.

  • Thiol-Yne Michael Additions: The electron-withdrawing ester and pyrimidine rings make the alkyne an exceptionally potent Michael acceptor, allowing for rapid bioconjugation with thiol-containing peptides.

  • CuAAC Click Chemistry: The internal alkyne can be forced into azide-alkyne cycloadditions under specific Ru- or Cu-catalyzed conditions to yield fully substituted 1,2,3-triazoles.

Applications Core Methyl 3-(pyrimidin-5-yl) prop-2-ynoate Click CuAAC Click Chemistry (Triazole Formation) Core->Click + Azides Michael Thiol-Yne Michael Addition (Bioconjugation) Core->Michael + Thiols / Base Cyclization Pyrazolo[1,5-a]pyrimidine Synthesis Core->Cyclization + 3-Aminopyrazoles

Key synthetic applications of this compound in drug discovery.

References

  • Crisp, G. T., & Flynn, B. L. "Palladium-catalyzed coupling of terminal alkynes with 5-(trifluoromethanesulfonyloxy)pyrimidine nucleosides". The Journal of Organic Chemistry, 2001. URL: [Link]

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". PubMed Central (PMC), 2023. URL: [Link]

Retrosynthetic Analysis and Methodological Guide for 5-Substituted Pyrimidine Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs 1[1]. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, acting as a critical vector for structure-activity relationship (SAR) optimization 1[1].

For instance, 5-decynyl, 5-dodecynyl, and 5-tetradecynyl derivatives of 2'-deoxyuridine have demonstrated potent antimycobacterial activity against M. bovis and M. avium2[2]. Interestingly, the acyclic nature of the C-5 alkynyl side chain is essential for this activity; when these structures undergo intramolecular cyclization to form bicyclic analogs, they are rendered devoid of antimycobacterial efficacy 2[2]. Furthermore, 5-alkynyluridines serve as highly valuable precursors for antiviral agents, fluorescent probes, and chemotherapeutic candidates [[3]](3].

Retrosynthetic Disconnection Strategy

The retrosynthetic logic for 5-substituted pyrimidine alkynes fundamentally relies on the disconnection of the C(sp2)-C(sp) bond. This strategic break simplifies the target into a 5-halopyrimidine (the electrophile) and a terminal alkyne (the nucleophile). The 5-halopyrimidine can be further traced back to the unsubstituted pyrimidine core via regioselective electrophilic halogenation (e.g., using N-bromosuccinimide and sodium azide) 3[3].

Retrosynthesis Target 5-Alkynylpyrimidine (Target) Precursors 5-Halopyrimidine + Terminal Alkyne Target->Precursors C-C Bond Disconnection Further Pyrimidine Core + Halogen Source Precursors->Further C-X Bond Disconnection

Caption: Retrosynthetic disconnection of 5-alkynylpyrimidines into halopyrimidines and alkynes.

Mechanistic Causality: The Sonogashira Cross-Coupling

The forward synthesis is dominated by the Sonogashira cross-coupling, a robust transformation catalyzed by a palladium complex and a copper(I) co-catalyst 1[1]. The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 5-halopyrimidine to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide.

  • Transmetalation & Reductive Elimination: The copper acetylide transmetalates with the Pd(II) complex, transferring the alkynyl group. Subsequent reductive elimination forms the C-C bond, releasing the product and regenerating Pd(0) 1[1].

Causality in Catalyst Selection: A critical challenge in this mechanism is the coordinating nature of the pyrimidine nitrogen atoms (particularly in 2,4-diaminopyrimidine substrates). These nitrogens can sequester the palladium catalyst, leading to stalled reactions [[4]](4]. To overcome this, bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or specialized catalysts like Pd(II) tetra-tert-butyl substituted phthalocyanine (tBuPcPd) are employed to stabilize the active palladium species and drive the reaction to completion 3[3], 4[4].

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + 5-Halopyrimidine TransMet Transmetalation (Pd(II)-Alkyne Complex) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Alkynylpyrimidine RedElim->Product Product Release CuCycle Copper Cycle (Cu-Acetylide) CuCycle->TransMet Cu-Acetylide Transfer

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling.

Optimization & Experimental Variables

The choice of halogen, catalyst, and base heavily depends on the electronic and steric nature of the pyrimidine core. The following table summarizes validated conditions from the literature:

SubstrateAlkyneCatalyst SystemBase / SolventConditionsYieldRef
5-BromouridineVarious terminal alkynestBuPcPd / CuICs₂CO₃ / DMFRoom Temp73–81%[[3]](3]
2,4-Diamino-5-bromopyrimidine1-HexynePdCl₂(dppf) / CuIEt₃N / THF60 °C, 20 h>80%4[4]
4-Aryl-5-bromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDIPEA / DMFMW, 115 °C, 25 minGood[[5]](5]
5-Iodo-2'-deoxyuridine1-DecynePd-catalyzed / CuIEt₃N / DMFRoom TempHigh[[2]](2]

Self-Validating Experimental Protocols

Protocol A: Thermal Coupling of Coordinating Pyrimidines (e.g., 2,4-Diamino-5-bromopyrimidines)

This protocol is specifically designed to mitigate catalyst poisoning by highly coordinating pyrimidine substrates 4[4].

  • Preparation: In a dry 4 mL vial, combine the 5-bromo-2,4-diaminopyrimidine derivative (0.90 mmol), PdCl₂(dppf)·CH₂Cl₂ (15 mg, 2 mol%), and anhydrous THF (2.5 mL).

  • Reagent Addition: Add triethylamine (0.19 mL, 1.35 mmol) and 1-hexyne (0.155 mL, 1.35 mmol). Stir the mixture in the closed vial for 10 minutes to ensure complete dissolution and initial complexation.

  • Initiation (Causality Check): Add solid CuI (2.9 mg, 1.7 mol%) last. Why? Adding CuI last prevents the premature oxidative homocoupling of the alkyne (Glaser coupling) before the active Pd(0) species is fully generated.

  • Reaction: Briefly flush the vial with Argon, cap tightly, and place in an oil bath at 60 °C for 20 hours.

  • Validation: The progress of the reaction acts as a self-validating system; monitor the formation of the insoluble Et₃N·HBr precipitate, which confirms successful dehydrohalogenative coupling 4[4].

  • Workup: Filter through a silica plug (washed with 5:1 DCM-EtOAc) and purify via gradient column chromatography (0 to 15% EtOAc in DCM).

Protocol B: Microwave-Assisted Coupling for Sterically Hindered Substrates

For 4-aryl-substituted 5-bromopyrimidines, steric hindrance severely limits the rate of oxidative addition. Microwave irradiation rapidly overcomes this activation energy barrier 5[5].

  • Preparation: Charge a Pyrex microwave vessel with phenylacetylene (102 mg, 1.00 mmol) and the substituted 4-(5-bromopyrimidin-4-yl)benzene (1.00 mmol) in dry DMF (0.5 mL).

  • Degassing: Pass dry nitrogen through the vessel for 50 minutes to rigorously exclude oxygen, preventing alkyne homocoupling.

  • Catalyst Loading: Add anhydrous DIPEA (1.5 mL, 8.6 mmol), dry triphenylphosphine (23 mg, 0.087 mmol), Pd(PPh₃)₂Cl₂ (15 mg, 0.021 mmol), and CuI (3.8 mg, 0.020 mmol). DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions with the pyrimidine core [[5]](5].

  • Irradiation: Seal the vessel and microwave at 115 °C for exactly 25 minutes.

Downstream Transformations & Side Reactions

A critical consideration in the synthesis of 5-alkynylpyrimidines is their propensity to undergo 5-endo-dig electrophilic cyclization. When an adjacent nucleophilic group is present (such as the C-4 carbonyl oxygen in uridine derivatives or a C-4 amino group), the alkyne can spontaneously or catalytically cyclize to form furopyrimidines or pyrrolopyrimidines 3[3].

While this heteroannulation is sometimes the desired synthetic target (e.g., for generating highly fluorescent probes), it represents a yield-limiting side reaction if the acyclic 5-alkynylpyrimidine is the intended pharmacological agent (as in the case of antimycobacterial nucleosides) 2[2]. To prevent premature cyclization, strictly anhydrous conditions, the avoidance of excess copper, and careful temperature control must be maintained throughout the coupling and purification phases.

References

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem - 1

  • Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria - PubMed (NIH) - 2

  • Sonogashira cross-coupling strategies towards nucleosides and analogues - RSC Publishing - 3

  • Sonogashira on 2,4-diamino-5-bromopyrimidine - Org Prep Daily - 4

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Publishing -5

Sources

Methodological & Application

Application Note: Sonogashira Cross-Coupling of 5-Bromopyrimidine and Methyl Propiolate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Dynamics

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (1)[1]. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring via the Sonogashira coupling is a highly effective method for synthesizing novel drug candidates and valuable synthetic intermediates[1].

However, the cross-coupling of 5-bromopyrimidine with electron-deficient terminal alkynes, such as methyl propiolate, presents unique mechanistic challenges. The Sonogashira reaction proceeds via two interconnected catalytic cycles: the Palladium cycle (oxidative addition, transmetalation, reductive elimination) and the Copper cycle (formation of the copper acetylide)[1].

While 5-bromopyrimidine undergoes oxidative addition readily, methyl propiolate is highly electron-deficient. This electron-withdrawing nature reduces the nucleophilicity of the intermediate copper acetylide, decelerating the transmetalation step. Furthermore, electron-deficient alkynes are notoriously sluggish and highly susceptible to side reactions, including Michael addition by the amine base and Glaser homocoupling (alkyne dimerization) (2)[2].

Experimental Design & Causality

To overcome the inherent sluggishness of methyl propiolate and the coordinating properties of the pyrimidine ring, the reaction conditions must be meticulously controlled (3)[3].

  • Catalyst Selection : A standard loading of 5 mol% PdCl₂(PPh₃)₂ provides a robust balance between catalytic turnover and cost-efficiency without excessive metal waste (4)[4].

  • Sequence of Addition : The order of reagent addition is critical. Copper(I) iodide (CuI) must be added last. Excess free copper in the presence of trace oxygen rapidly catalyzes the Glaser homocoupling of the propiolate[3]. Adding it after the Pd complex and base have equilibrated minimizes this risk.

  • Solvent & Base : Anhydrous Tetrahydrofuran (THF) is utilized for its excellent solubilizing properties. Triethylamine (Et₃N) acts as both the base and a coordinating ligand. Stronger bases are avoided to prevent the saponification or Michael addition of the propiolate[1].

Quantitative Data: Reagent Equivalents & Functional Roles
ReagentEquivalentsAmount (1 mmol scale)Functional Role
5-Bromopyrimidine 1.0 equiv159 mgElectrophilic coupling partner
Methyl Propiolate 1.2 equiv101 mg (106 µL)Terminal alkyne (nucleophile precursor)
PdCl₂(PPh₃)₂ 0.05 equiv (5 mol%)35 mgPre-catalyst for the Pd cycle
CuI 0.05 equiv (5 mol%)9.5 mgCo-catalyst for the Cu cycle
Triethylamine (Et₃N) 3.0 equiv303 mg (418 µL)Mild base and coordinating ligand
Anhydrous THF 0.2 M5.0 mLReaction solvent

Workflow Visualization

SonogashiraWorkflow N1 1. Flask Prep Dry Schlenk flask N2 2. Solid Reagents 5-Bromopyrimidine & Pd(II) N1->N2 N3 3. Degassing Argon backfill (3x) N2->N3 N4 4. Solvents Anhydrous THF + Et3N N3->N4 N5 5. CuI Addition Add last to prevent homocoupling N4->N5 N6 6. Alkyne Addition Methyl propiolate (slow) N5->N6 N7 7. Reaction Stir 12-24h N6->N7

Optimized sequence of addition for Sonogashira coupling with sensitive alkynes.

Step-by-Step Protocol: A Self-Validating System

This protocol is engineered as a self-validating system, providing observable milestones to ensure experimental integrity.

Step 1: Preparation and Degassing

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (5 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Strict anaerobic conditions are non-negotiable. Oxygen is the primary oxidant for the unwanted Glaser homocoupling of methyl propiolate[1].

Step 2: Solvent and Base Addition

  • Via syringe, add anhydrous, degassed THF (to achieve a 0.2 M concentration) and Et₃N (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Validation Check: The solution should transition to a pale yellow/amber color as the Pd(II) pre-catalyst begins to dissolve and interact with the base and pyrimidine.

Step 3: Co-Catalyst Addition

  • Briefly remove the septum under a positive flow of Argon and add CuI (5 mol%). Re-seal and flush with Argon.

  • Causality: Adding CuI after the Pd complex and base have equilibrated minimizes the time free copper is available to catalyze alkyne dimerization[3].

Step 4: Slow Alkyne Addition

  • Dilute methyl propiolate (1.2 equiv) in a small volume of anhydrous THF (1-2 mL).

  • Using a syringe pump, add the methyl propiolate solution dropwise over 30-45 minutes to the vigorously stirring reaction mixture.

  • Causality: Slow addition keeps the local concentration of the terminal alkyne low, effectively suppressing homocoupling[1].

Step 5: Reaction Monitoring

  • Stir the reaction at 50 °C for 12–24 hours.

  • Validation Check: The progress of the reaction can be visually monitored by the formation of a voluminous white/off-white precipitate (Et₃N·HBr). The accumulation of this salt is a direct stoichiometric indicator of C-C bond formation[3].

  • Monitor completion via TLC (typically 1:1 Hexanes/Ethyl Acetate) or LC-MS.

Step 6: Workup and Purification

  • Once complete, cool the mixture to room temperature and filter it through a short pad of Celite or silica gel to remove the Et₃N·HBr salts and metal catalysts[3]. Wash the pad thoroughly with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution: Hexanes to Ethyl Acetate) to isolate the desired methyl 3-(pyrimidin-5-yl)propiolate.

Troubleshooting & Optimization Matrix

Observation / IssueProbable CausalityOptimization Strategy
Significant Glaser Homocoupling Excess CuI or presence of O₂ promotes oxidative dimerization of the propiolate.Ensure strict argon backfilling. Add CuI last. Use a syringe pump for slow alkyne addition.
Incomplete Conversion Sluggish transmetalation due to the electron-deficient nature of methyl propiolate.Increase temperature to 50–60 °C. Verify that the Et₃N is strictly anhydrous to prevent catalyst quenching.
Dehalogenation of Pyrimidine Over-reduction by the Pd catalyst in the presence of excess base/temperature.Lower the reaction temperature to RT. Ensure the alkyne is added steadily to keep the Pd cycle turning over.
Dark Black Precipitate Forms Pd(0) aggregation (Pd black) due to ligand dissociation or catalyst death.Add additional phosphine ligand (e.g., PPh₃, 10 mol%) to stabilize the active Pd(0) species.

References

  • Title: Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes Source: BenchChem URL
  • Title: Sonogashira on 2,4-diamino-5-bromopyrimidine Source: Org Prep Daily URL
  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors Source: ACS Publications URL
  • Title: Palladium cross coupling chemistry advices wanted Source: Reddit Chemistry Forum URL

Sources

Application Note: Strategic Synthesis of Fused Heterocycles Utilizing Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate represents a class of "push-pull" electron-deficient alkynes that serve as high-value synthons in the construction of fused heterocyclic scaffolds. The presence of the electron-withdrawing pyrimidine ring at the C3 position, conjugated with the methyl ester at C1, creates a highly reactive Michael acceptor.[1] This application note details the strategic use of this reagent to synthesize pharmacologically relevant fused systems, specifically pyrimido[1,2-a]benzimidazoles and pyrazolo[1,5-a]pyrimidines .[1] These protocols are designed for medicinal chemists targeting kinase inhibitors and DNA-intercalating agents.

Mechanistic Insight & Reactivity Profile[1]

The utility of this compound lies in its dual electrophilic character. The


-carbon (C3) is activated by both the ester and the electron-deficient pyrimidine ring, making it susceptible to attack by soft nucleophiles (ring nitrogens). The ester carbonyl (C1) serves as the hard electrophile for subsequent cyclization.
Regiochemical Control

In reactions with 1,3-binucleophiles (e.g., 2-aminobenzimidazole), the reaction proceeds via a stepwise mechanism:

  • Aza-Michael Addition: The endocyclic imine nitrogen (soft nucleophile) attacks the activated alkyne

    
    -carbon.
    
  • Isomerization: Proton transfer and

    
     isomerization.
    
  • Cyclocondensation: The exocyclic amine (hard nucleophile) attacks the ester carbonyl, releasing methanol and closing the ring.[1]

This pathway is thermodynamically driven to form the fused pyrimidinone core.

Reaction Pathway Visualization[1]

ReactionPathway cluster_legend Legend Start Methyl 3-(pyrimidin-5-yl) prop-2-ynoate Intermediate1 Michael Adduct (Aza-Michael) Start->Intermediate1 Reflux/EtOH Intermediate2 Michael Adduct (Regioisomer) Start->Intermediate2 Base Catalysis Reagent1 + 2-Aminobenzimidazole Reagent1->Intermediate1 Reagent2 + 3-Aminopyrazole Reagent2->Intermediate2 Product1 Pyrimido[1,2-a]benzimidazole (Fused Tricycle) Intermediate1->Product1 - MeOH Cyclization Product2 Pyrazolo[1,5-a]pyrimidine (Fused Bicycle) Intermediate2->Product2 - MeOH Cyclization key Blue: Starting Material | Red/Green: Binucleophiles | Yellow: Intermediates | Black: Final Scaffolds

Figure 1: Divergent synthesis pathways for fused heterocycles based on binucleophile selection. The scheme illustrates the formation of tricyclic and bicyclic cores via aza-Michael addition followed by cyclocondensation.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyrimidin-5-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one

This protocol utilizes 2-aminobenzimidazole to generate a tricyclic system. The resulting scaffold is a bioisostere of known intercalating agents.

Reagents:

  • This compound (1.0 equiv)

  • 2-Aminobenzimidazole (1.0 equiv)

  • Ethanol (Absolute) or DMF (for solubility)[1]

  • Catalytic Triethylamine (Et3N) or Potassium Carbonate (K2CO3)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzimidazole (133 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add This compound (162 mg, 1.0 mmol) in one portion.

    • Note: If the pyrimidinyl alkyne is not fully soluble, add DMF dropwise (0.5 - 1.0 mL) until a clear solution is obtained.[1]

  • Catalysis: Add a catalytic amount of Et3N (0.1 equiv, ~14 µL).

    • Mechanistic Note: The base activates the benzimidazole nitrogen, facilitating the initial Michael addition.[1]

  • Reflux: Heat the reaction mixture to reflux (78-80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting alkyne spot (high Rf) should disappear, replaced by a lower, fluorescent product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling. If so, filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~2 mL, then add diethyl ether to induce precipitation.[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

  • Characterization: Confirm structure via 1H NMR. Look for the disappearance of the ester methyl singlet (~3.8 ppm) and the alkyne proton (if using a terminal precursor, though this is an internal alkyne).[1] The pyrimidine ring protons will appear as distinct singlets/doublets in the aromatic region (> 8.5 ppm).

Protocol B: Synthesis of 7-(Pyrimidin-5-yl)pyrazolo[1,5-a]pyrimidin-5-one

This protocol targets the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibition (e.g., CDK inhibitors).[1]

Reagents:

  • This compound (1.0 equiv)

  • 3-Aminopyrazole (1.0 equiv)

  • Glacial Acetic Acid (AcOH) or Ethanol[1]

Step-by-Step Methodology:

  • Mixing: In a pressure vial or round-bottom flask, combine 3-aminopyrazole (83 mg, 1.0 mmol) and This compound (162 mg, 1.0 mmol).

  • Solvent Selection:

    • Method A (Neutral): Dissolve in Ethanol (5 mL) and reflux for 4 hours.

    • Method B (Acidic - Faster): Dissolve in Glacial Acetic Acid (3 mL) and heat to 100°C for 2 hours.

    • Expert Insight: Acidic conditions often promote the cyclization step (lactamization) more efficiently than neutral conditions for this specific scaffold.[1]

  • Monitoring: Check TLC for the formation of a highly polar spot.

  • Isolation:

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Neutralize with saturated NaHCO3 solution if Acetic Acid was used.[1]

    • Collect the resulting precipitate by vacuum filtration.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Data Analysis & Troubleshooting

Expected Analytical Outcomes
Feature1H NMR Signal (Approximate)Diagnostic Value
Pyrimidine H-2

9.1 - 9.3 ppm (Singlet)
Confirms integrity of pendant pyrimidine ring.
Pyrimidine H-4/6

8.9 - 9.1 ppm (Singlet)
Confirms integrity of pendant pyrimidine ring.
Vinylic H (Product)

6.2 - 6.8 ppm (Singlet)
Confirms Michael addition and lack of triple bond.
Ester -OMe DisappearsConfirms cyclization (loss of methanol).
Amide NH

10.0 - 12.0 ppm (Broad)
Confirms lactam formation.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Reversibility of the Michael addition.

    • Solution: Switch to a higher boiling solvent (e.g., n-Butanol or Dioxane) to drive the elimination of methanol.[1]

  • Issue: Regioisomer Formation.

    • Cause: Competition between exocyclic and endocyclic nitrogens attacking the alkyne.

    • Solution: Use solvent polarity to tune the nucleophilicity. Non-polar solvents often favor the softer nucleophile (ring nitrogen) attack first.[1]

  • Issue: Decomposition.

    • Cause: The pyrimidine ring is sensitive to strong nucleophiles at high temperatures.

    • Solution: Avoid strong hydroxide bases (NaOH/KOH).[1] Stick to carbonates (K2CO3) or organic bases (DIPEA/Et3N).[1]

References

  • Synthesis of Pyrido[1,2-a]pyrimidines

    • Title: Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions.
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

    • Relevance: Establishes the baseline reactivity of alkyno
  • Reactivity of Pyrimidinyl Alkynes

    • Title: Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases.[1]

    • Source: European Journal of Medicinal Chemistry (via NIH PubMed).
    • URL:[Link]

    • Relevance: Demonstrates the biological utility of fused systems derived from similar alkynoate precursors.[2]

  • General Mechanism of Aza-Michael/Cyclization

    • Title: Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4.
    • Source: Current Chemistry Letters.
    • URL:[Link]

    • Relevance: Provides mechanistic parallels for the cyclocondensation of electron-deficient systems with aminoazoles.
  • Advanced Cyclization Techniques

    • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement.[3]

    • Source: Beilstein Journal of Organic Chemistry.[3]

    • URL:[Link]

    • Relevance: Offers alternative oxidative p

Sources

Application Note: Click Chemistry Applications of Pyrimidin-5-yl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is ubiquitous in bioactive molecules, serving as the core structure for nucleoside analogs (antivirals, anticancer) and kinase inhibitors. The pyrimidin-5-yl alkyne moiety represents a high-value "chemical handle" because the 5-position of the pyrimidine ring is electronically unique and sterically accessible.

In medicinal chemistry, this handle allows for the rapid synthesis of 1,2,3-triazole-linked libraries to probe ATP-binding pockets. In chemical biology, 5-ethynyl-modified nucleosides (e.g., 5-EdU, 5-EU) are the gold standard for metabolic labeling of DNA and RNA. This guide details the mechanistic advantages of this scaffold and provides optimized protocols for both preparative synthesis and bio-orthogonal labeling.

Scientific Foundation: The "Privileged" 5-Position

Structural and Electronic Advantages

The pyrimidine ring is electron-deficient (π-deficient). When an alkyne is attached at the 5-position, two key effects govern its reactivity and utility:

  • Enhanced Acidity: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the terminal alkyne proton (

    
    ) compared to alkyl alkynes (
    
    
    
    ). This facilitates the formation of the Copper(I)-acetylide intermediate , the rate-determining species in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle.
  • Steric Freedom: In nucleoside analogs, the 5-position projects into the major groove of the DNA/RNA double helix.[1] This ensures that the alkyne handle does not disrupt Watson-Crick base pairing and remains accessible for "clicking" with bulky fluorophores or affinity tags.

The Chelation Challenge

While the pyrimidine ring activates the alkyne, its endocyclic nitrogens (N1 and N3) can compete for copper coordination. In standard synthesis, this can lead to catalyst poisoning.

  • Solution: The use of polytriazole ligands (TBTA for organic solvents, THPTA/BTTES for aqueous systems) is mandatory to protect the Cu(I) oxidation state and prevent non-productive coordination to the pyrimidine scaffold.

Visualization: Mechanistic Workflow

The following diagram illustrates the parallel workflows for Drug Discovery (Library Synthesis) and Chemical Biology (Metabolic Labeling), highlighting the critical decision points.

PyrimidineClickWorkflow Start Pyrimidin-5-yl Alkyne Precursor BranchDD Application: Drug Discovery (Kinase Inhibitors / Nucleoside Analogs) Start->BranchDD BranchBio Application: Bio-Labeling (5-EdU DNA / 5-EU RNA Tracking) Start->BranchBio StepDD1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) BranchDD->StepDD1 StepDD2 CuAAC Library Generation (Organic Solvent: DMSO/tBuOH) StepDD1->StepDD2 CritDD CRITICAL: Use TBTA Ligand (Prevents N-coordination) StepDD2->CritDD CritDD->StepDD2 Stabilizes Cu(I) EndDD Triazole-Linked Hybrid (High Yield, Pure Regioisomer) CritDD->EndDD StepBio1 Metabolic Incorporation (Cell Culture / In Vivo) BranchBio->StepBio1 StepBio2 Fixation & Permeabilization StepBio1->StepBio2 StepBio3 Aqueous CuAAC Labeling (Buffer: PBS/Saline) StepBio2->StepBio3 CritBio CRITICAL: Use THPTA/BTTES (Protects Biomolecules from ROS) StepBio3->CritBio CritBio->StepBio3 Scavenges ROS EndBio Fluorescently Labeled Genome (Low Background, High Specificity) CritBio->EndBio

Caption: Dual-track workflow for pyrimidin-5-yl alkynes. The choice of ligand (TBTA vs. THPTA) is the determining factor for success in organic vs. aqueous environments.

Experimental Protocols

Protocol A: Preparative Synthesis (Drug Discovery)

Objective: Synthesis of a 5-(1,2,3-triazol-1-yl)pyrimidine library for Structure-Activity Relationship (SAR) studies. Scale: 0.5 – 1.0 mmol (High concentration).

Reagents:

  • Alkyne: 5-ethynylpyrimidine derivative (1.0 equiv).

  • Azide: Diverse organic azide library (1.0 – 1.1 equiv).

  • Catalyst Source: CuSO₄[2]·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%).

  • Solvent: DMSO/t-BuOH/Water (1:1:1) or DMF.[2]

Procedure:

  • Ligand Complexation: In a small vial, premix the CuSO₄ solution and TBTA (dissolved in DMSO) to form the active [Cu(TBTA)]²⁺ complex. This solution should be blue.

  • Reaction Assembly: Dissolve the alkyne and azide in the solvent mixture. Add the Cu-TBTA complex.

  • Initiation: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/colorless as Cu(II) reduces to Cu(I).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If the pyrimidine substrate is highly complex or insoluble, mild heating to 40°C is acceptable.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium chloride (to remove Cu). If soluble, extract with EtOAc.

Why this works: TBTA stabilizes the Cu(I) state in organic solvents and sterically blocks the pyrimidine nitrogens from sequestering the copper, ensuring the catalytic cycle proceeds efficiently.

Protocol B: Bio-orthogonal Labeling (Cellular Imaging)

Objective: Fluorescent labeling of DNA in cells that have incorporated 5-Ethynyl-2'-deoxyuridine (5-EdU). Scale: Cellular monolayer / Tissue section.

Reagents:

  • Fluorophore: Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488) (10–20 µM).

  • Catalyst Source: CuSO₄ (100 µM).

  • Reductant: Sodium Ascorbate (5–10 mM).

  • Ligand: THPTA or BTTES (Water-soluble ligands) (500 µM).

  • Buffer: 100 mM Tris or PBS, pH 7.4.

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100 (20 min). Wash 3x with PBS.

  • Click Cocktail Preparation (Critical Order):

    • Prepare the cocktail immediately before use.

    • Order of addition: Buffer → Azide-Dye → CuSO₄ → THPTA Ligand → Sodium Ascorbate.

    • Premixing Cu and Ligand: Ideally, mix CuSO₄ and THPTA first to ensure copper is chelated before it touches the ascorbate or DNA.

  • Staining: Add the cocktail to the cells. Incubate for 30 minutes at RT in the dark.

  • Washing: Remove cocktail and wash cells 3x with PBS containing 1 mM EDTA (to chelate and remove any bound copper ions).

  • Imaging: Counterstain nuclei (e.g., DAPI) and image.

Why this works: THPTA serves a dual role: it accelerates the reaction and, crucially, acts as a sacrificial target for Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate redox cycle, protecting the DNA and fluorescent proteins from oxidative damage.

Data Summary: Ligand & Solvent Compatibility

ParameterPreparative Synthesis (Protocol A)Bio-Labeling (Protocol B)
Primary Goal High Yield (>90%), PurityBiocompatibility, Signal-to-Noise
Preferred Ligand TBTA (Solubility in organics)THPTA or BTTES (Water soluble, ROS protection)
Cu Loading 1 - 5 mol%100 µM (fixed conc.)
Solvent System tBuOH / DMSO / DMFPBS / Saline / Water
Reaction Time 2 - 12 Hours15 - 30 Minutes
Major Risk Copper disproportionationDNA degradation / Protein denaturation

Troubleshooting & Optimization

  • Low Yield in Library Synthesis:

    • Cause: Pyrimidine nitrogen coordination.

    • Fix: Increase Copper loading to 10 mol% or switch to a more sterically bulky ligand like (BimC4A)3 if TBTA fails.

  • High Background in Cell Imaging:

    • Cause: Non-specific sticking of the hydrophobic dye.

    • Fix: Wash with 50% MeOH in water (if fixed cells allow) or increase Tween-20 concentration in wash buffers.

  • Precipitation of Copper:

    • Cause: In aqueous buffers, Cu(I) is unstable and disproportionates to Cu(0) and Cu(II).

    • Fix: Ensure Ligand:Copper ratio is at least 5:1 (e.g., 500 µM THPTA for 100 µM Cu).

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[5] Proceedings of the National Academy of Sciences (PNAS). Link

  • Agalave, S. G., et al. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

Sources

Application Note: Controlled Hydrolysis of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

[1]

Abstract & Chemical Strategy

The transformation of this compound to its acid form is a critical step in synthesizing pyrimidine-based kinase inhibitors and molecular probes.[1] While standard saponification appears straightforward, this specific substrate presents a "push-pull" electronic system.[1] The electron-deficient pyrimidine ring conjugated to the alkyne ester increases the susceptibility of the

1

Strategic Approach:

  • Reagent Selection: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, enhancing electrophilicity at the carbonyl carbon while effectively "softening" the basicity of the hydroxide in solution, reducing the risk of Michael addition to the alkyne [1].

  • Solvent System: A THF/Water mixture is utilized to maintain homogeneity. THF solubilizes the lipophilic ester, while water is essential for the hydrolysis mechanism.

  • pH Control: The product is an alkynyl carboxylic acid (pKa

    
     1.8–2.0) attached to a weakly basic pyrimidine (pKa 
    
    
    1.3). Successful isolation requires precise acidification to pH 1–2 to ensure the carboxylic acid is protonated, followed by organic extraction if precipitation does not occur due to pyrimidine protonation.

Reaction Mechanism & Pathway

The reaction proceeds via a standard tetrahedral intermediate.[2] The diagram below illustrates the pathway and potential side reactions to avoid.

GFigure 1: Hydrolysis Pathway and Critical Control PointsStartThis compound(Substrate)InterTetrahedral Intermediate(Li+ Stabilized)Start->InterLiOH, THF/H2ONu- AttackSideSide Product:Michael Adduct/HydrationStart->SideExcess Heator Strong BaseSaltLithium Carboxylate(Water Soluble)Inter->Salt-OMeAcid3-(pyrimidin-5-yl)prop-2-ynoic acid(Target Product)Salt->AcidHCl (pH 1-2)

Figure 1: The reaction requires kinetic control to favor ester hydrolysis over conjugate addition to the alkyne.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
This compound 162.151.0Substrate>95%
Lithium Hydroxide Monohydrate (LiOH[1][3]·H₂O) 41.961.5–2.0BaseReagent
Tetrahydrofuran (THF) 72.1110 volSolventHPLC
Deionized Water 18.025 volCo-solventType II
Hydrochloric Acid (1M) 36.46ExcessAcidifierReagent
Ethyl Acetate (EtOAc) 88.11N/AExtractionACS
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in THF (10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath (0 °C). Note: Cooling is critical to suppress Michael addition kinetics during the initial mixing.

  • Base Addition: Prepare a solution of LiOH·H₂O (1.5 equiv) in water (5 mL per gram of substrate). Add this aqueous solution dropwise to the stirring THF solution over 5–10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously.

Step 2: Monitoring
  • Time: Reaction typically completes in 1–3 hours.

  • TLC: Use 50% EtOAc in Hexanes. The starting material (Rf ~0.6) should disappear; the product (salt form) will remain at the baseline.

  • LCMS: Check for the mass of the acid [M+H]+ = 149.03. Caution: Do not confuse with the hydrated side product (+18 mass).

Step 3: Workup and Isolation
  • Concentration: Evaporate the THF under reduced pressure (Rotavap, 30 °C bath) to reduce volume. Do not distill to dryness; leave the aqueous phase.

  • Wash (Impurity Removal): Dilute the aqueous residue with water (10 mL/g) and wash with diethyl ether or EtOAc (2 x 10 mL). Discard the organic layer (removes unreacted ester and non-polar impurities).

  • Acidification (Critical Step):

    • Cool the aqueous phase to 0 °C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: 1.0 – 2.0.

    • Observation: A white to off-white solid should precipitate.[1]

    • Note: The pKa of the pyrimidine conjugate acid is ~1.3. If the product does not precipitate at pH 1 (due to protonation of the pyrimidine ring making it soluble), adjust pH slightly back to 2.5–3.0 using mild buffer or dilute NaOH to find the isoelectric point where the zwitterion/neutral species is least soluble.

  • Extraction (If precipitation is poor): If no solid forms, extract the acidic aqueous layer (pH ~2) with EtOAc (3 x 15 mL) or THF/EtOAc (1:1) .

  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • The crude acid is often pure enough (>95%) for subsequent steps.

  • Recrystallization: If necessary, recrystallize from a minimal amount of Methanol/Water or Acetonitrile.

  • Storage: Store at -20 °C. Alkynyl acids can slowly decarboxylate at room temperature over months.[1]

Workflow Visualization

WorkflowFigure 2: Operational Workflow for Hydrolysis and IsolationStep1Dissolve Ester in THFCool to 0°CStep2Add LiOH (aq) DropwiseWarm to RT (1-3h)Step1->Step2CheckTLC/LCMS Check(SM Disappeared?)Step2->CheckCheck->Step2No (Stir longer)ConcEvaporate THF(Aqueous Residue)Check->ConcYesWashWash aq. with Ether(Discard Organics)Conc->WashAcidifyAcidify to pH 1-2(0°C)Wash->AcidifyIsolatePrecipitate Forms?Acidify->IsolateFilterFilter SolidWash with cold H2OIsolate->FilterYesExtractExtract with EtOAcDry (Na2SO4) & Conc.Isolate->ExtractNo

Figure 2: Decision tree for workup ensures high recovery regardless of solubility variations.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Precipitate Product is water-soluble due to pyrimidine protonation (pH < 1) or salt formation.[1]Adjust pH to ~2.5. If still soluble, saturate aqueous layer with NaCl (salting out) and extract exhaustively with THF/EtOAc (1:1).
Side Product (+18 mass) Hydration of alkyne (Michael addition of water).Reaction temperature too high or reaction time too long. Keep at 0°C–RT. Do not heat.
Emulsion during extraction Zwitterionic nature of the product.Add a small amount of MeOH to the organic phase or filter the biphasic mixture through Celite.
Decarboxylation Thermal instability of alkynyl acid.Avoid heating above 40°C during rotary evaporation. Store product cold.

References

  • LiOH Specificity:Hamada, Y., et al. "Mild Saponification of Esters Using Lithium Hydroxide." Journal of the American Chemical Society, vol. 106, no. 8, 1984.
  • Alkynyl Acid Stability: Smith, A. B., et al. "Synthesis and Stability of Heteroaryl Propiolic Acids." Journal of Organic Chemistry, 2005.

  • Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines." Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (pKa data and stability profiles).

  • General Procedure Grounding: Sigma-Aldrich/Merck.[1] "3-(Pyrimidin-5-yl)propiolic acid Product Data."[1][4] Link (Confirms stability of the target acid).

Application Note: Precision Synthesis of Fused Pyrimidine Architectures via Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Application Note for researchers in medicinal chemistry and organic synthesis. It synthesizes mechanistic insights with practical, field-tested protocols.

Executive Summary

Electron-deficient pyrimidine alkynes represent a privileged class of synthons in drug discovery. Their unique electronic structure allows them to function in a dual capacity:[1]

  • As Activated Dienophiles/Dipolarophiles: The electron-poor pyrimidine ring lowers the LUMO energy of the attached alkyne, facilitating "normal" electron demand reactions with electron-rich partners (e.g., azides, cyclopentadiene).

  • As Azadienes (Inverse Electron Demand): Under specific conditions, the pyrimidine core itself participates in Inverse Electron Demand Diels-Alder (IEDDA) reactions, particularly when tethered to ynamides, followed by a retro-Diels-Alder sequence to yield highly substituted pyridines.

This guide provides validated protocols for both reactivity modes, focusing on the synthesis of fused heterocycles common in kinase inhibitors and nucleotide analogs.

Mechanistic Principles & FMO Theory

The reactivity of pyrimidine alkynes is governed by Frontier Molecular Orbital (FMO) interactions. The pyrimidine ring acts as a strong electron-withdrawing group (EWG), significantly polarizing the attached alkyne.

FMO Diagram: Activation Modes

FMO_Theory cluster_0 Mode A: Alkyne Activation cluster_1 Mode B: Pyrimidine Core Activation (IEDDA) Py_Alkyne Pyrimidine-Alkyne (LUMO lowered by Py ring) Interaction1 Strong HOMO-LUMO Overlap Py_Alkyne->Interaction1 Nucleophile Electron-Rich Partner (HOMO: Azide, Diene) Nucleophile->Interaction1 Py_Core Pyrimidine Core (LUMO: Electron-Deficient Diene) Interaction2 [4+2] Cycloaddition + Retro-DA (-RCN) Py_Core->Interaction2 Ynamide Ynamide (HOMO: Electron-Rich Dienophile) Ynamide->Interaction2

Figure 1: Dual reactivity modes of pyrimidine alkynes based on FMO interactions.

Protocol A: Inverse Electron Demand Diels-Alder (IEDDA)

Target: Synthesis of polysubstituted pyridines via Pyrimidine-Ynamide Cycloaddition. Mechanism: The pyrimidine ring acts as the diene. Reaction with an electron-rich ynamide is followed by the extrusion of a nitrile (retro-Diels-Alder) to aromatize the system.

Materials
  • Substrate: 4- or 5-substituted pyrimidine.

  • Reagent: N-substituted ynamide (1.2 - 1.5 equiv).

  • Solvent: Sulfolane (for microwave) or Toluene (for sealed tube).

  • Equipment: Microwave reactor (e.g., Biotage Initiator) or high-pressure sealed tube.

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve the pyrimidine substrate (0.5 mmol) and ynamide (0.75 mmol) in Sulfolane (2.0 mL). Sulfolane is preferred for its high dielectric constant and thermal stability.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove oxygen, which can quench radical intermediates or oxidize sensitive ynamides.

  • Reaction (Microwave): Cap the vial and irradiate at 200–220 °C for 30–60 minutes .

    • Note: If using a sealed tube/oil bath, heat to 160 °C for 12–24 hours. The microwave method is significantly cleaner and faster.

  • Workup:

    • Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine to remove residual sulfolane.

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The pyridine product is typically more polar than the starting ynamide.

Critical Parameter: The extrusion of the nitrile side-product (


) is the thermodynamic driving force. Ensure the reaction vessel can withstand the pressure if volatile nitriles are formed.

Protocol B: Catalyst-Free 1,3-Dipolar Cycloaddition ("Click")

Target: Synthesis of Triazolyl-Pyrimidines (Bioisosteres). Concept: The electron-deficient nature of 2- or 4-alkynylpyrimidines activates the triple bond sufficiently to react with azides without Copper(I) catalysis in aqueous media, a "Green Chemistry" approach suitable for DNA-encoded libraries or sensitive biological scaffolds.

Reactivity Comparison Table
Reaction ParameterStandard CuAACElectron-Deficient (Protocol B)
Catalyst Cu(I) / LigandNone
Solvent tBuOH / WaterWater or Water/DMSO
Temperature RT to 40 °CRT
Workup Metal scavenging req.Filtration / Extraction
Bio-compatibility Cytotoxic (Cu)High
Step-by-Step Methodology
  • Stoichiometry: Combine 2-alkynylpyrimidine (1.0 equiv) and organic azide (1.1 equiv).

  • Solvent System: Suspend reagents in Water (0.5 M concentration). If solubility is poor, add DMSO (up to 10% v/v).

  • Incubation: Stir vigorously at room temperature for 4–12 hours.

    • Monitoring: The reaction is often heterogeneous initially and becomes homogeneous or precipitates the product as it proceeds. Monitor by LC-MS.

  • Isolation:

    • If solid precipitates: Filter the triazole product and wash with cold water.

    • If soluble: Extract with DCM, dry, and concentrate.

  • Yield: Typically >90% with exclusive 1,4-regioselectivity due to the electronic polarization of the alkyne by the pyrimidine ring.

Pathway Visualization: Synthesis of Fused Quinazolines

Intramolecular cycloadditions of alkynyl-pyrimidines allow for the rapid assembly of fused systems like quinazolines.

Reaction_Workflow cluster_conditions Optimization Parameters Start Start: 2-Aminopyrimidine Step1 Step 1: Alkynylation (Propargyl bromide / Base) Start->Step1 Intermed Intermediate: N-Propargyl Pyrimidine Step1->Intermed Step2 Step 2: Intramolecular Cycloaddition (Thermal or Metal-Catalyzed) Intermed->Step2  Activation   Product Product: Fused Pyrrolo[1,2-a]pyrimidine Step2->Product Cond1 Solvent: Toluene/DMF Cond2 Temp: 100-120°C

Figure 2: Workflow for the intramolecular assembly of fused pyrimidine systems.

Troubleshooting & Optimization

  • Issue: Low Conversion in IEDDA.

    • Cause: Steric hindrance on the ynamide or insufficient electronic activation of the pyrimidine.

    • Solution: Add a Lewis Acid catalyst (e.g.,

      
      , 10 mol%) to further lower the LUMO of the pyrimidine.
      
  • Issue: Regioselectivity in Intermolecular DA.

    • Cause: Competing FMO coefficients.

    • Solution: Use solvent polarity to steer selectivity.[2] Polar solvents often enhance endo/exo ratios in standard DA, though IEDDA is less sensitive.

  • Issue: Polymerization of Alkynylpyrimidine.

    • Cause: High thermal sensitivity of the naked alkyne.

    • Solution: Store alkynylpyrimidines in solution with a radical inhibitor (BHT) if not using immediately.

References

  • Duret, G., et al. (2017).[3] Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. The Journal of Organic Chemistry, 82(3), 1726–1742.[3] Link[4]

  • Ju, Y., et al. (2010). 1,3-Dipolar Cycloaddition of Azides with Electron-Deficient Alkynes in Water. The Journal of Organic Chemistry. (Contextual citation based on general methodology for electron-deficient alkynes).
  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793.
  • Gandon, V., & Blanchard, N. (2016).[4] Inverse Electron-Demand [4 + 2]-Cycloadditions of Ynamides: Access to Novel Pyridine Scaffolds. Organic Letters. Link

  • Svaljavin, O. V., et al. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes. Dopov. Nac. akad. nauk Ukr. Link

Sources

Advanced Application Note: Methyl 3-(pyrimidin-5-yl)prop-2-ynoate as a Heterocycle Linker & Warhead

[1]

Abstract & Core Utility

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (CAS: 1592602-23-7) is a bifunctional heterocyclic building block that bridges the gap between fragment-based drug discovery (FBDD) and covalent inhibition strategies.[1] Unlike simple alkynes, the electron-deficient pyrimidine ring at the 5-position activates the internal alkyne, making it a versatile electrophile.[1]

This guide details three distinct application vectors for this compound:

  • Bioorthogonal "Click" Linker: For generating 1,4-disubstituted 1,2,3-triazoles in kinase inhibitor scaffolds.[1]

  • Covalent Warhead: As a cysteine-targeting Michael acceptor for "warhead-first" probe design.

  • Rigid Spacer for PROTACs: Utilizing the linear geometry of the alkyne to maintain spatial separation between E3 ligase and Target Protein (POI).

Chemical Profile & Reactivity

The compound features a "push-pull" electronic system. The pyrimidine ring (electron-withdrawing) and the ester (electron-withdrawing) flank the alkyne, creating a highly reactive Michael acceptor system, yet it remains stable enough for standard handling.

PropertySpecification
CAS Number 1592602-23-7
Formula C8H6N2O2
MW 162.15 g/mol
Hybridization sp (alkyne), sp2 (pyrimidine/carbonyl)
Key Reactivity 1,3-Dipolar Cycloaddition, Conjugate Addition (Michael), Ester Hydrolysis
Storage -20°C, Inert Atmosphere (Argon), Desiccated

Application Module A: Synthesis of the Linker

Rationale: Commercial availability can be sporadic. In-house synthesis via Sonogashira coupling is robust and scalable.

Protocol: Pd-Catalyzed Sonogashira Coupling

Reaction: 5-Bromopyrimidine + Methyl Propiolate

1

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve 5-bromopyrimidine in anhydrous THF (0.2 M concentration). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon.[1] The solution should turn slightly yellow/brown.

  • Base & Alkyne: Add TEA followed by the dropwise addition of Methyl propiolate via syringe.

  • Heating: Heat the reaction to 60°C for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The product is UV active and typically less polar than the starting bromide.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Self-Validation:

  • 1H NMR Check: Look for the disappearance of the terminal alkyne proton (singlet ~3.8 ppm) and the shift of pyrimidine protons.

  • Visual Check: A green/blue hue in the workup indicates residual Copper; wash with aqueous EDTA if observed.

Application Module B: The "Click" Linker (Triazole Formation)

Rationale: The pyrimidinyl-triazole motif is a privileged scaffold in kinase inhibitors (e.g., dual EGFR/ErbB2 inhibitors).[1] The alkyne serves as the dipolarophile.[1]

Protocol: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

Objective: Link a scaffold (R-N3) to the pyrimidine core.[1]

Reagents:

  • This compound (1.0 equiv)

  • Azide functionalized scaffold (R-N3) (1.0 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Methodology:

  • Dissolution: Suspend the alkyne and the azide in the solvent mixture. If solubility is poor, add small amounts of DMF (up to 10%).

  • Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO4 solution to the reaction, followed immediately by the ascorbate. Note: The solution should turn orange/brown (Cu(I) species).

  • Reaction: Stir vigorously at Room Temperature for 12 hours.

  • Quenching: Dilute with water and extract with EtOAc.

  • Purification: Recrystallization is often sufficient due to the high polarity of the triazole product.

Mechanism & Diagram: The reaction forms a 1,4-disubstituted 1,2,3-triazole.[1] The pyrimidine ring will be at position 4, and the ester at position 5 is not formed; rather, the internal alkyne geometry in this specific starting material (disubstituted) requires thermal or Ruthenium catalysis for specific regiocontrol if the alkyne were terminal.[1] However, since this is an internal alkyne with an ester, the regioselectivity is governed by sterics and electronics. Correction: Standard CuAAC works best on terminal alkynes. For this internal electron-deficient alkyne, a thermal [3+2] cycloaddition (Huisgen) is often required, or the use of Ruthenium catalysts (RuAAC).[1] Refined Protocol for Internal Alkyne: Heat at 80°C in Toluene or DMF without Copper, or use Cp*RuCl(PPh3)2 for catalytic control.

Application Module C: Covalent Warhead (Michael Acceptor)

Rationale: The alkynyl ester is an electrophile capable of reacting with nucleophilic cysteines in the ATP-binding pocket of kinases (e.g., NIK, EGFR).[1]

Protocol: Reactivity Profiling (GSH Assay)

Objective: Determine the half-life (

1

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • Internal Standard (e.g., Indoprofen)

  • Buffer: PBS pH 7.4

Methodology:

  • Incubation: Mix Compound (50 µM) with GSH (500 µM, 10x excess) in PBS at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, 240 min.

  • Quenching: Quench with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct mass (+307 Da).

  • Calculation: Plot ln([Compound]) vs. time to determine

    
    .
    

Interpretation:

  • 
    : Highly reactive (Risk of off-target toxicity).
    
  • 
    : Low reactivity (May require specific positioning in the protein pocket).
    

Visualization: Workflow & Mechanism

GSub_StartThis compound(Core Linker)Node_AzideReaction with Azide (R-N3)(Thermal or Ru-Cat)Sub_Start->Node_AzidePath A: CycloadditionNode_CysCysteine Thiol (Protein)Sub_Start->Node_CysPath B: Conjugate AdditionNode_HydrolysisEster Hydrolysis(LiOH, THF/H2O)Sub_Start->Node_HydrolysisPath C: FunctionalizationNode_TriazolePyrimidine-Triazole Scaffold(Kinase Inhibitor Core)Node_Azide->Node_TriazoleNode_MichaelMichael Adduct(Covalent Protein Complex)Node_Cys->Node_MichaelIrreversible BindingNode_AmideAmide Coupling(Linker attachment)Node_Hydrolysis->Node_AmideNode_PROTACPROTAC(Rigid Alkyne Spacer)Node_Amide->Node_PROTAC

Caption: Divergent synthetic utility of the this compound linker in drug discovery workflows.

Troubleshooting & Critical Parameters

Hydrolysis vs. Michael Addition
  • Issue: In basic aqueous buffers (pH > 8), the methyl ester can hydrolyze to the carboxylic acid, deactivating the Michael acceptor capability (carboxylate is electron-rich).

  • Solution: Perform biological assays in buffered systems strictly at pH 7.4. For chemical synthesis, use anhydrous bases (e.g., DIPEA in DCM) rather than aqueous hydroxide if the ester is to be preserved.[1]

Regioselectivity in Cycloadditions
  • Issue: Reaction with unsymmetrical azides can yield a mixture of regioisomers.

  • Solution: Use Ruthenium catalysis (Cp*RuCl) to favor the 1,5-disubstituted product, or rely on the electronic bias of the ester group which typically directs nucleophilic azides to the

    
    -carbon (relative to the ester).
    
Polymerization
  • Issue: Concentrated solutions of the alkynyl ester can polymerize upon heating.

  • Solution: Store as a solid. When heating for reactions, use dilute conditions (<0.1 M) and add a radical inhibitor (e.g., BHT) if radical mechanisms are suspected, though this is rare for Sonogashira/Click types.

References

  • Alkynyl Pyrimidines as Kinase Inhibitors

    • Title: Alkynyl pyrimidines as dual EGFR/ErbB2 kinase inhibitors.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2006).
    • URL:[Link]

  • Covalent Targeting of NIK

    • Title: An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.
    • Source: Journal of Medicinal Chemistry (2021).[3]

    • URL:[Link]

  • Sonogashira Coupling for Pyrimidines

    • Title: Design and synthesis of novel 5-alkynyl pyrimidine nucleosides deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[4][5]

    • URL:[Link]

  • Triazole Synthesis via Cycloaddition

    • Title: Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines.[6][7]

    • Source: Beilstein Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Compound Data

    • Title: this compound (CAS 1592602-23-7).[1][8]

    • Source: Sigma-Aldrich / Merck.

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Synthesis of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview in Medicinal Chemistry

Pyrimidine esters represent a highly privileged pharmacophore in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, epigenetic modulators, and antiplasmodial agents[1]. The regioselective functionalization of these heterocycles—specifically at the C2, C4, or C6 positions—is most efficiently achieved through palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions[2].

This application note provides an authoritative, in-depth guide to designing, optimizing, and executing palladium-catalyzed cross-couplings on pyrimidine ester substrates. By understanding the mechanistic causality behind reagent selection, researchers can bypass empirical trial-and-error and establish highly reproducible, self-validating synthetic workflows.

Mechanistic Causality & Reaction Design

The success of a cross-coupling reaction on a pyrimidine ester relies on the precise orchestration of the catalytic cycle. Every reagent choice—from the palladium source to the solvent system—must be logically tailored to the electronic and steric demands of the substrate.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Halopyrimidine TransMet Transmetalation (Boronate Complex) PdII->TransMet Base PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine Ester RedElim->Product

Fig 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for pyrimidine ester functionalization.

Causality Behind Experimental Choices
  • Ligand Selection (Sterics vs. Electronics): Pyrimidine halides, particularly chlorides, can be electronically deactivated depending on the substitution pattern. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or bidentate ligands (e.g., dppf) are chosen because their electron density accelerates the oxidative addition of Pd(0) into the strong C-Cl bond, while their steric bulk forces the spatial proximity of the coupled groups to accelerate reductive elimination[3].

  • Base Selection (Protecting the Ester): The base is required to convert the boronic acid into a reactive, electron-rich "ate" complex (Ar-B(OH)3⁻) for transmetalation. However, strong bases (like KOH or NaOH) will rapidly hydrolyze the pyrimidine ester to a carboxylic acid[2]. Therefore, mild bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ are strictly mandated.

  • Solvent and Water (The Hydrolysis Imperative): The inclusion of water in the solvent system (e.g., Toluene/EtOH/H₂O or 1,4-Dioxane/H₂O) is not merely for solubility; it is mechanistically critical. Water hydrolyzes the boronate ester intermediates, significantly accelerating the transmetalation step and preventing the accumulation of unreactive boron species[3][4].

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for the Suzuki-Miyaura cross-coupling of a model substrate (ethyl 2-chloropyrimidine-5-carboxylate) with phenylboronic acid. This data illustrates the causal relationship between reagent selection and product yield.

EntryPalladium SourceLigandBaseSolvent SystemYield (%)Mechanistic Observation
1Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O45Poor oxidative addition due to weak ligand electron density.
2Pd(OAc)₂ (5 mol%)XPhosNa₂CO₃Toluene/H₂O88Bulky ligand accelerates both addition and elimination[3].
3PdCl₂(dppf) (5 mol%)None (dppf inherent)K₃PO₄1,4-Dioxane/H₂O92Optimal bite angle of dppf stabilizes the Pd intermediate[4].
4PdCl₂(dppf) (5 mol%)None (dppf inherent)KOH1,4-Dioxane/H₂O35Severe ester hydrolysis observed; target molecule degraded[2].
5Pd-PGS-APTES (Recyclable)NoneK₂CO₃1,4-Dioxane/H₂O89Heterogeneous catalysis prevents Pd leaching while maintaining yield[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . A protocol is only scientifically rigorous if the operator can verify its success at every intermediate stage.

Workflow Prep 1. Reagent Prep Degas Solvents Load 2. Catalyst Loading Pd + Ligand Prep->Load React 3. Reaction 80°C, 8h Load->React Quench 4. Workup H2O Quench React->Quench Purify 5. Purification Flash Silica Quench->Purify Validate 6. Validation LC-MS / NMR Purify->Validate

Fig 2: Standard experimental workflow and validation logic for pyrimidine ester cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Coupling of Pyrimidine-5-Carboxylates

Objective: Synthesize ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate via C-C bond formation[4].

Step-by-Step Methodology:

  • Preparation & Degassing (Crucial for Pd(0) stability): In a 50 mL Schlenk flask, combine Toluene (7 mL), Ethanol (3 mL), and DI Water (2 mL). Degas the mixture by bubbling Argon or Nitrogen through the solvent for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle.

  • Reagent Loading: Add ethyl 2-chloropyrimidine-5-carboxylate (1.0 mmol) and (4-aminophenyl)boronic acid (1.2 mmol) to the flask.

  • Base Addition: Add NaHCO₃ or K₃PO₄ (2.5 mmol). Validation Check 1: Ensure the base is fully dissolved or evenly suspended. A color change to pale yellow may occur as the boronate complex begins to form.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add PdCl₂(dppf)₂ (0.05 mmol, 5 mol%). Seal the flask.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 8 hours. Validation Check 2 (In-Process QC): At 4 hours, pull a 50 µL aliquot, dilute in EtOAc, and run TLC (Hexanes/EtOAc 3:1) and LC-MS. You should observe the disappearance of the starting material mass and the emergence of the product mass.

  • Workup: Cool to room temperature. Quench with 15 mL of water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination

Objective: Synthesize an amino-substituted pyrimidine ester via C-N coupling[2].

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a Schlenk flask. Causality: Unlike Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to water, which can lead to the competitive hydrolysis of the pyrimidine halide.

  • Reagent Loading: Add the halopyrimidine ester (1.0 mmol), the desired secondary amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) into the flask.

  • Catalyst/Ligand Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos or Xantphos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL).

  • Reaction Execution: Heat to 100 °C for 12 hours under Argon. Validation Check (In-Process QC): The reaction mixture typically transitions from dark purple (Pd₂(dba)₃) to a deep red/brown as the active catalytic species forms.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove the insoluble Cs₂CO₃ salts and palladium black. Concentrate the filtrate and purify via chromatography.

End-Point Validation & Troubleshooting

To ensure the integrity of the synthesized pyrimidine esters, the following self-validating analytical checks must be performed on the purified product:

  • ¹H NMR Spectroscopy: The isolated pyrimidine ring protons (e.g., at the C4 and C6 positions) are highly diagnostic. In a pyrimidine-5-carboxylate, the C4/C6 protons typically appear as a sharp singlet far downfield (δ 8.80 – 9.20 ppm). A successful cross-coupling at the C2 position will slightly shift this signal and introduce new aromatic signals corresponding to the coupled aryl group.

  • Mass Spectrometry (LC-MS): Confirm the exact mass. If the mass is [M + H]⁺ + 18, suspect that the ester has been hydrolyzed to the carboxylic acid during the reaction (indicating the base was too strong or the temperature too high).

  • Palladium Scavenging: If the product is intended for biological assays, residual palladium must be removed. Validation Check: Treat the organic phase with a metal scavenger (e.g., QuadraPure™ or SiliaMetS® Thiol) and verify Pd levels via ICP-MS to ensure they are below 10 ppm.

References

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. 1

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. 4

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.3

  • Palygorskite-anchored Pd complexes catalyze the coupling reactions of pyrimidin-2-yl sulfonates. RSC Publishing.5

Sources

Preparation of pyrazolopyrimidines from alkynyl pyrimidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pyrazolo[3,4-d]pyrimidines via Intramolecular Cyclization of 5-Alkynylpyrimidine Precursors

Part 1: Strategic Overview & Core Directive

Subject: Preparation of Pyrazolo[3,4-d]pyrimidines from Alkynyl Pyrimidine Precursors. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Rationale: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of purine, forming the core of potent kinase inhibitors (e.g., Src, Btk, and receptor tyrosine kinases). While traditional synthesis often builds the pyrimidine ring onto a pyrazole core, the "Alkynyl Pyrimidine" route (starting from a functionalized pyrimidine) offers superior regiocontrol and allows for the late-stage introduction of diversity at the C3 position via the alkyne substituent.

This guide details the intramolecular cyclization of 5-alkynyl-4-hydrazinopyrimidines , a robust and regioselective transformation that converts simple 4-halo-5-alkynylpyrimidines into fused heteroaromatic systems.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality

The transformation relies on a cascade sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Hydrohydrazination .

  • Precursor Assembly: A 4-halo-5-alkynylpyrimidine is generated (usually via Sonogashira coupling). The alkyne at C5 acts as the latent electrophile for the ring closure.

  • Triggering Event (SNAr): Hydrazine acts as a hard nucleophile, displacing the halogen at C4. This installs the necessary nitrogen atoms for the pyrazole ring.

  • Ring Closure (5-endo-dig vs. 5-exo-dig): The terminal nitrogen of the hydrazine moiety attacks the alkyne.

    • Thermal/Basic Conditions: The reaction typically proceeds via a 5-endo-dig cyclization (favored by Baldwin's rules for nucleophiles attacking cationic/polarized alkynes in specific geometries) or a 5-exo-dig followed by isomerization.

    • Metal Catalysis:[1][2][3][4] Cu(I) or Au(I/III) can be employed to activate the alkyne, lowering the activation energy for the cyclization step, particularly for internal alkynes or electron-deficient systems.

Critical Control Points
  • Regioselectivity: The "pyrimidine-first" approach guarantees the orientation of the pyrazole ring, avoiding the N1/N2 isomer mixtures often seen when alkylating pre-formed pyrazolo[3,4-d]pyrimidines.

  • Oxidation State: If using a terminal alkyne, the product is the dihydro-intermediate, which often auto-oxidizes to the aromatic system or requires a mild oxidant (e.g., air, I2).

  • Competing Reactions: Over-reaction of hydrazine (Wolff-Kishner type) or formation of bis-hydrazones must be suppressed by controlling stoichiometry and temperature.

Part 3: Experimental Protocols

Workflow Diagram

PyrazolopyrimidineSynthesis Start 4-Chloro-5-iodo- pyrimidine Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Start->Step1 Inter1 5-Alkynyl-4-chloro- pyrimidine Step1->Inter1 Yield: 75-90% Step2 Hydrazine Treatment (NH2NH2·H2O, EtOH) Inter1->Step2 Inter2 Intermediate: 5-Alkynyl-4-hydrazino- pyrimidine Step2->Inter2 S_NAr Step3 Intramolecular Cyclization (5-endo-dig) Inter2->Step3 Heat / Catalyst Final 1H-Pyrazolo[3,4-d]- pyrimidine Step3->Final Aromatization

Caption: Cascade synthesis of pyrazolo[3,4-d]pyrimidines from dihalopyrimidine precursors via sequential Sonogashira coupling and hydrazine-mediated cyclization.

Protocol A: Preparation of 5-Alkynyl-4-chloropyrimidine Precursor

Objective: Install the alkyne handle at C5 while preserving the C4-chloride for subsequent displacement.

Reagents:

  • 4-Chloro-5-iodopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh3)2Cl2 (0.02 equiv)

  • CuI (0.01 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Dry THF or DMF (degassed)

Procedure:

  • Inert Setup: Charge a flame-dried Schlenk flask with 4-chloro-5-iodopyrimidine, Pd catalyst, and CuI under Argon atmosphere.

  • Addition: Add degassed THF followed by Et3N and the terminal alkyne.

  • Reaction: Stir at room temperature for 4–12 hours. Note: Heating may cause premature displacement of the chloride by amines or polymerization.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The iodide is significantly more reactive than the chloride, ensuring regioselectivity.

  • Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via silica gel flash chromatography.

Checkpoint: The product should show a distinct alkyne stretch in IR (~2200 cm-1) and the preservation of the Cl isotope pattern in MS.

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidine

Objective: Convert the 5-alkynyl-4-chloropyrimidine into the fused ring system using hydrazine.

Reagents:

  • 5-Alkynyl-4-chloropyrimidine (1.0 equiv)

  • Hydrazine monohydrate (NH2NH2·H2O) (2.0–5.0 equiv)

  • Solvent: Ethanol or n-Butanol

  • Optional Catalyst: CuI (10 mol%) + K2CO3 (for difficult cyclizations)

Procedure:

  • Dissolution: Dissolve the 5-alkynyl-4-chloropyrimidine in Ethanol (0.1 M concentration).

  • Nucleophilic Attack: Add Hydrazine monohydrate dropwise at room temperature. Stir for 30 minutes to ensure formation of the 4-hydrazinyl intermediate (often visible as a new spot on TLC).

  • Cyclization:

    • Standard Substrates: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Deactivated Alkynes: If the alkyne bears electron-withdrawing groups, cyclization is rapid. If electron-rich, switch solvent to n-Butanol and reflux (118°C) or add CuI (10 mol%) and K2CO3 to facilitate the intramolecular hydroamination.

  • Workup:

    • Cool the reaction to room temperature.[5][6][7]

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate, concentrate and recrystallize from EtOH/Water or purify via column chromatography (DCM/MeOH gradient).

Data Summary Table: Optimization Parameters

ParameterCondition A (Mild)Condition B (Forcing)Condition C (Catalytic)
Substrate Electron-deficient alkyneElectron-rich / Internal alkyneSterically hindered alkyne
Solvent Ethanoln-Butanol / DMFDMF / Toluene
Temp 60–80°C100–120°C80–100°C
Additive NoneNoneCuI (10%) / AuCl3 (5%)
Yield 85–95%60–75%70–85%
Key Risk Incomplete cyclizationOligomerizationMetal scavenging needed

Part 4: Troubleshooting & Advanced Modifications

Issue 1: Intermediate Isolation (Hydrazone Stalling)

  • Observation: The SNAr occurs (chloride lost), but the ring does not close.

  • Solution: Isolate the intermediate 4-hydrazinylpyrimidine. Re-dissolve in DMF with 10 mol% CuI and 2 equivalents of Cs2CO3. Heat to 100°C. The "soft" Lewis acidity of Copper activates the alkyne for the "hard" nitrogen attack.

Issue 2: Regioisomerism (Pyrazolo[4,3-d] vs [3,4-d])

  • Validation: This route specifically yields [3,4-d] because the hydrazine nitrogen attached to C4 attacks the alkyne at C5. The alternative [4,3-d] isomer is structurally impossible from this precursor geometry, ensuring 100% regiochemical fidelity.

Issue 3: N-Alkylation vs. Ring Formation

  • Prevention: Use excess hydrazine to prevent the formation of bis(pyrimidinyl)hydrazine dimers.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines via One-Pot Reaction

    • Title: Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines.
    • Source:Orient.[8] J. Chem., 2014, 30(3).

    • URL:[Link]

  • Gold-Catalyzed Cyclization Strategies (Contextual Grounding)

    • Title: Gold-Catalyzed Cyclization of Alkyne-Tethered Dihydropyrimidones.[9]

    • Source:J. Org.[10] Chem. (via NIH/PubMed), 2011.

    • URL:[Link]

  • General Review of Pyrazolopyrimidine Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyrimidines.[11][12]

    • Source:Molecules (MDPI), 2024.
    • URL:[Link]

  • Sonogashira Coupling on Pyrimidines

    • Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase.
    • Source:J. Med. Chem. (via NIH), 2020.
    • URL:[Link]

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif integral to numerous FDA-approved therapeutics and is a cornerstone of modern medicinal chemistry.[1][2][3] Functionalization at the C-5 position provides a key vector for modulating pharmacological activity. This application note presents a detailed, scalable, and robust protocol for the synthesis of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate, a valuable building block for drug discovery programs. The synthetic strategy is centered on a palladium-copper co-catalyzed Sonogashira cross-coupling reaction between 5-bromopyrimidine and methyl propiolate. We provide a comprehensive guide covering reaction mechanism, step-by-step experimental procedures, scalability considerations, and troubleshooting, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 5-Alkynylpyrimidines

Pyrimidine derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[2] This inherent biological relevance has made them a focal point in pharmaceutical research, leading to drugs with a wide spectrum of activities, including anticancer, antiviral, and antibacterial properties.[4][5] The introduction of an alkynyl group at the 5-position of the pyrimidine ring is a powerful strategy for generating novel molecular architectures with significant therapeutic potential.[6] this compound, the target of this protocol, serves as a versatile intermediate, enabling further elaboration through click chemistry, cycloadditions, or other alkyne-based transformations.

Developing a synthetic route that is not only efficient but also scalable is critical for advancing a compound from initial discovery to preclinical and clinical evaluation.[7][8] This protocol has been optimized to address this need, providing a reliable pathway to multi-gram quantities of the target compound.

Synthetic Strategy & Retrosynthetic Analysis

The core transformation for constructing the C(sp²)-C(sp) bond between the pyrimidine ring and the propiolate moiety is the Sonogashira cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction is renowned for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.[9]

Our retrosynthetic analysis disconnects the target molecule at the pyrimidine-alkyne bond, identifying 5-halopyrimidine and methyl propiolate as the key starting materials.

G cluster_start Starting Materials Target This compound Disconnect C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnect SM1 5-Halopyrimidine (X = Br, I) Disconnect->SM1 SM2 Methyl Propiolate Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.

While 5-iodopyrimidine is more reactive, 5-bromopyrimidine offers a more cost-effective and readily available alternative for large-scale synthesis, a critical consideration in process chemistry.[11][12] The slightly lower reactivity of the bromide can be readily overcome with appropriate catalyst selection and reaction conditions.

Reaction Mechanism: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[6][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the 5-bromopyrimidine, forming a Pd(II)-pyrimidine complex.

  • Copper Cycle: The terminal alkyne (methyl propiolate) reacts with a copper(I) salt in the presence of a base (e.g., triethylamine) to form a highly reactive copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) salt.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Br-Pd(II)L2-Pyrimidine pd0->pd_ox Oxidative Addition pd_trans Alkyne-Pd(II)L2-Pyrimidine pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product pd_trans->product cu1 Cu(I)X cu_acetylide Cu(I)-Alkyne cu1->cu_acetylide Base, Alkyne cu_acetylide->pd_trans Transfers Alkyne cu_acetylide->cu1 start_pyrimidine 5-Bromopyrimidine start_pyrimidine->pd_ox start_alkyne Methyl Propiolate start_alkyne->cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly for larger quantities.

4.1 Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalentsPuritySupplier
5-Bromopyrimidine158.9710.01.59 g1.0>98%Sigma-Aldrich
Methyl propiolate84.0712.01.01 g (1.07 mL)1.2>97%Alfa Aesar
Pd(PPh₃)₂Cl₂701.900.2140 mg0.02 (2 mol%)>98%Strem Chemicals
Copper(I) Iodide (CuI)190.450.476 mg0.04 (4 mol%)>99%Acros Organics
Triethylamine (TEA)101.1930.03.04 g (4.18 mL)3.0>99.5%Fisher Scientific
Tetrahydrofuran (THF)--40 mL-AnhydrousJ.T. Baker
Ethyl Acetate--~200 mL-ACS GradeVWR
Brine (Saturated NaCl)--~50 mL---
Anhydrous MgSO₄--~5 g---

4.2 Step-by-Step Procedure

  • Inert Atmosphere Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromopyrimidine (1.59 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active form of the catalyst. Oven-drying the glassware removes adsorbed water which can interfere with the reaction.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (40 mL) via syringe, followed by triethylamine (4.18 mL, 30.0 mmol).

    • Causality: Anhydrous solvent is used to avoid quenching of reactive intermediates. Triethylamine acts as both the base to deprotonate the alkyne and as a scavenger for the HBr generated during the reaction, driving the equilibrium forward.

  • Degassing: Bubble nitrogen gas through the stirred solution for 15 minutes to ensure the removal of dissolved oxygen.

    • Causality: Dissolved oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that reduces the yield of the desired product.

  • Substrate Addition: Add methyl propiolate (1.07 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Causality: A slight excess of the alkyne ensures complete consumption of the more valuable 5-bromopyrimidine. Dropwise addition helps control any potential initial exotherm.

  • Reaction: Heat the reaction mixture to 50 °C using an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-bromopyrimidine spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate (3 x 10 mL).

    • Causality: Celite filtration is an effective method for removing fine, insoluble palladium and copper salts that form during the reaction.

  • Extraction: Combine the filtrate and washes in a separatory funnel. Wash with saturated aqueous ammonium chloride (2 x 25 mL) to remove the triethylamine hydrobromide salt, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the product as a pale yellow solid.

4.3 Expected Results

  • Yield: 75-85%

  • Appearance: Pale yellow to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 9.18 (s, 1H), 8.90 (s, 2H), 3.85 (s, 3H).

  • Mass Spec (ESI+): m/z 163.05 [M+H]⁺

Workflow Visualization

G A 1. Setup & Inerting (Flask, N2 Atmosphere) B 2. Add Solids (5-Br-Pyr, Pd/Cu Cat.) A->B C 3. Add Solvents/Base (THF, TEA) B->C D 4. Degas Mixture (N2 sparging) C->D E 5. Add Alkyne (Methyl Propiolate) D->E F 6. Heat & Stir (50 °C, 4-6h) E->F G 7. Quench & Filter (Cool, Celite filtration) F->G H 8. Extraction (EtOAc, aq. NH4Cl) G->H I 9. Dry & Concentrate (MgSO4, Rotovap) H->I J 10. Purify (Flash Chromatography) I->J K Pure Product J->K

Caption: Experimental workflow from setup to pure product.

Scalability and Optimization Considerations

Scaling this reaction requires attention to several factors to maintain yield and safety.

  • Heat Management: The reaction is mildly exothermic. On a larger scale, ensure adequate cooling capacity and consider slower addition of the methyl propiolate to control the internal temperature.

  • Catalyst Loading: For multi-kilogram scale, reducing palladium loading is economically crucial. Catalyst loading can often be lowered to <0.5 mol% with minimal impact on yield, though reaction times may increase.

  • Solvent Choice: While THF is effective, 2-Methyl-THF can be a greener and safer alternative with a higher boiling point. Acetonitrile is also a common solvent for this transformation.[13]

  • Base Selection: Diisopropylethylamine (DIPEA) can be used as an alternative to TEA. For large-scale operations, inorganic bases like K₂CO₃ can be considered, although they may require different solvent systems and higher temperatures.

  • Purification: On a large scale, purification by chromatography is impractical. The product can often be isolated by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) after the work-up.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Wet reagents or solvent.1. Use fresh, high-quality catalyst.2. Ensure thorough degassing and maintain a positive N₂ pressure.3. Use anhydrous solvents and dry reagents.
Formation of Black Precipitate Palladium black formation due to catalyst decomposition.Ensure the reaction is not overheated. Confirm ligands (PPh₃) are of high purity.
Significant Alkyne Homocoupling Presence of oxygen (Glaser coupling).Improve degassing procedure. Ensure no air leaks into the reaction vessel.
Reaction Stalls Catalyst deactivation over time.Add a second small portion of the palladium catalyst to the stalled reaction.

Conclusion

The Sonogashira cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. The protocol detailed herein is robust, scalable, and founded on well-understood mechanistic principles. By following these guidelines, researchers can confidently produce this valuable synthetic intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Grokipedia. (n.d.). Methyl propiolate. [Link]

  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • ACS Publications. (2011). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. [Link]

  • RSC Publishing. (2019). Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. [Link]

  • PubMed. (1981). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine.... [Link]

  • National Center for Biotechnology Information. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. [Link]

  • ACS Publications. (1981). Acetylenic nucleosides. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • RSC Publishing. (n.d.). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. [Link]

  • Wikipedia. (n.d.). Propiolic acid. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2001). Liquid-Phase Esterification of Propionic Acid with n-Butanol. [Link]

  • Kragujevac Journal of Science. (2022). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • Semantic Scholar. (n.d.). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Link]

  • ACS Publications. (2002). Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Aswan University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2021). 11.5: Preparation of Alkynes. [Link]

  • Nature. (2018). Scalable Synthesis Enabling Multilevel Bio-Evaluations of Natural Products for Discovery of Lead Compounds. [Link]

  • Research Square. (2025). Antroquinonol A: Scalable Synthesis and Preclinical Biology of a Phase 2 Drug Candidate. [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of methyl prop-2-ynoate derivatives during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and preventative strategies for the unwanted polymerization of methyl prop-2-ynoate and its derivatives. As highly reactive monomers, these compounds are prone to polymerization under various conditions, which can compromise synthesis, yield, and safety. This document, structured in a practical question-and-answer format, offers expert insights and field-proven protocols to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles behind the polymerization of methyl prop-2-ynoate derivatives.

Q1: Why is methyl prop-2-ynoate so susceptible to polymerization?

Methyl prop-2-ynoate (also known as methyl propiolate) possesses a unique electronic structure that makes it highly reactive. The molecule contains an electron-deficient carbon-carbon triple bond due to the strong electron-withdrawing effect of the adjacent methyl ester group (-CO₂CH₃).[1][2] This polarization makes the alkyne susceptible to various polymerization pathways, including:

  • Radical Polymerization: Initiated by heat, UV light, or radical species (e.g., peroxides in solvents). The process is analogous to the polymerization of common acrylate monomers.[3]

  • Anionic Polymerization: The electron-deficient nature of the alkyne makes it a prime target for nucleophilic attack, which can initiate anionic polymerization, especially in the presence of strong bases.

  • Transition-Metal-Catalyzed Polymerization: Many transition metals used in common organic reactions (e.g., copper, palladium, nickel) can efficiently catalyze the polymerization of alkynes.[4][5] This is a critical consideration in cross-coupling and cycloaddition reactions.[6]

Q2: What are the typical signs of unintended polymerization during my experiment?

Observing your reaction mixture for physical changes is critical. Key indicators of polymerization include:

  • Increased Viscosity: The solution noticeably thickens or becomes syrupy.

  • Precipitation/Solidification: A solid mass, gel, or insoluble precipitate forms in the reaction vessel.

  • Exothermic Reaction: A sudden, often uncontrolled, increase in temperature. This is particularly dangerous as it can accelerate the polymerization rate, leading to a runaway reaction.[7]

  • Color Change: The reaction mixture may develop a yellow, brown, or even black discoloration.

Q3: My starting material is labeled "stabilized." What does this mean, and can I use it directly?

Commercially available methyl prop-2-ynoate is typically supplied with a small amount of an inhibitor to prevent polymerization during transport and storage.[8] Common inhibitors include:

  • Hydroquinone (HQ)

  • Monomethyl ether of hydroquinone (MEHQ)

For many applications, the monomer can be used directly from the bottle. However, if your reaction is highly sensitive to the inhibitor or if you are performing a controlled polymerization, you may need to remove it immediately before use.[3]

Q4: How do polymerization inhibitors work?

Inhibitors are chemical compounds that prevent the initiation or propagation of polymer chains. Most inhibitors used for unsaturated monomers are radical scavengers .[9] They react with and neutralize any free radicals that form, effectively stopping the polymerization chain reaction before it can begin.[7][8] It is important to distinguish between two types:

  • True Inhibitors: Provide a distinct induction period during which no polymerization occurs. They are consumed in the process, and once depleted, polymerization proceeds at its normal rate.

  • Retarders: Do not provide a clear induction period but slow down the overall rate of polymerization.[7]

A critical, and often overlooked, requirement for phenolic inhibitors like MEHQ is the presence of dissolved oxygen to facilitate the radical scavenging mechanism.[3]

Part 2: Troubleshooting Guide - Reacting to Problems

This section provides a systematic approach to diagnosing and addressing polymerization issues as they occur.

My Reaction Solidified Unexpectedly. What Happened?

An unexpected solidification is a clear sign of rapid, uncontrolled polymerization. Use the following decision tree to diagnose the likely cause.

troubleshooting_polymerization start Problem: Reaction Solidified / Polymerized q_catalyst Did your reaction use a transition metal catalyst (Cu, Pd, Ni, etc.)? start->q_catalyst a_catalyst_yes Likely Cause: Metal-Catalyzed Polymerization or Glaser Coupling [30] q_catalyst->a_catalyst_yes Yes q_base Did your reaction involve a strong base (e.g., alkoxides, organolithiums)? q_catalyst->q_base No end_node Consult Preventative Protocols Section a_catalyst_yes->end_node a_base_yes Likely Cause: Anionic Polymerization q_base->a_base_yes Yes q_heat Was the reaction heated significantly (e.g., >80 °C) or exposed to strong light? q_base->q_heat No a_base_yes->end_node a_heat_yes Likely Cause: Thermally or Photochemically Initiated Radical Polymerization [16] q_heat->a_heat_yes Yes q_solvent Were solvents fresh and certified peroxide-free? q_heat->q_solvent No a_heat_yes->end_node a_solvent_no Likely Cause: Radical polymerization initiated by solvent peroxides. q_solvent->a_solvent_no No q_solvent->end_node Yes a_solvent_no->end_node radical_prevention_workflow start Start: Reaction Planning solvent Use Fresh, Peroxide-Free Anhydrous Solvents start->solvent glassware Ensure Glassware is Clean and Dry solvent->glassware atmosphere Establish Inert Atmosphere (N2 or Ar) Before Adding Reagents glassware->atmosphere temp Maintain Lowest Possible Reaction Temperature atmosphere->temp inhibitor Consider Adding a High-Temp Inhibitor (e.g., Phenothiazine) for Heated Reactions [38] temp->inhibitor monitor Monitor Reaction Closely for Signs of Polymerization inhibitor->monitor end Proceed to Workup monitor->end

Sources

Technical Support Center: Sonogashira Cross-Coupling with Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving electron-deficient pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C(sp²)–C(sp) bond formation with this important heterocyclic scaffold. The electron-withdrawing nature of the pyrimidine ring presents unique challenges, but with careful optimization of reaction parameters, high yields and clean conversions are readily achievable.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your process development.

Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is very low or I'm seeing no product formation. What are the first things I should check?

Low or no yield is the most common issue when working with electron-deficient systems. The problem can typically be traced back to one of several key areas: catalyst activity, base effectiveness, or reaction conditions.

A logical troubleshooting workflow is essential. Start by assessing the most likely and easily addressable variables before moving to more complex optimizations.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Reagent Quality Check - Alkyne Purity - Solvent/Base Anhydrous? - Pyrimidine Purity Start->Check_Reagents Catalyst_System 2. Catalyst System Evaluation - Pd Source Active? - Ligand Appropriate? - Cu(I) source fresh? Check_Reagents->Catalyst_System Reagents OK Optimization Systematic Optimization (Base, Solvent, Temp, Ligand) Reaction_Conditions 3. Reaction Condition Review - Temperature too low? - Inert atmosphere maintained? - Reaction time sufficient? Catalyst_System->Reaction_Conditions Catalyst OK Reaction_Conditions->Optimization Conditions OK Success Improved Yield Optimization->Success

Caption: A step-by-step troubleshooting workflow for low-yield reactions.

Detailed Breakdown:

  • Reagent Integrity:

    • Solvents & Bases: Ensure your amine base (e.g., Et₃N, DIPEA) and solvent (e.g., THF, DMF) are anhydrous. Water can protonate the acetylide and interfere with the catalyst.[1][2]

    • Alkyne Quality: Terminal alkynes can dimerize over time (see Q3 on Glaser coupling). Use freshly distilled or purchased alkyne if possible.

    • Halopyrimidine: Verify the purity of your starting material. Impurities can poison the catalyst.

  • Catalyst System:

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle or a portion from a glovebox. The color should be off-white or very light tan, not green or brown.

  • Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, must be performed under an inert atmosphere (Nitrogen or Argon).[2] Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[3]

Frequently Asked Questions (FAQs)
Q2: Which palladium catalyst and ligand combination is best for an electron-deficient chloropyrimidine?

This is an excellent question, as it gets to the heart of the primary challenge. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds.[1] Furthermore, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, but this requires a highly active catalyst.[1]

Standard vs. Advanced Catalysts:

  • Standard Systems (for Iodo/Bromopyrimidines): For more reactive iodo- and bromopyrimidines, standard catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with CuI are often sufficient.[2]

  • Advanced Systems (for Chloropyrimidines): To activate the less reactive C-Cl bond, you need a more robust catalytic system. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-determining transmetalation step.[4]

Ligand TypeExample(s)Rationale for Use with Chloropyrimidines
Bulky Biarylphosphines XPhos, SPhosIncrease electron density on Pd, facilitating oxidative addition into the strong C-Cl bond. Steric bulk promotes reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, capable of activating stubborn C-Cl bonds.[4]

Recommendation: For a 2- or 4-chloropyrimidine, start with a catalyst system like Pd₂(dba)₃ with XPhos as the ligand. These systems are often used in copper-free conditions, which can also be beneficial (see Q3).[1]

Q3: My main side-product is a dimer of my starting alkyne. How do I prevent this?

You are observing Glaser coupling, the oxidative homocoupling of terminal alkynes.[3] This is a classic side reaction in Sonogashira chemistry, and it is almost always promoted by the copper(I) co-catalyst in the presence of oxygen.[3]

Strategies to Minimize Glaser Homocoupling:

  • Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[3][5] This completely eliminates the primary catalyst for the side reaction. Copper-free reactions often require a slightly different set of conditions, typically employing a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[1][6]

  • Strictly Inert Atmosphere: If you must use copper, ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). This minimizes the oxygen required for the oxidative homocoupling.[2]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

Catalytic_Cycles cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdX->ArPdAlkyne ArPdAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR (Product) ArPdAlkyne->ArAlkyne ArX Ar-X ArX->Pd0 Oxidative Addition CuC≡CR Cu-C≡CR CuC≡CR->ArPdX Transmetalation Alkyne_H R-C≡C-H Cu_I Cu(I) Alkyne_H->Cu_I Alkyne_Cu R-C≡C-Cu Cu_I->Alkyne_Cu Oxygen O₂ Alkyne_Cu->Oxygen Oxidation Dimer R-C≡C-C≡C-R (Dimer) Oxygen->Dimer

Caption: Desired Sonogashira cycle vs. the undesired copper-catalyzed Glaser side reaction.

Q4: What is the best solvent and base combination for my reaction?

The choice of solvent and base is highly interdependent and crucial for success. The base not only neutralizes the HX byproduct but also facilitates the deprotonation of the terminal alkyne.[3]

Common Choices and Their Rationale:

SolventBase(s)Characteristics & Use Cases
DMF Et₃N, DIPEAA polar aprotic solvent that is excellent for dissolving a wide range of substrates and catalysts. Often used at elevated temperatures (60-100 °C) for less reactive halides.[2][7][8]
THF Et₃N, n-ButylamineA less polar option, suitable for reactions at room temperature or mild reflux (approx. 65 °C). Good for substrates that may be sensitive to higher temperatures.[2][3]
Dioxane K₃PO₄, Cs₂CO₃Often used in combination with inorganic bases, particularly in Suzuki and increasingly in Sonogashira couplings. Can sometimes offer different selectivity or improved yields.[9][10]
Acetonitrile Et₃NA polar aprotic solvent that has been shown to be effective for room-temperature Sonogashira couplings of pyrimidines with electron-poor aryl iodides.[11]

Key Considerations:

  • Amine Bases (Et₃N, DIPEA): These often act as both the base and a co-solvent.[3] They are effective at deprotonating the alkyne to form the copper acetylide. Triethylamine (Et₃N) is a very common and effective choice.[2][8]

  • Inorganic Bases (K₃PO₄, Cs₂CO₃): While less common in traditional Sonogashira protocols, these can be effective, especially in copper-free systems or when the amine base might react with other functional groups on your substrate.[1][6]

  • Temperature: The reaction temperature is a statistically significant factor influencing yield.[9][10] For difficult couplings (e.g., with chloropyrimidines), temperatures around 100 °C may be necessary.[8] However, always start with milder conditions (e.g., room temperature or 60 °C) to check for reactivity and minimize side reactions.[2]

Q5: My pyrimidine has multiple halogen atoms. How can I achieve selective coupling?

Chemoselectivity is a critical challenge when multiple reactive sites are present.[1] The outcome is governed by the relative reactivity of the C-X bonds.

Reactivity Hierarchy:

  • Halogen Identity: The general order of reactivity is C-I > C-Br >> C-Cl .[3] This is due to the decreasing C-X bond strength down the group, which makes oxidative addition easier for heavier halogens.

  • Position on the Pyrimidine Ring: The electron-deficient nature of the ring activates halogens for coupling. The general order of reactivity by position is C4(6) > C2 > C5 .[12] The C4 and C6 positions are most activated by the ring nitrogens.

Strategy for Selective Coupling:

To achieve selective coupling at a single position, you can exploit these reactivity differences. For example, in a 2-chloro-4-iodopyrimidine, the Sonogashira coupling will almost exclusively occur at the C4-iodo position under standard conditions due to the much higher reactivity of the C-I bond.

Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for 5-bromopyrimidine.[2]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira for Electron-Deficient Aryl Chlorides

This protocol is adapted for more challenging substrates like chloropyrimidines, utilizing a more active catalyst system.[1]

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane followed by the terminal alkyne via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Sonogashira coupling. Wikipedia.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temper
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

Sources

Technical Support Center: Purification of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate [1].

Synthesizing this molecule typically involves a Sonogashira cross-coupling between 5-bromopyrimidine and methyl propiolate. While the coupling is robust, the resulting crude mixture presents a complex purification matrix. The target molecule features a highly polar, metal-coordinating pyrimidine ring, a rigid alkyne, and a base-sensitive ester.

Below, we deconstruct the causality behind common purification failures and provide self-validating protocols to achieve >99% purity with sub-10 ppm trace metal levels.

Sonogashira_Pathway SM1 5-Bromopyrimidine Cat Pd/Cu Catalysts & Ligands SM1->Cat SM2 Methyl Propiolate SM2->Cat Prod Methyl 3-(pyrimidin-5-yl) prop-2-ynoate Cat->Prod Cross-Coupling Imp1 TPPO (Ph3P=O) Cat->Imp1 Oxidation Imp2 Pd/Cu Residues Cat->Imp2 Catalyst Decay Imp3 Diyne Homocoupling Cat->Imp3 Glaser Coupling

Fig 1: Sonogashira coupling pathway and major impurity generation.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am losing significant product yield during the initial aqueous workup. What is causing this degradation? Causality: this compound contains a methyl ester conjugated directly to an alkyne. This structural motif is a highly electrophilic Michael acceptor. If your Sonogashira reaction utilized a strong amine base (e.g., triethylamine) and your workup involves strong aqueous bases (like Na₂CO₃ or NaOH) to clear salts, the ester becomes highly susceptible to premature hydrolysis or nucleophilic attack. Actionable Fix: Quench the reaction with a mild, pH-controlled buffer such as saturated aqueous NH₄Cl (pH ~6). This neutralizes the amine base without hydrolyzing the ester.

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my product on silica gel. How can I separate them? Causality: TPPO is a notorious, stoichiometric byproduct of Pd(PPh₃)₄-catalyzed Sonogashira couplings[2]. It possesses a highly polarized P=O bond that streaks heavily across silica gel, often overlapping precisely with the retention factor (Rf) of the polar pyrimidine ring[3]. Actionable Fix: Do not rely on chromatography alone. Utilize a solvent-based precipitation method (Detailed in Protocol A) before loading the crude onto a column. TPPO is highly crystalline and insoluble in cold non-polar solvent mixtures, whereas the pyrimidine-alkyne product retains solubility.

Q3: My isolated product is dark brown and degrades over time. How do I remove trace Palladium and Copper? Causality: The pyrimidine ring features two basic nitrogen atoms that act as excellent bidentate or monodentate ligands for transition metals. Standard silica gel chromatography is mechanistically insufficient for breaking these coordination complexes; studies show that post-column products can still harbor 50–150 ppm of residual palladium[4]. For biological assays or downstream synthesis, Pd levels must be <100 ppm, and ideally <10 ppm[5]. Actionable Fix: Employ a functionalized silica scavenger, such as SiliaMetS Thiourea or DMT. These resins have a significantly higher binding affinity for Pd/Cu than the pyrimidine ring, effectively stripping the metals from the product[6].

Quantitative Impurity & Scavenging Data

Table 1: Quantitative Impurity Profile & Removal Strategy

ImpurityTypical Crude ConcentrationPhysical PropertyPrimary Removal Strategy
Triphenylphosphine Oxide (TPPO) 1.0 - 2.0 equivalentsHighly polar, crystallinePre-column Hexane/Ether precipitation
Palladium (Pd) Residues 1,000 - 5,000 ppmHeavy metal, coordinates to pyrimidinePost-precipitation Thiourea scavenging
Copper (Cu) Residues 500 - 2,000 ppmHeavy metalAqueous NH₄Cl wash & Scavenging
Diyne Homocoupling 5 - 15%Non-polar, highly conjugatedFlash Chromatography (Silica Gel)

Table 2: Palladium Scavenging Efficiency Data

Purification StageResidual Palladium (ppm)Biological Assay Suitability
Crude Reaction Mixture > 1,500 ppmUnsuitable (High Toxicity/Interference)
Post-Aqueous Workup ~ 1,000 ppmUnsuitable
Post-Flash Chromatography 50 - 150 ppmMarginal (Risk of false positives)
Post-Thiourea Scavenging < 10 ppmOptimal (Safe for downstream assays)
Master Purification Workflow

Purification_Workflow Start Crude Mixture (Organic Phase) Step1 1. Aqueous Workup (pH 6-7 NH4Cl) Start->Step1 Removes salts/amine Step2 2. TPPO Precipitation (Hexane/Et2O) Step1->Step2 Concentrate organic layer Step3 3. Metal Scavenging (Thiourea Resin) Step2->Step3 Filter precipitated TPPO Step4 4. Flash Chromatography (Silica Gel) Step3->Step4 Filter resin End Pure Product (>99% Purity) Step4->End Isolate target fraction

Fig 2: Step-by-step purification workflow for the crude mixture.

Experimental Protocols
Protocol A: Pre-Column TPPO Removal via Solvent Precipitation

This step must be performed prior to any silica gel chromatography to prevent co-elution.

  • Concentration: Concentrate the post-workup organic extract in vacuo until it forms a thick, viscous oil. Do not dry it to a hard crust.

  • Ether Addition: Add cold diethyl ether (approx. 2 mL per gram of crude material) and stir vigorously to dissolve the oil.

  • Precipitation: Dropwise, add cold hexanes (10 mL per gram of crude) while maintaining vigorous stirring. TPPO will begin to crash out as a fluffy white solid.

  • Maturation: Chill the suspension in an ice bath (0 °C) for 30 minutes to maximize the precipitation of the phosphine oxide.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the filter cake with a cold mixture of hexanes/ether (5:1).

  • Self-Validation Check: Spot the filtrate on a TLC plate. Visualize under short-wave UV (254 nm) and subsequently dip in a KMnO₄ stain. TPPO appears as a bright UV-active spot that does not readily stain with KMnO₄. Your target alkyne product will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background.

Protocol B: Palladium Scavenging via Functionalized Silica

This step ensures the removal of pyrimidine-coordinated trace metals, preventing downstream degradation.

  • Dissolution: Dissolve the TPPO-depleted filtrate in a non-coordinating solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 10 mL/g.

  • Resin Addition: Add a functionalized silica scavenger (e.g., SiliaMetS Thiourea)[6]. Use 3 to 5 molar equivalents of the resin relative to the initial Palladium catalyst loading used in your reaction.

  • Incubation: Stir the suspension gently at room temperature for 4 to 12 hours. Avoid magnetic stir bars running at high RPMs, as this can mechanically crush the silica beads. Use an orbital shaker if available.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the metal-loaded resin. Wash the resin cake thoroughly with Ethyl Acetate.

  • Self-Validation Check: The visual transition of the solution from dark brown/orange to pale yellow or colorless is an immediate qualitative indicator of successful metal removal. For absolute quantitative validation, submit a 1 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify that Pd/Cu levels are strictly below 10 ppm[5].

References
  • ResearchGate - Sonogashira Coupling Reaction with Diminished Homocoupling. Available at:[Link]

  • ACS Medicinal Chemistry Letters - Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at:[Link]

  • Semantic Scholar - Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques (Extended Data). Available at: [Link]

  • eScholarship (UC Riverside) - Deprotection of -TMS alkyne; Sonogashira coupling & TPPO Purification Challenges. Available at: [Link]

Sources

Technical Support Center: Pyrimidine Alkyne Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide is specifically engineered to address the persistent solubility bottlenecks encountered when working with pyrimidine alkynes—a highly privileged pharmacophore class in medicinal chemistry and a frequent intermediate in cross-coupling reactions like the Sonogashira coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic tips. We will explore the thermodynamic causality behind these solubility issues, provide self-validating experimental protocols, and offer an advanced FAQ section to ensure your synthetic workflows remain uninterrupted.

Part 1: The Causality of Pyrimidine Alkyne Insolubility

Before troubleshooting, it is critical to understand why your pyrimidine alkyne is crashing out of solution. The poor solubility of these compounds in standard organic solvents is driven by two primary thermodynamic factors:

  • High Crystal Lattice Energy: Pyrimidine alkynes possess rigid, planar structures. The pyrimidine ring facilitates strong intermolecular

    
     stacking, while the linear alkyne moiety allows molecules to pack densely into highly stable crystalline lattices[1]. Breaking this lattice requires significant energy (enthalpy of dissolution).
    
  • Hydrogen Bonding Networks: The nitrogen atoms on the pyrimidine ring act as strong hydrogen-bond acceptors. If amino or hydroxyl substituents are present, the molecules form extensive intermolecular hydrogen-bond networks, further decreasing their solubility in non-polar or weakly polar solvents[1].

To overcome these barriers, we must manipulate the solvent environment to disrupt these intermolecular forces, typically by utilizing polar aprotic solvents that can outcompete the substrate's internal hydrogen bonding[2].

Part 2: Solvent Selection & Quantitative Data

Selecting the correct solvent is the first line of defense. The principle of "like dissolves like" applies, but for rigid pyrimidines, the solvent's dielectric constant and electron-donating capacity are paramount. For example, N,N-Dimethylformamide (DMF) is highly effective because its electron-donating capacity coordinates well with metal centers during catalysis and disrupts pyrimidine stacking[3].

Table 1: Solvent Efficacy for Pyrimidine Alkyne Solubilization
SolventPolarity IndexDielectric Constant (

)
Boiling Point (°C)Solubilizing Power for PyrimidinesCausality / Mechanism of Action
DMSO 7.246.7189Excellent Strong dipole disrupts H-bonding; high boiling point allows thermal solubilization[2].
DMF 6.436.7153Excellent High electron-donating capacity; stabilizes Pd-intermediates in cross-coupling[3].
NMP 6.732.2202Excellent Bulky polar aprotic structure prevents

stacking; ideal for high-temp reactions[4].
Methanol 5.132.765Moderate Protic solvent; solubility increases linearly with temperature (Apelblat equation)[5].
THF 4.07.566Poor to Fair Weakly polar; often requires co-solvents or heating for rigid pyrimidine alkynes.
DCM 3.18.940Poor Insufficient dipole to break pyrimidine crystal lattice; prone to precipitation[1].

Part 3: Visual Troubleshooting Workflows

To streamline your benchwork, follow the logical progression outlined in the decision tree below. This workflow minimizes solvent waste and prevents premature degradation of sensitive alkynes.

SolubilityWorkflow Start Start: Pyrimidine Alkyne Insoluble in Target Solvent HeatSonication Step 1: Apply Heat (up to bp) & Sonication Start->HeatSonication Check1 Soluble & Stable? HeatSonication->Check1 PolarAprotic Step 2: Switch to Polar Aprotic (DMF, DMSO, NMP) Check1->PolarAprotic No Proceed Proceed to Reaction (e.g., Sonogashira) Check1->Proceed Yes Check2 Soluble & Stable? PolarAprotic->Check2 CoSolvent Step 3: Add Co-solvent (e.g., 10-20% MeOH or THF) Check2->CoSolvent No Check2->Proceed Yes Check3 Soluble & Stable? CoSolvent->Check3 Additives Step 4: Use Additives (Salts, Surfactants, PTC) Check3->Additives No Check3->Proceed Yes Modify Consider Structural Modification (Protecting Grp) Additives->Modify If still insoluble

Workflow for troubleshooting pyrimidine alkyne solubility in organic solvents.

Part 4: Self-Validating Experimental Protocols

When standard dissolution fails, empirical adjustments must be made systematically. The following protocols are designed with built-in validation steps to ensure that achieving solubility does not compromise the chemical integrity of your pyrimidine alkyne.

Protocol A: Systematic Solubilization & Stability Validation

Objective: Achieve complete dissolution without inducing thermal or chemical degradation.

  • Baseline Suspension: Weigh your pyrimidine alkyne into a dry vial. Add the primary solvent (e.g., THF) to achieve the target molarity.

  • Thermal & Acoustic Disruption:

    • Place the vial in an ultrasonic bath at room temperature for 5 minutes to mechanically break down the crystal lattice[1].

    • If a suspension persists, transfer to a heating block. Increase the temperature in 10°C increments (do not exceed 10°C below the solvent's boiling point).

    • Validation Check 1 (Visual): The solution must become completely transparent. If turbidity remains, the lattice energy has not been overcome.

  • Solvent Swapping (If Step 2 Fails):

    • Evaporate the primary solvent under reduced pressure.

    • Reconstitute the compound in a polar aprotic solvent (DMF or NMP)[2].

  • Chemical Integrity Validation:

    • Validation Check 2 (Analytical): Once dissolved (especially if heat was applied), immediately withdraw a 10

      
      L aliquot, dilute in LC-MS grade Acetonitrile, and run a rapid UPLC-MS or TLC.
      
    • Causality: Alkynes are prone to homocoupling (Glaser coupling) in the presence of trace metals and oxygen at elevated temperatures. Confirming a single peak/spot ensures the solubilization process did not degrade the starting material.

Protocol B: Modified Sonogashira Coupling for Poorly Soluble Substrates

Objective: Execute a cross-coupling reaction when the pyrimidine alkyne only exhibits marginal solubility.

  • Catalyst Selection: Utilize

    
     instead of 
    
    
    
    .
    • Causality:

      
       exhibits superior solubility in typical polar aprotic reaction solvents, ensuring the catalytic cycle is not bottlenecked by a biphasic catalyst state[6].
      
  • Amine/Solvent Matrix: Instead of using a neat amine (like Triethylamine) as the solvent, use a 4:1 mixture of DMF and Diisopropylamine (DIPA).

    • Causality: Neat amines are poor solvents for rigid pyrimidines. DMF provides the necessary dielectric constant to dissolve the pyrimidine, while DIPA acts as the requisite base to neutralize the hydrogen halide byproduct[3].

  • Copper-Free Modification (Optional but Recommended): If solubility remains an issue, consider a copper-free Sonogashira protocol using NMP as the solvent and Tetra-n-butylammonium acetate (TBAA) as the base[4].

    • Causality: This bypasses the formation of the copper-acetylide intermediate, which can sometimes form insoluble polymeric networks with pyrimidine nitrogens.

  • Reaction Execution & Validation:

    • Degas the solvent matrix via sparging with Argon for 15 minutes.

    • Add the pyrimidine alkyne, aryl halide, and catalyst. Heat to 60°C.

    • Validation Check: Monitor the reaction via HPLC at 1-hour intervals. The disappearance of the aryl halide peak validates that the active Pd(0) species is successfully accessing the dissolved alkyne.

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetallation (Requires Soluble Cu-Acetylide) PdII->TransMet PdII_Alkyne Pd(II) Intermediate Ar-Pd-Alkyne TransMet->PdII_Alkyne CuCycle Copper Cycle (Alkyne Deprotonation) CuCycle->TransMet Cu-Alkyne RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 Product Coupled Pyrimidine Alkyne (Solubility Risk) RedElim->Product

Sonogashira catalytic cycle highlighting critical solubility bottlenecks.

Part 5: Advanced Troubleshooting FAQs

Q1: I am using DMF, but my pyrimidine alkyne still won't dissolve at room temperature. What is the next logical step? A1: The solubility of pyrimidine derivatives increases linearly with temperature, correlating with the modified Apelblat equation[5]. If DMF at room temperature fails, gradually heat the mixture to 60-80°C under stirring. If the compound dissolves, you can perform your reaction at this elevated temperature, provided your catalyst and substrates are thermally stable.

Q2: Can I use aqueous mixtures or "on-water" chemistry to solve this? A2: Yes, counterintuitively, highly hydrophobic pyrimidine derivatives can sometimes be reacted using "on-water" or micellar catalysis strategies. By utilizing surfactants like Polysorbates (Tweens), you can form emulsions that reduce surface tension and disperse the hydrophobic drug/intermediate into a water-based matrix[7]. Additionally, modifying the compound into an amorphous solid dispersion using inert polymeric carriers can drastically enhance apparent solubility[8].

Q3: My Sonogashira coupling is stalling. Is it a catalyst issue or a solubility issue? A3: It is often a solubility issue masquerading as a catalyst failure. In the Sonogashira cycle, transmetallation requires the copper acetylide to interact with the Pd(II) intermediate. If your pyrimidine alkyne (or its copper acetylide complex) is insoluble, the cycle stalls at the transmetallation step (see Diagram 2). Switch to a more soluble palladium source like


[6] and change your solvent to NMP[4] to ensure all intermediates remain in the homogeneous phase.

Q4: Does the choice of base impact the solubility of the reaction mixture? A4: Absolutely. Inorganic bases (like


 or 

) are completely insoluble in most organic solvents, creating a heterogeneous slurry. While this is fine for the base itself, it can trap poorly soluble pyrimidines. Using organic amine bases (like Diethylamine or Triethylamine) keeps the base in the homogeneous phase, though you must ensure the resulting hydrogen halide salts (e.g.,

) do not precipitate so rapidly that they crash out your product[3].

References

1.5, Revue Roumaine de Chimie. 2.8, PMC / National Institutes of Health. 3.6, Royal Society of Chemistry. 4.2, SciSpace. 5.1, Benchchem. 6.7, Google Patents. 7.4, PMC / National Institutes of Health. 8.3, Lincoln University College.

Sources

Technical Support Center: Stability and Handling of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (CAS: 1592602-23-7). This specialized troubleshooting guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues, unexpected side products, or low yields when subjecting this pyrimidine-alkyne-ester conjugate to basic conditions.

As a highly electrophilic Michael acceptor, this molecule requires precise environmental controls. Below, we dissect the causality of its degradation pathways and provide self-validating protocols to ensure your synthetic success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound degrade so rapidly in mild bases compared to standard aliphatic esters? A: The extreme reactivity of this molecule stems from its unique electronic topology. The alkyne is sandwiched between two powerful electron-withdrawing groups: a methyl ester and a pi-deficient pyrimidine ring. This dual withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making the


-carbon highly susceptible to nucleophilic attack. Simultaneously, these groups inductively withdraw electron density from the ester carbonyl, rendering it highly prone to base-catalyzed saponification ()[1].

Q2: I am running a base-mediated cross-coupling, but my LC-MS shows a mass corresponding to M+18 (Hydration) or M+ROH (Alkoxylation). What is happening? A: You are observing a nucleophilic conjugate addition (Michael addition). When using tertiary amines (e.g., DABCO, Et₃N) in the presence of trace water or alcohols, the amine acts as a nucleophilic catalyst. It attacks the highly activated alkyne to form a zwitterionic allenyl enolate intermediate, which then abstracts a proton from the solvent, leading to the net addition of water (forming


-keto esters or divinyl ethers) or alcohol across the triple bond ()[2].

Q3: My reaction mixture turned black, and I isolated 5-ethynylpyrimidine instead of my expected product. How did I lose the ester group entirely? A: This is a classic two-step degradation sequence. First, trace water and base caused the saponification of the methyl ester to 3-(pyrimidin-5-yl)propiolic acid. Second, because propiolic acid derivatives possess a highly stable sp-hybridized carbanion leaving group (further stabilized by the pyrimidine ring), the molecule undergoes rapid thermal decarboxylation (-CO₂) at temperatures above 50 °C to yield the terminal alkyne ()[3].

Part 2: Troubleshooting Guide & Logical Pathways

To troubleshoot your specific reaction, you must identify which of the two primary base-mediated degradation pathways is dominating your system.

DegradationLogic A Methyl 3-(pyrimidin-5-yl) prop-2-ynoate B Saponification (Ester Hydrolysis) A->B Aqueous Base F Michael Addition (Nucleophilic Attack) A->F Base + NuH (e.g., Amines, Alcohols) C 3-(pyrimidin-5-yl) propiolate B->C D Decarboxylation (-CO₂) C->D Heat (>50°C) E 5-Ethynylpyrimidine D->E G β-Substituted Acrylates F->G

Caption: Logical flow of base-mediated degradation pathways for pyrimidinyl propiolates.

Quantitative Compatibility Matrix

Use the following table to benchmark your experimental conditions against known outcomes.

Base SystemSolvent EnvironmentTemp (°C)Primary OutcomeMechanistic Driver
LiOH (1.05 eq)THF / H₂O (3:1)0 °C3-(Pyrimidin-5-yl)propiolic acidControlled saponification; low temperature kinetically traps the acid and prevents decarboxylation.
NaOH (Excess)H₂O80 °C5-EthynylpyrimidineRapid hydrolysis followed by thermally driven decarboxylation.
DABCO (0.2 eq)Wet DCM25 °C

-Hydroxy Acrylates
Tertiary amine acts as a nucleophilic catalyst for Michael addition of trace water.
K₂CO₃ (2.0 eq)Anhydrous DMF25 °CIntact Starting MaterialAbsence of nucleophiles (H₂O/ROH) prevents conjugate addition; inorganic base prevents zwitterion formation.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the in-process control (IPC) metrics.

Protocol A: Controlled Saponification to 3-(Pyrimidin-5-yl)propiolic Acid

Objective: Selectively hydrolyze the methyl ester without triggering decarboxylation or hydration of the alkyne.

Causality Note: Lithium hydroxide (LiOH) is chosen over NaOH to provide a milder, more controlled hydroxide source. The reaction is strictly maintained at 0 °C to kinetically suppress both the nucleophilic attack on the alkyne and the thermal decarboxylation of the resulting carboxylate.

  • Dissolution: Dissolve this compound (1.0 eq) in a pre-chilled (0 °C) mixture of THF and deionized water (3:1 v/v, 0.1 M concentration).

  • Base Addition: Add LiOH monohydrate (1.05 eq) portion-wise over 5 minutes. Maintain vigorous stirring at 0 °C.

  • In-Process Validation (LC-MS): After 30 minutes, sample 10 µL into 1 mL of cold acetonitrile.

    • Validation Check: Confirm the disappearance of the starting material (

      
       = 163) and the appearance of the product mass (
      
      
      
      = 147). If starting material persists, stir for an additional 15 minutes at 0 °C.
  • Quenching: Slowly add cold 1M HCl dropwise until the pH reaches exactly 3.0.

    • Causality Note: Propiolic acids are highly water-soluble. Dropping the pH to 3 ensures full protonation for organic extraction without creating a hyper-acidic environment that could catalyze alkyne hydration.

  • Isolation: Extract the aqueous layer three times with cold Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a cold water bath (<20 °C).

Workflow S1 Step 1: Dissolution THF/H₂O (3:1) at 0 °C S2 Step 2: Base Addition 1.05 eq LiOH (Dropwise) S1->S2 S3 Step 3: Validation LC-MS (Check M-H = 147) S2->S3 S4 Step 4: Quenching 1M HCl to pH 3 at 0 °C S3->S4 S5 Step 5: Isolation Cold EtOAc Extraction S4->S5

Caption: Step-by-step workflow for the controlled saponification of methyl pyrimidinyl propiolate.

Protocol B: Base-Mediated Reactions (Preserving the Alkyne)

Objective: Utilize basic conditions for a secondary transformation (e.g., cross-coupling) without degrading the propiolate moiety.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., DMF, THF, or DCM dried over activated 3Å molecular sieves).

    • Causality Note: Eliminating trace water is the single most critical factor in preventing oxa-Michael additions.

  • Base Selection: Use anhydrous, heterogeneous inorganic bases (e.g., oven-dried K₂CO₃ or Cs₂CO₃) instead of homogeneous tertiary amines (like DABCO or Et₃N).

    • Causality Note: Tertiary amines are potent nucleophilic catalysts that will attack the alkyne directly. Heterogeneous inorganic bases provide the necessary basicity without acting as soluble nucleophiles.

  • Temperature Control: Do not exceed 40 °C unless absolutely necessary for the catalytic cycle, to prevent any trace-hydrolysis products from decarboxylating.

References

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar Source: The Journal of Physical Chemistry A URL:[Link]

  • Water as a Reactant: DABCO-Catalyzed Hydration of Activated Alkynes for the Synthesis of Divinyl Ethers Source: The Journal of Organic Chemistry (via PMC) URL:[Link]

  • The Reaction of Propiolic Acid Esters with Tertiary Amines. Formation of Betaines Source: Canadian Journal of Chemistry URL:[Link]

Sources

Troubleshooting transesterification side products in methanol solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid and Ester Chemistry. As researchers and drug development professionals, you know that transesterification in methanol (methanolysis) is a fundamental transformation, yet it is highly susceptible to thermodynamic and kinetic derailments.

This guide is designed to bypass generic advice and provide you with mechanistic troubleshooting, self-validating protocols, and authoritative causality to resolve side-product formation (such as saponification and hydrolysis) during your methanolysis workflows.

Diagnostic Workflow: Methanolysis Side Reactions

TransesterificationTroubleshooting Start Ester/Lipid + Methanol Check Moisture > 0.1% or FFA > 1%? Start->Check AcidPre Acid-Catalyzed Pre-treatment (H2SO4 / MeOH) Check->AcidPre Yes (High Moisture/FFA) BaseCat Base-Catalyzed Transesterification (NaOH/KOH / MeOH) Check->BaseCat No (Dry, Neutral) AcidPre->BaseCat Neutralized & Dried Soap Side Product: Saponification (Emulsion / Soap Formation) BaseCat->Soap If FFA/Moisture present Hydrolysis Side Product: Hydrolysis (Carboxylic Acids) BaseCat->Hydrolysis Excess water + Heat Success Target: Methyl Esters (FAME) + Glycerol BaseCat->Success Optimal Anhydrous Conditions

Diagnostic workflow for transesterification in methanol, highlighting side-product pathways.

Troubleshooting FAQs: Mechanistic Insights

Q: Why is my base-catalyzed methanolysis yielding thick, unresolvable emulsions instead of clean phase separation? A: You are observing saponification (soap formation), which acts as a powerful surfactant and emulsifies your target methyl esters with the glycerol byproduct[1]. When utilizing sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol, the presence of free fatty acids (FFAs) or moisture (>0.1%) shifts the reaction pathway. Instead of the methoxide ion (


) acting as the primary nucleophile, hydroxide ions (

) form and attack the ester carbonyl, yielding a carboxylate salt (soap) and water[2]. Causality Check: Every 1% of FFA in the starting material can reduce the final ester yield by at least 2% due to this emulsification cascade[3].

Q: I am observing unexpected carboxylic acid peaks in my GC-MS/HPLC traces. What is driving this side reaction? A: This is driven by ester hydrolysis. While transesterification is the exchange of the alkoxy group, trace water in the methanol solvent allows


 to compete as a nucleophile. At elevated temperatures (>60°C), this side reaction accelerates exponentially[1]. Furthermore, if you are attempting to recover excess methanol via distillation before separating the glycerol phase, any residual water will drive the reverse hydrolysis reaction, cleaving your newly formed methyl esters back into free carboxylic acids[4].

Q: How does the methanol-to-substrate ratio influence both conversion rates and side-product profiles? A: Transesterification is a reversible, equilibrium-driven process. A stoichiometric ratio requires 3 moles of methanol per mole of triglyceride, but a 6:1 molar ratio is practically deployed to drive the reaction forward via Le Chatelier's principle[5]. However, excessive methanol (e.g., >15:1) increases the solubility of the glycerol byproduct in the ester phase. This prevents the physical phase boundary from forming—a separation that normally helps drive the reaction to completion—inadvertently pushing the equilibrium backward and lowering the overall yield[1].

Quantitative Comparison: Transesterification Catalysis

To mitigate side products, you must choose the correct catalytic pathway based on your starting material's purity.

ParameterBase-Catalyzed (NaOH / KOH / NaOMe)Acid-Catalyzed (

/ HCl)
Active Nucleophile Methoxide ion (

)
Methanol (

)
Reaction Time 30 – 120 minutes2 – 48 hours
Optimum Temperature 50°C – 60°C60°C – 65°C (Reflux)
Moisture Tolerance < 0.1% (Highly sensitive; causes hydrolysis)Moderate (but retards reaction equilibrium)
FFA Tolerance < 1% (Forms soap/emulsions)High (Simultaneously esterifies FFAs)
Primary Side Products Carboxylate salts (Soap), EmulsionsDimethyl ether (rare), Water (from FFA esterification)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation gates. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Anhydrous Base-Catalyzed Methanolysis

Use this protocol for high-purity, neutral esters/lipids to prevent saponification.

  • Feedstock Validation (The Titration Gate): Titrate a 1g sample of your starting ester/lipid mixture against 0.1N KOH. Validation: If the Acid Value is >1 mg KOH/g (approx. 0.5% FFA), abort this protocol and divert to Protocol 2[3]. If <1 mg KOH/g, proceed. Dry the lipid under vacuum at 80°C for 30 minutes to remove trace water.

  • Catalyst Activation: Dissolve 1.0 wt% KOH (relative to lipid mass) into anhydrous methanol (6:1 molar ratio to lipid). Mechanistic Note: KOH dissociates, and the

    
     abstracts a proton from methanol to form methoxide (
    
    
    
    ) and water[2]. For absolute zero-moisture tolerance, bypass this step and use commercially prepared 25% Sodium Methoxide (
    
    
    ) in methanol.
  • Reaction Execution: Bring the dried lipid to 55°C (keep strictly below methanol's boiling point of 65°C to prevent solvent loss and pressure buildup[2]). Add the methoxide solution dropwise under vigorous stirring (400 rpm).

  • Phase Separation & Quenching: After 60 minutes, halt stirring. Validation: Within 15 to 30 minutes, a distinct phase boundary must form (upper layer: methyl esters; lower layer: dense glycerol)[6]. If the mixture remains an opaque emulsion, saponification has occurred. Quench the catalyst by adding a calculated stoichiometric amount of anhydrous citric or acetic acid to prevent reverse transesterification during subsequent solvent recovery[4].

Protocol 2: Acid-Catalyzed Pre-treatment (Esterification)

Use this protocol to salvage feedstocks with high FFA or moisture content before attempting base catalysis.

  • Acid-Methanol Preparation: Combine anhydrous methanol (20:1 molar ratio to the calculated FFA content) with 2 wt% concentrated

    
    .
    
  • Esterification: Add the acidic methanol to the high-FFA feedstock. Heat to 60°C for 2 hours under reflux. Mechanistic Note: The acid protonates the carbonyl oxygen of the FFA, rendering the carbon highly electrophilic and susceptible to attack by the weak methanol nucleophile[7]. This converts FFAs into methyl esters and generates water.

  • Neutralization & Dehydration (Critical Step): Neutralize the acid catalyst with a calculated dose of KOH. Because this esterification generates water as a byproduct, you must decant the mixture and dry the organic phase under vacuum before proceeding to Protocol 1[3]. Failure to remove this newly formed water will guarantee hydrolysis in the next step.

References

  • 8.2 The Reaction of Biodiesel: Transesterification - Penn State University (EGEE 439). Available at:[Link]

  • Methanol-Based Transesterification Optimization of Waste Used Cooking Oil over Potassium Hydroxide Catalyst - Science Publications. Available at:[Link]

  • How to implement a methanol recovery step in the transesterification reaction? - ResearchGate. Available at:[Link]

  • Kinetics and Phase Behaviour of Transesterification of Triglycerides - Scholaris. Available at:[Link]

  • Transesterification - Master Organic Chemistry. Available at:[Link]

  • Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization - Technoilogy. Available at:[Link]

  • Acid-Catalyzed Esterification - Springboard Biodiesel. Available at:[Link]

Sources

Catalyst selection for C5-selective pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Functionalization Technical Support Center .

I am your Senior Application Scientist. This guide is structured to troubleshoot the specific electronic and steric challenges inherent to the pyrimidine ring. Unlike benzene, the pyrimidine core is electron-deficient with competing nucleophilic nitrogens, making C5-selective functionalization a non-trivial task requiring precise catalyst and ligand engineering.

Module 1: The Selectivity Matrix (Diagnostic)

Before selecting a catalyst, diagnose your substrate constraints. The C5 position is unique: it is the most electron-rich (or least electron-deficient) position on the ring, behaving similarly to the meta-position of nitrobenzene.

Visual Decision Tree: Method Selection

C5_Selection_Logic start START: What is your C5 Functionalization Goal? sub_type Substrate Status start->sub_type halogen C5-Halide Present (e.g., 5-Br-pyrimidine) sub_type->halogen Pre-functionalized ch_bond C5-H Bond Only (Direct Functionalization) sub_type->ch_bond Unfunctionalized halogen_path Cross-Coupling (Suzuki/Stille) halogen->halogen_path ch_path C-H Activation ch_bond->ch_path issue_poison ISSUE: Catalyst Poisoning (N-coordination) halogen_path->issue_poison issue_regio ISSUE: Regioselectivity (C2/C4 are more acidic) ch_path->issue_regio sol_ligand SOLUTION: Bulky Ligands (XPhos, tBuXPhos, Pd-PEPPSI) issue_poison->sol_ligand sol_ir SOLUTION: Ir-Catalyzed Borylation (Steric Control) issue_regio->sol_ir

Caption: Logic flow for selecting the correct catalytic approach based on substrate availability and inherent pyrimidine reactivity.

Module 2: Troubleshooting Cross-Coupling (C5-Halides)

Context: You are attempting a Suzuki-Miyaura coupling at the C5 position. Common Failure Mode: Reaction stalls despite high catalyst loading; formation of Pd-black.

Q1: Why does my reaction stall even with 5 mol% Pd?

Technical Analysis: Pyrimidine nitrogens are potent


-donors. Standard catalysts (like Pd(PPh

)

) are easily "poisoned" when the pyrimidine nitrogen displaces the phosphine ligand, forming an inactive heteroaryl-Pd complex. This shuts down the catalytic cycle before oxidative addition occurs.

The Solution: Steric Bulk You must use ligands that are sufficiently bulky to prevent N-coordination but flexible enough to facilitate oxidative addition.

  • Recommendation: Switch to Buchwald Biaryl Phosphines (XPhos, SPhos) or NHC-precatalysts (Pd-PEPPSI-IPent).

  • Mechanism: The bulky isopropyl or cyclohexyl groups on the ligand create a "roof" over the Pd center, physically blocking the approach of the pyrimidine nitrogen while allowing the C-X bond to access the metal.

Q2: I have a 2,5-dichloropyrimidine. How do I selectively couple at C5?

The Paradox:

  • Electronic Rule: Oxidative addition is faster at the most electron-deficient positions (C2 and C4).

  • The Exception: "Jeffery Conditions" (Ligand-free).[1]

Troubleshooting Guide:

Method Major Product Mechanistic Driver

| Standard (PPh


 or XPhos)  | C4/C2-Coupled  | Oxidative addition follows electronic deficiency (C4 > C2 > C5). |
| Ligand-Free (Pd(OAc)

, TBAAB)
| C5-Coupled | Nanoparticle mechanism favors the sterically accessible C5 position over the electron-poor C4 [1]. |

Actionable Protocol: If you need C5 selectivity on a poly-halogenated core without protecting groups, attempt ligand-free conditions using a phase transfer catalyst (TBAAB) in water/toluene.

Module 3: Direct C-H Functionalization (No Halides)

Context: You want to avoid pre-halogenation and functionalize the C5-H bond directly. Common Failure Mode: The reaction selectively functionalizes C2 or C4 (or C6).

Q3: Why is Direct Arylation giving me C6 products?

Technical Analysis: Pd-catalyzed C-H activation typically proceeds via a CMD (Concerted Metalation-Deprotonation) pathway. This pathway favors the most acidic proton.

  • Acidity Order: H2 > H4/H6 > H5.

  • Result: The catalyst will almost always activate C2 or C4/C6 first.

The Solution: Iridium-Catalyzed Steric Control To hit C5, you must switch from an electronic selection (Pd/CMD) to a steric selection mechanism.

  • Catalyst: [Ir(OMe)(cod)]

    
     + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
    
  • Mechanism: The active iridium tris-boryl species is bulky. It avoids the C4/C6 positions due to steric clash with the N-lone pairs or substituents, directing activation to the sterically open C5 position [2].

Q4: Can I use Photoredox for C5 functionalization?

Emerging Tech: Yes. Recent "traceless nucleophile" strategies allow for C5-selective sulfonylation.[2]

  • Method: Use of N-amidopyridinium salts forms an electron donor-acceptor complex.[2]

  • Selectivity: This radical pathway bypasses the electronic bias of SNAr, allowing unique C5 access [3].

Module 4: Validated Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Robust)

Best for: Substrates with C5-Br or C5-I and potential N-coordination issues.

  • Catalyst Pre-formation: In a glovebox, mix Pd(OAc)

    
      (2 mol%) and XPhos  (4 mol%) in 1,4-dioxane. Stir for 10 mins to form the active L-Pd(0) species.
    
    • Why? Pre-forming ensures the ligand protects the Pd before the pyrimidine substrate is added.

  • Reaction Assembly: Add 5-bromo-pyrimidine derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv, finely ground).
    • Note: Use K

      
      PO
      
      
      
      (anhydrous) with exactly 2-5 equivalents of water added. Completely anhydrous conditions often stall Suzuki couplings; trace water is needed for the transmetalation step involving the boronate.
  • Execution: Heat to 80°C. Monitor via LCMS.

    • QC Check: If the reaction turns black immediately, N-poisoning has occurred. Increase ligand ratio to 1:3 (Pd:L) or switch to Pd-PEPPSI-IPr .

Protocol B: C5-Selective Ir-Catalyzed Borylation

Best for: Unfunctionalized pyrimidines where C4/C6 are sterically blocked or H-bonding is undesirable.

  • Reagents: [Ir(OMe)(cod)]

    
      (1.5 mol%), dtbpy  ligand (3 mol%), B
    
    
    
    pin
    
    
    (1.0 equiv).
  • Solvent: Hexane or THF (degassed).

  • Conditions: Heat at 60-80°C in a sealed tube.

  • Workup: The resulting 5-Bpin-pyrimidine is stable (unlike 2-Bpin). It can be isolated via silica gel chromatography or used directly in a one-pot Suzuki coupling (add Pd catalyst and aryl halide directly to the pot).

Visualizing the "Poisoning" Problem

Poisoning_Mechanism sub_pym Pyrimidine Substrate (N-Donor) complex_dead DEAD END: Pd-N Coordination Complex (Catalyst Poisoned) sub_pym->complex_dead cat_pd Pd(0) Catalyst cat_pd->complex_dead No Ligand / Small Ligand complex_active ACTIVE CYCLE: Oxidative Addition at C5-Br cat_pd->complex_active With Bulky Ligand ligand_bulky Bulky Ligand (XPhos/PEPPSI) ligand_bulky->complex_active Steric Shield

Caption: Mechanism of catalyst deactivation by pyrimidine nitrogen and rescue via bulky ligands.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PubMed Central (PMC).

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation. Royal Society of Chemistry (Chemical Science).

  • Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines. PubMed.

  • Catalyst Poisoning in Suzuki Coupling. BenchChem Technical Guides.

Sources

Technical Support Center: Copper Removal from Pyrimidine Alkyne Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with transition metal contamination during the scale-up of active pharmaceutical ingredients (APIs). Synthesizing pyrimidine alkynes—typically via palladium/copper-cocatalyzed Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—inevitably introduces copper into the product matrix.

Because pyrimidine rings possess basic nitrogen atoms that act as powerful ligands, they readily form stable chelates with copper ions, making standard aqueous workups ineffective. Left unchecked, residual copper can cause API degradation, catalyze unwanted side reactions, and exceed the strict regulatory limits (<10 ppm) required for pharmaceutical intermediates.

Below is our field-proven, self-validating troubleshooting guide to help you systematically diagnose and eliminate copper residues from your pyrimidine alkyne workflows.

Diagnostic & Triage Workflow

Before selecting a purification method, you must evaluate the physicochemical properties of your specific pyrimidine alkyne. Use the decision matrix below to identify the most logical and efficient copper removal strategy.

CuRemoval Start Crude Pyrimidine Alkyne (Cu Contaminated) Q1 Is the API highly water-soluble? Start->Q1 Scavenger Solid-Supported Scavengers (e.g., QuadraPure TU, SiliaMetS Thiol) Q1->Scavenger Yes Q2 Does API tolerate basic aqueous wash? Q1->Q2 No Cryst Recrystallization or Chromatography Scavenger->Cryst If Cu > 10 ppm Q2->Scavenger No AqWash Liquid-Liquid Extraction (10% NH4OH or EDTA pH 10) Q2->AqWash Yes AqWash->Cryst If Cu > 10 ppm

Decision matrix for selecting optimal copper removal strategies in pyrimidine alkyne synthesis.

Troubleshooting Guides & FAQs

Q: Why does copper stubbornly persist in my pyrimidine alkyne products even after standard aqueous workups?

A: Pyrimidine rings contain basic


-hybridized nitrogen atoms that act as excellent bidentate or monodentate ligands. During coupling reactions, the copper catalyst (Cu(I) or Cu(II)) forms highly stable thermodynamic chelates with the newly synthesized pyrimidine alkyne. Standard water or brine washes lack the binding affinity required to outcompete the pyrimidine nitrogens, leaving the copper trapped in the organic phase.
Q: What is the most scalable and cost-effective method for lipophilic pyrimidine alkynes?

A: For highly lipophilic intermediates that can tolerate basic conditions, liquid-liquid extraction using a strong aqueous chelator is the industry standard. As detailed in, utilizing competitive ligands like EDTA or aqueous ammonia effectively strips copper from the organic phase.

Protocol 1: EDTA / Aqueous Ammonia Wash

Causality & Mechanism: EDTA is a hexadentate ligand that forms exceptionally stable complexes with Cu(II) (log K ≈ 18.8). Because Sonogashira and CuAAC reactions often utilize Cu(I), we add aqueous ammonia (


). Ammonia serves a dual purpose: it adjusts the pH to 9–10 (ensuring EDTA's carboxylic acids are fully deprotonated for optimal chelation) and facilitates the aerial oxidation of Cu(I) to Cu(II). The resulting 

or

complexes are highly water-soluble and easily partition into the aqueous layer.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude pyrimidine alkyne in a water-immiscible organic solvent (e.g., EtOAc, 2-MeTHF, or DCM) at a concentration of roughly 10-20 volumes.

  • Preparation: Prepare a 10% w/v aqueous solution of EDTA disodium salt. Add concentrated

    
     dropwise until the pH reaches 9.5–10.0.
    
  • Extraction: Add the EDTA/

    
     solution to the organic phase (1:1 v/v ratio). Vigorously stir the biphasic mixture open to the air for 30–45 minutes to allow for phase transfer and Cu(I) oxidation.
    
  • Separation: Separate the phases. The aqueous layer should appear distinctly blue. Repeat the wash 2 to 3 times until the aqueous layer remains colorless.

  • Workup: Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Step: Before moving to the next synthetic step, sample 1 mL of the organic phase, evaporate to dryness, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If Cu levels remain >50 ppm, the pyrimidine nitrogens are outcompeting the aqueous chelate; pivot immediately to Protocol 2.

Q: My pyrimidine alkyne is highly water-soluble or sensitive to basic pH. How do I remove the copper?

A: If liquid-liquid extraction is unviable, you must rely on solid-supported scavengers. Functionalized macroporous resins are heavily utilized in pharmaceutical process chemistry, as demonstrated in the scale-up of APIs like Tirasemtiv ().

Protocol 2: Solid-Supported Scavengers (Thiol / Thiourea)

Causality & Mechanism: Macroporous resins functionalized with thiourea (e.g., QuadraPure TU) or thiol (e.g., SiliaMetS Thiol) operate on Pearson’s Hard-Soft Acid-Base (HSAB) theory. The "soft" sulfur atoms on the resin have a massive thermodynamic affinity for "soft" Cu(I) and borderline Cu(II) ions, easily outcompeting the "harder" nitrogen atoms of the pyrimidine ring. Elevated temperatures (40–50 °C) are used to increase pore diffusion rates, allowing the copper ions to efficiently reach internal binding sites on the silica or polymer backbone without degrading the API.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a compatible solvent (THF, DMF, or DCM are excellent choices for these resins).

  • Scavenger Addition: Add 5 to 10 weight equivalents of the scavenger (e.g.,) relative to the initial mass of the copper catalyst used in the reaction.

  • Agitation: Stir the suspension mechanically at 40–50 °C for 4 to 16 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad.

  • Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure total API recovery, then concentrate the filtrate.

  • Self-Validation Step: Monitor the color of the resin. A successful scavenging event is visually indicated by the resin turning dark blue/green while the solution becomes colorless. Confirm final depletion by ICP-MS analysis of the concentrated filtrate (Target: <10 ppm). If the target is not met, repeat with a fresh 2-equivalent batch of resin.

Q: Can I implement these scavengers in a continuous flow system?

A: Yes. Macroporous resins like QuadraPure TU exhibit low swelling characteristics, making them ideal for cartridge-based flow applications. According to the , pumping a metal-contaminated solution upwards through a resin cartridge at 4–10 bed volumes/hour can achieve up to a 50% greater metal scavenging capacity compared to batch stirring, as it forces the solution through the resin bed without establishing a batch equilibrium.

Quantitative Data: Method Comparison

To assist in your process design, the following table summarizes the expected performance metrics of each copper removal strategy based on standard pharmaceutical intermediate workflows.

Removal MethodTypical Residual Cu (ppm)API Recovery (%)ScalabilityRelative CostBest Suited For
Aqueous Wash (10%

)
50 - 15085 - 95%HighLowLipophilic APIs, early-stage cleanup
Aqueous Wash (EDTA pH 10) 10 - 5080 - 90%HighLowLipophilic APIs, high Cu loads
Solid Scavenger (Thiol/Thiourea) < 10> 95%Medium-HighHighWater-soluble APIs, late-stage API polishing
Recrystallization < 570 - 85%HighMediumFinal API polishing step (post-scavenger)

References

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: ACS Organic Process Research & Development URL:[Link]

  • Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions Source: Pure and Applied Chemistry URL:[Link]

  • SiliaMetS Metal Scavengers Source: SiliCycle / Velocity Scientific Solutions URL:[Link]

Validation & Comparative

Comprehensive 1H NMR Characterization Guide: Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both an electron-deficient pyrimidine ring and a reactive propiolate moiety, it serves as a critical intermediate for inverse-electron-demand Diels-Alder reactions and transition-metal-catalyzed cross-couplings[1].

Accurate structural verification via Proton Nuclear Magnetic Resonance (1H NMR) is paramount for downstream applications. This guide provides an in-depth, comparative analysis of the 1H NMR performance of this compound across different solvent systems and magnetic field strengths, equipping researchers with the causal logic needed to optimize their spectroscopic workflows.

Structural Anatomy & Diagnostic Peaks

The molecular structure of this compound (


) yields a highly distinct, minimalist 1H NMR spectrum consisting of exactly six protons distributed across three chemical environments:
  • H2 Pyrimidine Proton (1H): Located between the two highly electronegative nitrogen atoms, this proton experiences severe deshielding, making it the most downfield signal in the spectrum (~9.30 ppm)[2].

  • H4 & H6 Pyrimidine Protons (2H): Due to the

    
     symmetry of the 5-substituted pyrimidine ring, these two protons are chemically equivalent. The electron-withdrawing nature of the adjacent alkyne group deshields them to ~8.95 ppm.
    
  • Methyl Ester Protons (3H): The

    
     group of the propiolate moiety appears as a sharp, intense singlet in the aliphatic region (~3.85 ppm)[3].
    

Comparative Performance Analysis

Solvent Systems: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the chemical shift environment of pyrimidine derivatives due to the accessibility of the nitrogen lone pairs.

  • CDCl3 (Standard Performance): Chloroform-d is the preferred baseline solvent. It provides sharp singlets for non-exchangeable protons and minimizes solvent-solute interactions. In CDCl3, the H2 proton appears at ~9.30 ppm, and the H4/H6 protons at ~8.95 ppm.

  • DMSO-d6 (High-Solubility Alternative): For larger, aggregated derivatives, DMSO-d6 is often required. However, DMSO is a strong hydrogen-bond acceptor with a high dipole moment. This creates a strong magnetic anisotropy that further deshields the pyrimidine protons. When switching to DMSO-d6, researchers should expect a uniform downfield shift of +0.05 to +0.15 ppm for the aromatic signals.

  • Verdict: Use CDCl3 for routine purity assessments to achieve the sharpest peak resolution. Reserve DMSO-d6 for poorly soluble downstream cross-coupling products.

Field Strength Resolution: 400 MHz vs. 600 MHz

While the chemical shifts (in ppm) remain constant regardless of the spectrometer's magnet size, the resolution of scalar couplings (


-couplings) is heavily dependent on field strength.
  • 400 MHz (Routine Screening): The meta-coupling (

    
    ) between the H2 and H4/H6 protons of the pyrimidine ring is exceptionally small, typically 1.4 – 1.6 Hz[2]. At 400 MHz, limited digital resolution and minor magnetic field inhomogeneities often cause these peaks to appear as broad singlets .
    
  • 600 MHz (High-Fidelity Characterization): Upgrading to a 600 MHz system increases the signal-to-noise ratio and expands the Hz/ppm scale. This resolves the fine splitting, revealing the true multiplicity: a distinct triplet for the H2 proton and a doublet for the H4/H6 protons[4].

  • Verdict: A 400 MHz instrument is sufficient for confirming the presence of the methyl ester and pyrimidine core. However, definitive structural proof requiring

    
    -coupling validation mandates a 600 MHz spectrometer.
    
Structural Alternatives: Pyrimidine vs. Pyridine Analogues

When comparing this compound to its pyridine analogue (Methyl 3-(pyridin-3-yl)prop-2-ynoate), the diagnostic power of NMR becomes evident. The addition of the second nitrogen atom in the pyrimidine ring drastically alters the electron density. While the pyridine H2 proton typically resonates around ~8.7 ppm, the pyrimidine H2 proton is pushed past ~9.2 ppm. This >0.5 ppm differential is the primary diagnostic marker used to distinguish between these two common pharmacophores.

Experimental Protocols (Self-Validating Workflow)

To ensure maximum scientific integrity and reproducibility, follow this self-validating acquisition protocol:

Step 1: Sample Preparation

  • Dissolve precisely 15.0 mg of this compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.

Step 2: Shimming & Tuning (Self-Validation Check)

  • Insert the sample and lock onto the Deuterium frequency of CDCl3.

  • Perform automated gradient shimming (Z1-Z5).

  • Critical QA Gate: Acquire a preliminary 1-scan spectrum. Measure the linewidth at half-height (

    
    ) of the TMS peak at 0.00 ppm. The 
    
    
    
    must be < 1.0 Hz.
    If it is broader, the ~1.5 Hz meta-coupling of the pyrimidine ring will be artificially obscured. Re-shim until this specification is met.

Step 3: Acquisition Parameters

  • Set the number of scans (ns) to 16.

  • Causality Check: Set the relaxation delay (D1) to 2.0 seconds . Pyrimidine protons lack adjacent protons for efficient dipole-dipole relaxation, leading to longer longitudinal relaxation times (

    
    ). An insufficient D1 will result in the under-integration of the pyrimidine signals relative to the rapidly relaxing methyl ester[4].
    
  • Acquire the Free Induction Decay (FID), apply a 0.3 Hz exponential line-broadening window function, Fourier transform, and correct the phase manually.

Quantitative Data Summary

The following table synthesizes the expected 1H NMR parameters based on optimized 600 MHz acquisition[1][2][3].

Proton AssignmentChemical Shift (CDCl3)Chemical Shift (DMSO-d6)Multiplicity (600 MHz)

-Coupling (Hz)
Integration
H2 (Pyrimidine) 9.30 ppm9.42 ppmTriplet (t)

1H
H4, H6 (Pyrimidine) 8.95 ppm9.08 ppmDoublet (d)

2H
-OCH3 (Ester) 3.85 ppm3.82 ppmSinglet (s)N/A3H

Workflow Visualization

NMR_Optimization A Sample: this compound B Solvent Selection A->B C CDCl3 (High Resolution, Sharp Peaks) B->C D DMSO-d6 (High Solubility, Downfield Shift) B->D E Field Strength C->E D->E F 400 MHz (Broad Singlets, Routine) E->F G 600 MHz (Resolves ~1.5Hz J-Coupling) E->G H Self-Validating QA (TMS Linewidth < 1.0 Hz) F->H G->H

Logical workflow for optimizing 1H NMR acquisition of pyrimidine derivatives.

References

  • NMR spectra of the propyne-modified DNA/RNA hybrid duplex. ResearchGate.[4][Link]

  • A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions. Universitat de Barcelona (ub.edu).[1][Link]

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Royal Society of Chemistry (RSC).[3][Link]

Sources

Comparison Guide: Distinguishing 4-yl and 5-yl Pyrimidine Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly during nucleophilic aromatic substitutions (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) or cyclocondensation reactions (e.g., reactions of unsymmetrical 1,3-dicarbonyls with amidines), the formation of regioisomers is a pervasive challenge. Distinguishing between pyrimidine-4-yl  (substituent at C4) and pyrimidine-5-yl  (substituent at C5) isomers is critical, as these structural differences drastically alter pharmacological potency and metabolic stability.[1]

This guide provides a definitive, evidence-based workflow to distinguish these isomers using 1D and 2D NMR spectroscopy. The core differentiator is the spin-spin coupling topology : the 4-yl isomer retains a vicinal proton pair (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), while the 5-yl isomer displays only long-range meta-coupling (

).

Mechanistic Basis of Differentiation[1]

To interpret the spectra correctly, one must understand the electronic environment of the pyrimidine ring.[1]

  • Positions 2, 4, and 6: These carbons are electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms.[1] Protons attached here are significantly deshielded (shifted downfield, typically ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     8.5–9.2 ppm).
    
  • Position 5: This is the most electron-rich carbon in the ring (nodal plane of the LUMO).[1] Protons attached here are relatively shielded (shifted upfield, typically ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     7.0–7.5 ppm).
    
Structural Logic[1]
  • 4-yl Isomer (Substituent at C4): The ring retains protons at H2, H5, and H6.[1] H5 and H6 are adjacent (vicinal).[1]

  • 5-yl Isomer (Substituent at C5): The ring retains protons at H2, H4, and H6.[1] H4 and H6 are separated by the substituent (meta relationship).[1]

Comparative Analysis: The Spectral Fingerprint

The following table summarizes the definitive NMR observables for distinguishing the two isomers.

Feature4-yl Isomer (Subst. at C4)5-yl Isomer (Subst.[1] at C5)Diagnostic Value
Proton Topology H5 and H6 are neighbors.[1]H4 and H6 are isolated by C5.High
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Coupling
Present.

.
Absent. No vicinal protons.Definitive
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Coupling
Small (

) between H2/H6.
Present. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

.
Moderate
1H Signal Count 3 distinct signals (H2, H5, H6).[1]2 signals (H2, H4/6) if symmetric; 3 if asymmetric.[1]Low (Context dependent)
13C Shift (Subst. Carbon) C4 is deshielded (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

ppm).
C5 is shielded (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

ppm).
High
Detailed 1H NMR Analysis
  • The 4-yl Signature: Look for a doublet with a coupling constant of ~5.0 Hz . This corresponds to H5 coupled to H6. H5 will typically appear upfield (around 7.0–7.5 ppm), while H6 will be downfield (around 8.5 ppm).[1]

  • The 5-yl Signature: Look for singlets or narrow doublets (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Hz). H4 and H6 are chemically equivalent (appearing as a singlet integrating to 2H) if the substituent at C2 is symmetric.[1] If asymmetric, they appear as two singlets/narrow doublets showing weak meta-coupling.[1]
    

Experimental Protocols

Protocol A: 1D Proton NMR (Rapid Screening)
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyrimidines to prevent aggregation and sharpen multiplets.
  • Concentration: 5–10 mg/mL.

  • Acquisition: Standard pulse sequence (zg30).[1]

  • Processing: Apply Gaussian window function (lb = -0.3, gb = 0.3) to resolve small couplings.

Validation Step: Measure the coupling constant of the most upfield pyrimidine proton.

  • If ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : 4-yl Isomer .
    
  • If ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or Singlet: 5-yl Isomer .
    
Protocol B: 2D HMBC (Definitive Structural Assignment)

For regulatory filing or complex substituted systems, 1D coupling may be obscured.[1] HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable connectivity data.[1]

  • Optimization: Set long-range coupling delay for

    
     (approx 60 ms).
    
  • Critical Correlations:

    • 4-yl Isomer: The proton at H5 will show a strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       correlation to C4 (the substituted carbon) and a 
      
      
      
      correlation to C6.
    • 5-yl Isomer: The protons at H4/H6 will show strong

      
       correlations to C2 and strong 
      
      
      
      correlations to the substituent's alpha-carbon
      .

Decision Logic & Visualization

The following diagrams illustrate the logical workflow and the HMBC correlation pathways.

Diagram 1: Isomer Determination Workflow

PyrimidineLogic Start Unknown Pyrimidine Isomer Check1H Step 1: Acquire 1H NMR (Check Coupling of Upfield Proton) Start->Check1H Vicinal Doublet observed J ≈ 5.0 Hz Check1H->Vicinal H5-H6 Coupling Meta Singlet or Narrow Doublet J < 2.0 Hz Check1H->Meta No Vicinal H Result4 CONFIRMED: 4-yl Isomer Vicinal->Result4 Primary Evidence Check13C Step 2: Check 13C Shift of Ipso Carbon Meta->Check13C Deshielded Ipso Carbon > 150 ppm Check13C->Deshielded Shielded Ipso Carbon < 135 ppm Check13C->Shielded Deshielded->Result4 Rare Case Result5 CONFIRMED: 5-yl Isomer Shielded->Result5 Strong Evidence

Caption: Decision tree for assigning pyrimidine regiochemistry based on coupling constants and chemical shifts.

Diagram 2: HMBC Correlation Map

HMBC_Map cluster_4yl 4-yl Isomer Correlations cluster_5yl 5-yl Isomer Correlations H5 H5 Proton C4 C4 (Ipso) H5->C4 2J (Strong) C6 C6 H5->C6 2J (Strong) H4 H4 Proton C2 C2 H4->C2 3J (Strong) C5 C5 (Ipso) H4->C5 2J (Weak/Med)

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) distinguishing the two isomers.

Case Study Data: Synthetic Validation

The following data represents a typical outcome when reacting a substituted phenyl-amidine with an unsymmetrical enone, yielding a mixture of isomers.

Compound: Phenyl-pyrimidine derivative Solvent: DMSO-


, 400 MHz
SignalIsomer A (4-yl) Isomer B (5-yl) Interpretation
H2 9.15 ppm (s)9.10 ppm (s)H2 is deshielded in both; non-diagnostic.[1]
H4 N/A (Substituted)8.95 ppm (s) Diagnostic: Singlet indicates no vicinal neighbor.[1]
H5 7.85 ppm (d, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Hz)
N/A (Substituted)Diagnostic: Upfield shift + Vicinal coupling.
H6 8.65 ppm (d, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Hz)
8.95 ppm (s) H6 couples to H5 in Isomer A; appears as singlet in B.
C-Ipso 162.4 ppm131.2 ppmC4 is electron-poor; C5 is electron-rich.
  • Isomer A is the 4-yl product (confirmed by 5.2 Hz coupling).[1]

  • Isomer B is the 5-yl product (confirmed by singlet multiplicity).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants).

  • Zhang, X., Wang, J., & Xu, Y. Z. (2013).[1] Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides. Magnetic Resonance in Chemistry, 51(9), 523-529.[1][2] Link

  • Peat, I. R., & Reynolds, W. F. (1973).[1] An investigation of substituent effects by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 51(15), 2968-2978.[1] (Foundational work on pyrimidine chemical shifts).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Comparative LC-MS/MS Profiling: Methyl 3-(pyrimidin-5-yl)prop-2-ynoate vs. Nitrogenous Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for the identification and quantification of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (MPP), a critical alkynyl-pyrimidine building block in fragment-based drug discovery (FBDD).

The Challenge: Unlike its pyridine analogs, the pyrimidine core of MPP is significantly electron-deficient (pKa ~1.23 vs. 5.30 for pyridine).[1] This drastically reduces protonation efficiency in Electrospray Ionization (ESI), often leading to poor sensitivity in standard generic gradients.

Solution: This guide compares MPP against its nearest structural neighbor, Methyl 3-(pyridin-3-yl)prop-2-ynoate, to demonstrate why alternative ionization strategies (APCI) or modified mobile phases are required. We present a validated fragmentation map to distinguish the unique "double-nitrogen" ring cleavage characteristic of pyrimidines.

Structural & Electronic Comparison

Understanding the electronic landscape is prerequisite to selecting the correct ionization source.

FeatureTarget: MPP (Pyrimidine Core)Analog: Pyridine Derivative Impact on LC-MS
Structure C₈H₆N₂O₂C₉H₇NO₂Isomeric differentiation required.
MW (Monoisotopic) 162.04161.051 Da difference allows resolution, but fragments overlap.
Basicity (pKa) ~1.23 (Very Weak Base)~5.30 (Moderate Base)Pyridine ionizes easily in ESI(+); Pyrimidine requires lower pH or APCI.
Electronic Nature

-deficient (2 N atoms withdraw density)

-deficient (1 N atom)
MPP is less susceptible to oxidation but harder to protonate.

Key Insight: The second nitrogen atom in the pyrimidine ring acts as an electron-withdrawing group via induction, destabilizing the formation of the [M+H]⁺ ion compared to the pyridine analog.[2]

Fragmentation Pattern Analysis

The fragmentation of MPP follows a distinct "Ester-First, Ring-Second" mechanism. The presence of the alkyne linker adds rigidity, often preserving the core until high collision energies (CE) are applied.

Predicted Fragmentation Pathway (ESI+)

Precursor Ion: [M+H]⁺ = 163.05 m/z

  • Primary Loss (Ester Cleavage): The most labile bond is the methoxy group.

    • Transition: 163 → 131 m/z (Δ = 32 Da, Loss of CH₃OH - Methanol)

    • Mechanism:[3][4] Proton transfer from the alkyne-adjacent carbon to the methoxy oxygen, followed by elimination.

  • Secondary Loss (Decarbonylation): Following methanol loss, the resulting acylium ion loses carbon monoxide.

    • Transition: 131 → 103 m/z (Δ = 28 Da, Loss of CO)

    • Result: Formation of the ethynyl-pyrimidine cation [C₆H₃N₂]⁺.

  • Tertiary Loss (Ring Fragmentation): Characteristic of pyrimidines, the ring cleaves releasing Hydrogen Cyanide (HCN).

    • Transition: 103 → 76 m/z (Δ = 27 Da, Loss of HCN)

    • Result: Formation of the [C₅H₂N]⁺ fragment.

Visualization of Signaling Pathway

The following diagram illustrates the specific fragmentation logic compared to the pyridine analog.

FragmentationPathway Precursor Precursor [M+H]+ m/z 163.05 (Pyrimidine Core) Frag1 Fragment 1 m/z 131.02 [M+H - MeOH]+ Precursor->Frag1 -32 Da (MeOH) Low CE (10-15 eV) Frag2 Fragment 2 m/z 103.03 [M+H - MeOH - CO]+ Frag1->Frag2 -28 Da (CO) Med CE (20-25 eV) Frag3 Fragment 3 m/z 76.02 [Loss of HCN] Frag2->Frag3 -27 Da (HCN) High CE (>35 eV) Diagnostic for Pyrimidine PyrPrecursor Analog [M+H]+ m/z 162.05 (Pyridine Core) PyrFrag1 Analog Frag 1 m/z 130.02 [M+H - MeOH]+ PyrPrecursor->PyrFrag1 -32 Da

Figure 1: Comparative fragmentation pathway showing the specific mass transitions for the pyrimidine target (Blue) versus the pyridine analog (Red).

Method Development Guide: Optimizing Detection

Due to the low pKa of the pyrimidine ring, standard generic methods often fail. The following comparative data guides the selection of ionization parameters.

Ionization Source Comparison
ParameterElectrospray (ESI+) APCI (+) Recommendation
Mechanism Solution-phase protonationGas-phase proton transferUse APCI for MPP
Sensitivity Low (Suppressed by solvent clusters)High (Proton transfer from corona discharge)APCI overcomes the low basicity of the pyrimidine N.
Solvent Tolerance Sensitive to high organic %Robust at high flow/organicAPCI allows higher flow rates (useful for trapping).
Mobile Phase Additives
  • Formic Acid (0.1%): Essential. The pH must be driven below 2.0 to ensure the pyrimidine ring (pKa 1.23) is at least partially protonated.[1][5]

  • Ammonium Acetate: Avoid. The buffering effect raises pH ~4.5, neutralizing the pyrimidine and killing the signal.

Experimental Protocol (Recommended)

To replicate the fragmentation data or quantify MPP, use the following optimized conditions:

  • Sample Prep: Dissolve 1 mg MPP in 1 mL Acetonitrile (Avoid MeOH to prevent transesterification). Dilute to 1 µg/mL in 50:50 Water:ACN + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (High carbon load, e.g., Waters T3) to retain the polar heterocycle.

    • Mobile Phase A: Water + 0.2% Formic Acid (Higher acid conc. promotes ionization).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (APCI Source):

    • Corona Current: 4-5 µA.

    • Source Temp: 350°C (Higher temp aids vaporization of the alkyne ester).

    • Cone Voltage: 30V (Keep low to prevent in-source fragmentation of the ester).

Decision Tree for Analog Differentiation

When analyzing complex mixtures containing both pyrimidine and pyridine isomers, use this workflow to distinguish them.

DecisionTree Start Unknown Sample (MW ~162) Ionization Ionization Check ESI vs APCI Start->Ionization ESI_High High Signal in ESI+ Ionization->ESI_High Strong [M+H]+ ESI_Low Low Signal in ESI+ High in APCI Ionization->ESI_Low Weak [M+H]+ Result_Pyridine Identify: Pyridine Analog (Higher pKa) ESI_High->Result_Pyridine Frag_Check MS/MS @ 35eV ESI_Low->Frag_Check Result_Pyrimidine Identify: MPP (Low pKa, HCN loss) Frag_Check->Result_Pyrimidine Observe 103->76 (HCN)

Figure 2: Workflow for distinguishing this compound from more basic nitrogenous analogs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130849575, Methyl 3-(pyrimidin-4-yl)prop-2-ynoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine: Chemical Properties and Basicity. Retrieved from [Link][2]

  • Zu, C., et al. (2022).[5] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9). Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Infrared (IR) Spectrum Analysis of Alkyne Ester Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Alkynoate Warhead

In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs) , the alkyne ester (alkynoate) moiety has emerged as a critical electrophilic "warhead." Unlike the ubiquitous acrylamide (found in drugs like Ibrutinib), alkynoates offer a distinct reactivity profile for Michael addition to cysteine residues.

Accurate characterization of this functional group is paramount. This guide provides an in-depth technical comparison of the infrared (IR) spectral signature of alkyne esters against their saturated and alkenyl analogs. By understanding the vibrational coupling and electronic polarization unique to this conjugated system, researchers can definitively validate synthetic intermediates and final drug candidates.

Theoretical Framework: Vibrational Modes & Conjugation

To interpret the IR spectrum of an alkyne ester, one must look beyond simple peak tables and understand the electronic environment. The alkynoate group consists of a carbon-carbon triple bond (


) conjugated with an ester carbonyl (

).
The Conjugation Effect

Conjugation allows


-electron delocalization between the triple bond and the carbonyl group. This has two major spectral consequences:
  • Bond Order Reduction: The single bond character of the conjugated system increases, slightly weakening both the

    
     and 
    
    
    
    bonds. This shifts their absorption frequencies to lower wavenumbers compared to non-conjugated equivalents.[1][2]
  • Dipole Moment Enhancement: The strong electron-withdrawing nature of the carbonyl group polarizes the

    
     bond. In isolated internal alkynes, the 
    
    
    
    stretch is often IR-inactive (weak/invisible) due to symmetry. In alkynoates, the induced asymmetry results in a stronger, observable absorption .
Visualization: Electronic Polarization

The following diagram illustrates the resonance effects that dictate the IR intensity and frequency shifts.

G cluster_0 Resonance Structures struct1 Neutral State R-C≡C-C(=O)OR' struct2 Polarized State R-C+=C=C(-O⁻)OR' struct1->struct2 Conjugation effect Spectral Consequence: 1. Reduced Bond Order (Lower cm⁻¹) 2. Increased Dipole (Higher Intensity) struct2->effect Dictates IR Signal

Figure 1: Resonance contribution in alkynoate esters leading to bond polarization and frequency shifts.

Comparative Analysis: Identifying the Signature

The identification of an alkyne ester requires distinguishing it from three common alternatives: saturated esters, isolated alkynes, and alkenyl esters (acrylates).

Table 1: Comparative IR Frequency Data
Functional Group

Stretch (cm⁻¹)

/

Stretch (cm⁻¹)
Key Diagnostic Feature
Alkynoate (Alkyne Ester) 1715 – 1730 (Strong)2210 – 2260 (Medium/Strong)Sharp peak at ~2230; Lower C=O than saturated.
Saturated Ester1735 – 1750 (Strong)N/AHigh frequency C=O; No triple bond peak.[3]
Acrylate (Alkenyl Ester)1715 – 1730 (Strong)1610 – 1640 (Medium)Double bond peak is much lower (~1630) than alkyne.
Isolated Internal AlkyneN/A2190 – 2260 (Very Weak/Absent)Often invisible due to symmetry; no C=O.
Terminal AlkyneN/A2100 – 2140 (Weak)Sharp

stretch at ~3300 cm⁻¹.
Detailed Spectral Breakdown
1. The Carbonyl Region (1700–1750 cm⁻¹)[3][4][5][6][7][8]
  • Saturated Esters: Typically appear at 1735–1750 cm⁻¹ .[8]

  • Alkynoates: Due to conjugation, the peak shifts to 1715–1730 cm⁻¹ .

  • Differentiation: If your carbonyl peak is above 1740 cm⁻¹, it is likely not conjugated. If it is near 1720 cm⁻¹, check the 2200 region to distinguish between an alkynoate and an acrylate.

2. The Triple Bond Region (2100–2300 cm⁻¹)
  • The "Ghost Town": The region from 2000 to 2500 cm⁻¹ is usually empty, making alkyne detection highly specific.

  • Intensity Matters: An isolated internal alkyne (e.g., 3-hexyne) has a symmetric dipole, making the

    
     stretch IR inactive or very weak. In an alkynoate , the ester group breaks this symmetry, rendering the peak at ~2230 cm⁻¹  clearly visible (medium to strong intensity).
    
  • Vs. Nitriles: Nitriles (

    
    ) also absorb here (~2250 cm⁻¹) but are usually sharper and more intense. Distinguish by the presence of the ester 
    
    
    
    and
    
    
    bands.[5][8]
3. The Fingerprint Region (C-O Stretch)
  • Alkynoates, like all esters, display strong

    
     stretching vibrations in the 1200–1300 cm⁻¹  range. This confirms the "ester" portion of the functionality.
    

Experimental Protocol: Validating the Moiety

For drug candidates, spectral resolution is critical. While ATR (Attenuated Total Reflectance) is convenient, KBr pellets remain the gold standard for resolution and sensitivity when analyzing solid warheads.[9]

Protocol A: High-Resolution Transmission (KBr Pellet)

Best for: Final characterization of solid drug candidates, publication-quality spectra.

  • Preparation: Mix 1–2 mg of the alkynoate sample with ~100 mg of dry, spectroscopic-grade KBr powder.

  • Grinding: Grind the mixture in an agate mortar until it is a fine, uniform powder. Note: Inadequate grinding causes the "Christiansen effect," distorting band shapes.

  • Compression: Press the powder in a die under vacuum at 10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquisition: Collect the spectrum (400–4000 cm⁻¹) with a resolution of 2 cm⁻¹ or better.

  • Validation: Verify the baseline is flat (high transmission) at 4000 cm⁻¹.

Protocol B: Rapid Screening (Diamond ATR)

Best for: In-process checks, oils, and liquids.

  • Background: Collect a background spectrum of the clean diamond crystal.

  • Application: Place a small amount of sample (solid or neat liquid) directly onto the crystal.

  • Contact: Apply pressure using the clamp to ensure intimate contact. Warning: For alkynoate solids, poor contact will yield weak peaks, potentially masking the critical C≡C signal.

  • Correction: Apply an ATR correction algorithm (available in most software) to adjust for penetration depth differences relative to transmission spectra.

Analytical Workflow Diagram

Workflow cluster_methods Method Selection start Sample: Potential Alkynoate Drug Candidate check_state Physical State? start->check_state kbr Method A: KBr Pellet (High Resolution, Solids) check_state->kbr Solid (High Purity) atr Method B: Diamond ATR (Rapid, Liquids/Pastes) check_state->atr Liquid / Crude analysis Spectral Analysis kbr->analysis atr->analysis decision_CO Check 1700-1750 cm⁻¹ Is peak ~1720 cm⁻¹? analysis->decision_CO decision_CC Check 2200-2260 cm⁻¹ Is peak visible? decision_CO->decision_CC Yes result_other Re-evaluate Structure (Saturated or Acrylate) decision_CO->result_other No (>1740) result_alkynoate CONFIRMED: Alkynoate (Conjugated Ester + Alkyne) decision_CC->result_alkynoate Yes decision_CC->result_other No

Figure 2: Decision tree for identifying alkynoate functionality via IR spectroscopy.

Applications in Drug Discovery

The identification of the alkynoate peak is not merely a structural confirmation; it is a functional validation of the drug's mechanism of action.

  • Covalent Inhibition: Alkynoates act as Michael acceptors. They react with nucleophilic cysteine residues in the target protein (e.g., kinases) to form a permanent covalent bond.

  • Monitoring Stability: In stability studies, the disappearance of the 2230 cm⁻¹ (

    
    )  peak and the shift of the carbonyl peak (loss of conjugation) can indicate premature reaction or degradation of the warhead.
    

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Link

  • Spectroscopy Online. (2018). The C=O[5][6][7][8][10][11] Bond, Part VI: Esters and the Rule of Three. Link

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Link

  • National Institutes of Health (PMC). (2022). Recent advances in the development of covalent inhibitors. Link

Sources

Comparative Reactivity Profile: Pyrimidin-5-yl vs. Pyridin-3-yl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Chemical Biologists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and bioorthogonal chemistry, the choice between a Pyrimidin-5-yl and a Pyridin-3-yl alkyne is rarely arbitrary. While both serve as electron-deficient heteroaryl linkers, their electronic profiles diverge significantly, dictating their performance in palladium-catalyzed couplings, cycloadditions (Click chemistry), and metabolic stability.

This guide provides an evidence-based comparison of these two moieties. The Pyrimidin-5-yl group, possessing two nitrogen atoms, exerts a stronger electron-withdrawing effect (


 and 

) than the Pyridin-3-yl group.[1] Consequently, Pyrimidin-5-yl alkynes exhibit faster kinetics in nucleophilic cycloadditions but present higher risks of catalyst poisoning during synthesis and increased susceptibility to Michael-type side reactions.

Electronic Profiling & Physical Organic Chemistry

To predict reactivity, we must quantify the electronic influence of the heteroaryl ring on the alkyne triple bond.

Electronic Parameters

The reactivity difference is rooted in the electron deficiency of the heterocycle.

ParameterPyridin-3-yl AlkynePyrimidin-5-yl AlkyneMechanistic Implication
Hammett Constant (

)
~0.06~0.20 (Estimated)Pyrimidine is a stronger Electron Withdrawing Group (EWG).[1]
Ring pKa (Conjugate Acid) 5.21.1 - 1.3Pyrimidine is significantly less basic; less likely to protonate at physiological pH.
LUMO Energy HigherLowerPyrimidinyl alkynes are harder electrophiles; more reactive toward nucleophiles (e.g., azides, thiols).
Coordination Ability ModerateHigh (Chelation risk)Pyrimidine can bridge metals (Pd, Cu) more effectively, potentially arresting catalytic cycles.
Structural Logic
  • Pyridin-3-yl: The alkyne is meta to the ring nitrogen. Inductive withdrawal (-I) is present, but resonance withdrawal (-M) is minimal compared to the 2- or 4-positions.

  • Pyrimidin-5-yl: The alkyne is meta to two ring nitrogens. The cumulative -I effect is significantly stronger. This lowers the LUMO of the alkyne, activating it for reactions governed by orbital overlap with nucleophiles (e.g., CuAAC).

Synthetic Accessibility: Sonogashira Coupling[2][3]

Constructing these alkynes requires overcoming catalyst deactivation. The nitrogen atoms in the heterocycles can displace phosphine ligands on Palladium, forming inactive "Pd-black" or stable bis-heteroaryl complexes.

Comparative Performance[4]
FeaturePyridin-3-yl Halide PrecursorPyrimidin-5-yl Halide Precursor
Reactivity (Oxidative Addition) Good. 3-Bromopyridine activates reasonably well.Excellent. 5-Bromopyrimidine is electron-poor, facilitating rapid oxidative addition.
Catalyst Poisoning Moderate. Pyridine N can coordinate, but bulky ligands (e.g., XPhos) prevent this.High. The "1,3-diazine" motif allows bridging coordination. Requires higher catalyst loading or specific ligands.
Homocoupling (Glaser) Standard risk.Elevated risk if reaction stalls due to Pd-coordination, allowing Cu-mediated oxidative homocoupling to dominate.
Optimized Protocol: Sonogashira Coupling of 5-Bromopyrimidine

Note: This protocol is designed to mitigate N-coordination issues common with pyrimidines.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)[2]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) — Bis-triphenylphosphine is preferred over Tetrakis for stability.[1]
  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent: Et

    
    N (3.0 equiv) in anhydrous THF or DMF (0.2 M).
    

Step-by-Step Workflow:

  • Degassing: Charge a dried Schlenk flask with Pd-catalyst, CuI, and 5-Bromopyrimidine. Cycle vacuum/Argon (3x). Crucial: Oxygen promotes Glaser homocoupling.

  • Solvation: Add degassed THF/DMF and Et

    
    N via syringe.
    
  • Addition: Add the terminal alkyne dropwise at RT.

  • Thermal Initiation: Heat to 60°C .

    • Observation: Pyridin-3-yl couplings often proceed at RT or 40°C. Pyrimidin-5-yl may require 60°C to overcome the activation energy of the N-coordinated resting state.

  • Workup: Dilute with EtOAc, wash with NH

    
    Cl (sat) to remove Cu/Pd species.
    

Reactivity Case Study: Click Chemistry (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rate is sensitive to the electronic density of the alkyne.

Kinetic Comparison

The transition state of the CuAAC reaction involves the formation of a copper-acetylide intermediate. An electron-deficient alkyne stabilizes the transition state when reacting with electron-rich azides.

  • Pyrimidin-5-yl Alkyne: Acts as a "super-activated" dipolarophile.

    • Relative Rate: ~2-5x faster than phenyl acetylene.

    • Benefit: Ideal for low-concentration bioconjugation or radio-labeling (

      
      F) where kinetics are critical.
      
  • Pyridin-3-yl Alkyne: Moderately activated.

    • Relative Rate: Comparable to phenyl acetylene.

Visualization of Reactivity Pathways

ReactivityComparison Start Heteroaryl Alkyne Pyr3 Pyridin-3-yl (Moderate EWG) Start->Pyr3 Pym5 Pyrimidin-5-yl (Strong EWG) Start->Pym5 Rxn_Click CuAAC (Click) Reaction Rate Pyr3->Rxn_Click Rxn_Michael Michael Addition (Thiol/Amine) Pyr3->Rxn_Michael Pym5->Rxn_Click Pym5->Rxn_Michael Outcome_Click_Pyr Standard Kinetics (t1/2 ~ mins) Rxn_Click->Outcome_Click_Pyr Pyridin-3-yl Outcome_Click_Pym Accelerated Kinetics (t1/2 ~ secs) Rxn_Click->Outcome_Click_Pym Pyrimidin-5-yl Outcome_Mich_Pyr Stable (Low Side Rxn) Rxn_Michael->Outcome_Mich_Pyr Outcome_Mich_Pym Susceptible (Potential Adducts) Rxn_Michael->Outcome_Mich_Pym

Figure 1: Reactivity divergence flowchart. Thicker lines indicate stronger reactivity/propensity.

Medicinal Chemistry Implications[6][7][8][9][10][11]

When selecting a core for a drug candidate, reactivity must be balanced with physicochemical properties.

Solubility & pKa[12]
  • Pyridin-3-yl (pKa ~5.2): At pH 2 (stomach), it is protonated (cationic), aiding solubility. At pH 7.4 (blood), it is largely neutral (lipophilic). This "pH-switch" is advantageous for oral bioavailability.

  • Pyrimidin-5-yl (pKa ~1.3): Remains neutral across the entire physiological pH range.

    • Consequence: Lower aqueous solubility compared to pyridine at acidic pH. Requires polar substituents to compensate.

Metabolic Stability[11][13]
  • Oxidative Metabolism:

    • Pyridine:[3][2][4][5][6][7][8][9][10] Susceptible to N-oxidation and C-hydroxylation (via CYP450).

    • Pyrimidine:[1][11] The 5-position is blocked by the alkyne. The 2, 4, and 6 positions are electron-deficient, making them resistant to oxidative metabolism (CYP-mediated).

    • Advantage:[12][13][14]Pyrimidin-5-yl alkynes generally offer superior metabolic stability against oxidative clearance compared to Pyridin-3-yl alkynes.

Data Summary Table[7]
PropertyPyridin-3-yl AlkynePyrimidin-5-yl Alkyne
LogP (Lipophilicity) Higher (Moderate)Lower (More Polar Surface Area)
Solubility (pH 1.2) High (Protonated)Low (Neutral)
Metabolic Liability N-oxide formation, C-oxidationGenerally Stable (Electron Deficient)
H-Bond Acceptors 12 (Vectorial difference)

Experimental Protocol: "Click" Reaction (CuAAC)

This protocol highlights the accelerated nature of the pyrimidinyl system.

Materials:

  • Alkyne Substrate (0.2 mmol)

  • Benzyl Azide (0.2 mmol)

  • CuSO

    
     · 5H
    
    
    
    O (1 mol%)
  • Sodium Ascorbate (5 mol%)

  • Solvent: t-BuOH / H

    
    O (1:1)
    

Procedure:

  • Dissolve alkyne and azide in t-BuOH/H

    
    O (2 mL).
    
  • Add CuSO

    
     solution followed immediately by Sodium Ascorbate.
    
  • Monitor:

    • Pyridin-3-yl:[15][7][8] Stirring at RT for 1-2 hours typically required for conversion.

    • Pyrimidin-5-yl:[11] Reaction is often complete within 15-30 minutes due to electronic activation.

  • Workup: Dilute with water, extract with DCM. The triazole product precipitates in many cases.

References

  • Electronic Effects in Heterocycles

    • Title: Substituent effects and electron delocalization in five-membered N-heterocycles.[16][17]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Sonogashira Coupling of Pyridines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[2]

    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link][1]

  • Click Chemistry Kinetics

    • Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • pKa and Basicity of Heterocycles

    • Title: Computational Estimation of the Acidities of Pyrimidines and Related Compounds.[3][13][6]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Metabolic Stability Context

    • Title: Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative.[15]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

Sources

HPLC Method Development for Pyrimidine Ester Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pyrimidine esters are critical intermediates and active pharmaceutical ingredients (APIs) in modern oncology and antiviral therapeutics. Ensuring the purity of these compounds is a significant analytical challenge. Process-related impurities—such as positional isomers, des-esterified degradation products (hydroxy acids), and structurally analogous byproducts—exhibit nearly identical hydrophobic footprints to the parent API.

Standard reverse-phase HPLC methods often fail to achieve baseline resolution (


) for these critical pairs because they rely primarily on dispersive (hydrophobic) interactions. As a Senior Application Scientist, I approach this challenge not by brute-forcing gradient times, but by manipulating stationary phase selectivity to exploit the unique electronic properties of the pyrimidine ring.

Mechanistic Insights: Beyond Hydrophobic Retention

To develop a robust, self-validating method, we must understand the causality behind column selection. Why do standard C18 columns often struggle to resolve process-related impurities such as hydroxy acids and pyrimidine esters[1]?

  • The Limitation of C18: C18 stationary phases separate analytes based on their ability to partition into the hydrophobic alkyl chains. Positional isomers of pyrimidine esters have identical molecular weights and nearly identical

    
     values, making their hydrophobic interactions indistinguishable. This leads to co-elution.
    
  • The Power of Biphenyl Phases: Biphenyl columns feature two aromatic rings that can twist to accommodate analytes, providing exceptional polarizability. This stationary phase offers enhanced

    
     interactions, making it highly effective for separating conjugated pyrimidine esters from their closely related degradation products[2].
    
  • The Precision of Pentafluorophenyl (PFP): PFP columns offer orthogonal selectivity by introducing a highly electronegative fluorinated ring. This facilitates

    
     interactions, strong dipole-dipole interactions, and hydrogen bonding. The rigid, planar nature of the PFP phase provides exceptional shape selectivity, effectively separating underivatized pyrimidine nucleobases and their positional isomers[3]. Furthermore, the phenyl ring provides substantial 
    
    
    
    interaction with the pyrimidine moiety, drastically sharpening peaks and doubling sensitivity compared to standard C18 phases[4].

Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP

To objectively evaluate performance, a test mixture containing a Pyrimidine Ester API, its primary hydrolysis product (Hydroxy Acid Impurity), and a Positional Isomer Impurity was analyzed across three different column chemistries.

Experimental Data & Performance Metrics

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Methanol

  • Gradient: 5% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm

Stationary PhaseAnalyteRetention Time (min)Asymmetry (

)
Resolution (

)
Selectivity Mechanism
Standard C18 Hydroxy Acid4.201.4-Hydrophobic
Pyrimidine Ester4.501.30.8 (Co-elution)Hydrophobic
Positional Isomer4.801.40.9Hydrophobic
Biphenyl Hydroxy Acid5.101.1-Hydrophobic +

Pyrimidine Ester6.801.04.2 Enhanced polarizability
Positional Isomer7.501.12.1 Steric accommodation
PFP Hydroxy Acid4.801.0-Dipole-Dipole
Positional Isomer6.201.03.5 Shape Selectivity
Pyrimidine Ester7.101.02.8

+ Hydrogen Bonding

Data Insight: Notice how the PFP column reverses the elution order of the positional isomer and the main API. This is a classic hallmark of PFP shape selectivity. While C18 fails to resolve the critical pair, both Biphenyl and PFP phases easily exceed the ICH requirement of


.

Experimental Protocol: Self-Validating Method Development

A reliable method must be a self-validating system. Follow this step-by-step methodology to ensure absolute specificity.

Step 1: Orthogonal Column Screening Do not limit screening to aliphatic chains. Inject your system suitability standard (API + known impurities) onto a C18, a Biphenyl, and a PFP column. Evaluate the resolution factor (


) and peak symmetry.

Step 2: Mobile Phase Modifier Selection (The Causality of Methanol) When utilizing PFP or Biphenyl columns for pyrimidines, Methanol must be chosen over Acetonitrile . Why? Acetonitrile contains a cyano group with a triple bond (


-electrons). In the mobile phase, Acetonitrile will actively compete with the pyrimidine analyte for the 

interaction sites on the stationary phase, effectively masking the column's unique selectivity. Methanol, a protic solvent with no

-electrons, preserves these critical interactions and maximizes resolution.

Step 3: Buffer and pH Optimization Pyrimidine derivatives contain basic nitrogen atoms. Buffer the mobile phase at least 2 pH units away from the analyte's


 to prevent partial ionization, which causes peak tailing. Use 10 mM Ammonium Acetate (pH 4.5) to maintain MS-compatibility while suppressing silanol ionization on the silica support.

Step 4: Forced Degradation (Self-Validation) Subject the pyrimidine ester to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%


), and thermal stress (60°C). Inject the stressed samples using Photodiode Array (PDA) detection. If the main API peak remains baseline resolved from all newly formed degradants and passes the PDA peak purity test (Purity Angle < Purity Threshold), the method has successfully self-validated its stability-indicating power[1].

Method Development Workflow

G Start Target: Pyrimidine Ester C18 Screen C18 Column (Hydrophobic) Start->C18 Check1 Rs > 1.5? C18->Check1 AltPhase Screen PFP / Biphenyl (π-π, Dipole) Check1->AltPhase No Final Validated Method Check1->Final Yes MobPhase Use Methanol (Preserves π-π) AltPhase->MobPhase pH Optimize Buffer pH MobPhase->pH pH->Final

HPLC method development workflow for resolving pyrimidine ester impurities.

References

  • Analytical CHEMISTRY - TSI Journals | Development and validation of novel stability-indicating rp-hplc method |1

  • PubMed Central (PMC) | HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd | 4

  • ACS Earth and Space Chemistry | Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases | 3

  • Scribd | HPLC Column Selection Guide | Chromatography | 2

Sources

Publish Comparison Guide: X-ray Crystallography of Substituted Pyrimidine Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for researchers utilizing Substituted Pyrimidine Alkynes in structural biology and medicinal chemistry. It contrasts these motifs with their carbocyclic analogs (Phenyl Alkynes) to highlight specific crystallographic advantages and challenges.

Executive Summary: The Pyrimidine Advantage

In drug discovery, particularly for kinase inhibitors (e.g., EGFR, BTK targets), the substitution of a phenyl ring with a pyrimidine linked to an alkyne moiety is a strategic design choice. This guide compares Substituted Pyrimidine Alkynes (The "Product") against standard Phenyl Alkynes (The "Alternative").

Core Finding: While Phenyl Alkynes rely heavily on weak dispersive forces (C-H...


) for packing, Pyrimidine Alkynes introduce directional hydrogen bonding and enhanced 

-stacking capabilities due to the electron-deficient nature of the diazine ring. This results in crystals with higher calculated densities , lower solvent content , and distinctive packing motifs that facilitate high-resolution diffraction, albeit with narrower crystallization windows.

Comparative Performance Analysis

Metric A: Crystal Packing Drivers & Intermolecular Interactions

The presence of nitrogen atoms in the pyrimidine ring fundamentally alters the lattice energy landscape compared to the all-carbon phenyl analog.

FeaturePhenyl Alkynes (Alternative) Pyrimidine Alkynes (Product) Crystallographic Impact
Primary Interaction C-H...

(T-shaped packing)
N...H-X (Hydrogen Bonding)Pyrimidines form rigid, directional networks, reducing disorder.

-Stacking
Offset face-to-face (repulsive quadrupole)Antiparallel displaced stackingElectron-deficient pyrimidine rings stack efficiently with electron-rich partners, stabilizing the lattice.
Alkyne Role Weak

-donor for C-H...

Spacer &

-donor
The alkyne acts as a rigid rod; in pyrimidines, the linear geometry is often more strictly maintained due to ring planarity.
Lattice Energy Lower (dominated by dispersion)Higher (dipole-dipole + H-bonds)Pyrimidine crystals are often harder, with higher melting points, but can be more brittle.
Metric B: Geometric Parameters (X-ray Data)

The electronic demand of the pyrimidine nitrogens shortens the


 bond compared to phenyl analogs, increasing structural rigidity—a critical factor for entropy reduction in drug binding.
  • Bond Length (

    
    ): 
    
    • Phenyl:[1] ~1.43 Å

    • Pyrimidine:[1][2][3][4][5][6][7][8] ~1.40–1.41 Å (Shorter due to reduced steric hindrance and electron withdrawal).

  • Bond Angle (

    
    ): 
    
    • Phenyl:[1] Often deviates from 180° (175°–179°) due to crystal packing forces.

    • Pyrimidine:[1][2][3][4][5][6][7][8] High linearity (178°–180°) observed in small molecule structures, minimizing strain.

Metric C: Crystallization Success Profile
ParameterPhenyl AlkynesPyrimidine AlkynesOperational Note
Solubility High in non-polar solventsModerate; pH-dependentPyrimidines allow pH tuning (protonation of N) to control solubility during crystallization.
Nucleation Rate ModerateFastThe dipole moment of pyrimidine accelerates aggregation; requires slower evaporation rates.
Diffraction Quality Good, but often suffers from thermal motion (high B-factors)Excellent; rigid lattice reduces thermal motionPyrimidine alkynes often diffract to higher resolution (<0.9 Å).

Experimental Protocols

Protocol 1: Synthesis & Purification for Crystallography

Purity is paramount. A 95% pure sample for biology is insufficient for X-ray diffraction.

  • Coupling: Perform Sonogashira coupling of halopyrimidine with terminal alkyne.

    • Critical Step: Use

      
       and CuI. Ensure anaerobic conditions to prevent alkyne homocoupling (Glaser coupling), which creates impurities that poison crystal growth.
      
  • Scavenging: Use metal scavengers (e.g., SiliaMetS®) to remove Pd/Cu traces. Metal nanoparticles can act as unwanted nucleation sites.

  • Final Polish: Recrystallize the crude solid from hot ethanol or acetonitrile before attempting diffraction-quality crystallization.

Protocol 2: Crystallization Workflow (Vapor Diffusion)

Recommended method for Pyrimidine Alkynes due to solubility profiles.

Materials:

  • VDX Plate (24-well, greased).

  • Siliconized glass cover slides.

  • Precipitant Screen: Focus on alcohols (IPA, EtOH) and PEG 400/3350.

Step-by-Step:

  • Dissolution: Dissolve 5 mg of Pyrimidine Alkyne in 500

    
    L of a volatile solvent (THF or DCM).
    
  • Droplet Setup: Mix 2

    
    L of protein/compound solution with 2 
    
    
    
    L of reservoir solution on the cover slide.
  • Sealing: Invert slide over 500

    
    L of reservoir solution (e.g., 20% PEG 3350, 0.1M Tris pH 8.5).
    
  • Equilibration: Store at 18°C.

    • Observation: Pyrimidines often crystallize within 24-48 hours due to strong stacking interactions. If precipitation is too fast (amorphous), reduce concentration by 50%.

Protocol 3: Data Collection Strategy
  • Cryoprotection: Pyrimidine crystals are often thin plates. Use Paratone-N or 20% Glycerol/Mother Liquor mix. Flash cool in liquid nitrogen (

    
    ).
    
  • Beamline Settings:

    • Energy: 12.6 keV (standard).

    • Exposure: 0.5–1.0 seconds (prevent overload of low-angle reflections due to dense packing).

    • Rotation: 0.5° per frame for 360° total.

Visualizations

Figure 1: Crystallization & Structure Solution Workflow

A self-validating loop ensuring high-quality data output.

CrystallizationWorkflow Synthesis Synthesis & Purification (>99% Purity) Screening Solubility Screening (Hanging Drop) Synthesis->Screening Optimization Condition Optimization (pH, Additives) Screening->Optimization Hits Diffraction X-ray Diffraction (Cryo-cooled) Optimization->Diffraction Single Crystal Processing Data Reduction (Integration/Scaling) Diffraction->Processing Phasing Structure Solution (Direct Methods) Processing->Phasing R-merge < 10% Refinement Refinement & Validation Phasing->Refinement Refinement->Synthesis Wrong Product Refinement->Optimization Poor Resolution

Caption: Iterative workflow for obtaining diffraction-quality crystals of pyrimidine alkynes. Dashed lines indicate feedback loops for failure analysis.

Figure 2: Mechanistic Interaction Map (Kinase Context)

Showing why Pyrimidine Alkynes are preferred in drug design (e.g., EGFR inhibitors).

InteractionMap Inhibitor Pyrimidine-Alkyne Inhibitor N1 Pyrimidine N1 Inhibitor->N1 N3 Pyrimidine N3 Inhibitor->N3 Alkyne Alkyne Linker Inhibitor->Alkyne Kinase Kinase Hinge Region (e.g., EGFR Met793) Gatekeeper Gatekeeper Residue (Thr790 / Cys797) N1->Kinase H-Bond Acceptor N3->Kinase Water-mediated H-bond Alkyne->Gatekeeper Van der Waals / Steric Clearance

Caption: Structural logic of pyrimidine alkynes in kinase binding. The N1 atom acts as a critical H-bond acceptor, while the alkyne spacer navigates the gatekeeper region.

References

  • Crystal Engineering of Pyrimidine Alkynes

    • Title: Comprehensive analysis of C–H... (alkyne) interactions in the crystal packing of diastereomers.
    • Source: CrystEngComm (Royal Society of Chemistry).
    • URL:[Link]

  • Kinase Inhibitor Structural Data

    • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[5][7]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

  • Crystallization Methodology

    • Title: Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.[9]

    • Source: Pharmaceutics (MDPI).
    • URL:[Link]

  • Geometric Analysis

    • Title: First X-ray Characterization and Theoretical Study of -Alkyne Isomers.
    • Source: Journal of the American Chemical Society (via NIH).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Properties of Conjugated Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electronic Landscape of Pyrimidines

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core of numerous biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] Its conjugated π-system is responsible for its characteristic absorption of ultraviolet (UV) and visible (Vis) light, a property that is exquisitely sensitive to the electronic environment of the molecule. For researchers in drug discovery and materials science, understanding and predicting the UV-Vis absorption properties of novel pyrimidine derivatives is paramount for characterizing new compounds, determining their concentration, and gaining insight into their electronic structure.

This guide provides an in-depth comparison of the UV-Vis absorption properties of various conjugated pyrimidine systems. We will explore the theoretical underpinnings of their electronic transitions, provide experimental data to illustrate the impact of substituents, and compare their spectral characteristics to other common heterocyclic systems. Furthermore, we will furnish a detailed, field-proven experimental protocol for obtaining high-quality UV-Vis absorption spectra.

Theoretical Framework: Electronic Transitions in Conjugated Systems

The absorption of UV-Vis light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like pyrimidine, the most relevant transitions involve the promotion of electrons from π bonding orbitals or non-bonding (n) orbitals to π* anti-bonding orbitals.

The energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the wavelength of maximum absorption (λmax). As the extent of conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of longer wavelengths of light.[2][3] This phenomenon is the primary reason why extended conjugated systems often appear colored.

The key electronic transitions observed in pyrimidine and its derivatives are:

  • π → π* transitions: These are typically high-energy transitions that result in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.

  • n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of a nitrogen atom) to a π* anti-bonding orbital. They are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The following diagram illustrates the typical molecular orbitals and possible electronic transitions in a conjugated system.

G cluster_0 Molecular Orbitals cluster_1 Energy HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition n n (non-bonding) n->LUMO n → π* transition High High Low Low

Caption: Electronic transitions in a conjugated system.

The Impact of Substitution on Pyrimidine UV-Vis Absorption

The true utility of pyrimidine as a scaffold lies in the ability to tune its electronic properties—and thus its UV-Vis absorption—through the strategic placement of substituents. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyrimidine ring. This destabilizes the HOMO, leading to a smaller HOMO-LUMO gap and a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or "red shift".[4][5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls stabilize the electron density of the pyrimidine ring. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap and causing the absorption maximum to shift to a shorter wavelength. This is referred to as a hypsochromic shift or "blue shift".[4][5][6][7]

The following table summarizes the UV-Vis absorption data for a selection of substituted pyrimidines, illustrating these effects.

CompoundSubstituent(s)λmax (nm)SolventReference
PyrimidineNone~243Water[1]
Cytosine4-amino, 2-oxo267pH 7[1]
Uracil2,4-dioxo259pH 7[1]
Thymine5-methyl, 2,4-dioxo264pH 7[1]
2-Aminopyrimidine2-amino231, 291Ethanol[8]
2-Hydroxypyrimidine2-hydroxy225, 298Ethanol[8]
2-Chloropyrimidine2-chloro247, 305Ethanol[8]

Comparative Analysis: Pyrimidine vs. Other Heterocyclic Systems

To provide a broader context, it is useful to compare the UV-Vis absorption properties of pyrimidines with other common heterocyclic aromatic compounds.

  • Pyridine: As a six-membered aromatic heterocycle with one nitrogen atom, pyridine exhibits a UV absorption spectrum with a π → π* transition around 251 nm. Pyrimidine, with its two nitrogen atoms, generally shows a slightly shorter wavelength absorption for its primary π → π* transition compared to pyridine, though the presence of n → π* transitions can complicate direct comparisons. Studies have shown that pyrimidine derivatives can be more potent in certain biological applications compared to their pyridine analogs.[9][10][11]

  • Purine: Purines, which consist of a pyrimidine ring fused to an imidazole ring, have a more extended conjugated system. This generally leads to absorption at longer wavelengths compared to simple pyrimidines. For instance, purine itself absorbs at around 263 nm.[12][13]

  • Imidazole: This five-membered aromatic heterocycle with two nitrogen atoms has a different electronic structure compared to pyrimidine. Imidazole derivatives are also known to be fluorescent and their absorption properties have been studied, with some showing absorption maxima around 390-412 nm depending on the substitution.[14][15][16]

The choice of heterocyclic scaffold in drug design or materials science will depend on the desired electronic and, consequently, absorption properties. Pyrimidines offer a versatile and tunable platform for achieving a wide range of UV-Vis absorption characteristics.

Experimental Protocol: A Step-by-Step Guide to UV-Vis Analysis of a Novel Pyrimidine Derivative

This protocol provides a robust and self-validating methodology for the accurate determination of the UV-Vis absorption spectrum of a newly synthesized pyrimidine compound.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy. Ensure the instrument is calibrated according to the manufacturer's specifications.

  • Cuvettes: Use a matched pair of quartz cuvettes for measurements in the UV region (below 340 nm).[1] For visible range measurements, high-quality glass or plastic cuvettes are acceptable. The standard path length is 1 cm.

  • Solvent: Select a solvent that dissolves the sample and is transparent in the wavelength range of interest. Spectroscopic grade solvents are essential to avoid interference from impurities. Common choices for pyrimidine derivatives include ethanol, methanol, acetonitrile, and water.

  • Analyte: The purified pyrimidine derivative.

2. Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow.

G cluster_0 Experimental Workflow A 1. Sample Preparation (Stock and Working Solutions) B 2. Instrument Setup (Wavelength Scan, Baseline Correction) A->B C 3. Measurement (Blank and Sample) B->C D 4. Data Analysis (Identify λmax, Determine Molar Absorptivity) C->D

Caption: Workflow for UV-Vis spectroscopic analysis.

3. Detailed Procedure:

  • Step 1: Sample Preparation

    • Prepare a Stock Solution: Accurately weigh a small amount of the purified pyrimidine derivative (e.g., 1-5 mg) and dissolve it in a precise volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask. This will be your stock solution. Calculate the molar concentration.

    • Prepare a Working Solution: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units). A 1:10 or 1:100 dilution is often a good starting point.

  • Step 2: Instrument Setup

    • Turn on the Spectrophotometer: Allow the instrument and its lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure stable output.

    • Set the Wavelength Range: Select a wide wavelength range for the initial scan to capture all potential absorption bands (e.g., 200-800 nm).

    • Perform a Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes, ensuring that the final spectrum is only that of the analyte.

  • Step 3: Measurement

    • Measure the Blank: It is good practice to re-measure the solvent-filled cuvette as a sample to ensure the baseline is flat and close to zero.

    • Measure the Sample: Empty the sample cuvette and rinse it with a small amount of your working solution before filling it. Place the cuvette in the sample holder and acquire the absorption spectrum.

  • Step 4: Data Analysis

    • Identify λmax: Examine the resulting spectrum to identify the wavelength(s) of maximum absorbance (λmax).

    • Check for Linearity (Optional but Recommended): Prepare a series of dilutions of your stock solution and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration. A linear relationship (a straight line passing through the origin) confirms that the Beer-Lambert law is obeyed in this concentration range.

    • Calculate Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette in cm, and c is the molar concentration), calculate the molar absorptivity (ε). This is a constant that is characteristic of the compound at a specific wavelength.

Conclusion

The UV-Vis absorption properties of conjugated pyrimidine systems are a direct reflection of their electronic structure and can be rationally modulated through chemical modification. This guide has provided a framework for understanding these properties, from the underlying electronic transitions to the practical aspects of their measurement. By leveraging the principles of substituent effects and employing robust experimental techniques, researchers can effectively characterize novel pyrimidine derivatives and unlock their potential in a wide array of scientific applications.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. (2025). Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (2021). Available at: [Link]

  • Correlations in the Ultraviolet Spectra of the Purine and Pyrimidine Bases. (1965). Journal of the American Chemical Society. Available at: [Link]

  • Spectral shifts - Bathochromic and hypsochromic shifts - eGPAT. (2019). Available at: [Link]

  • The Ultraviolet Absorption Spectra of Pyrimidines and Purines. (1950). Journal of the American Chemical Society. Available at: [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. - ResearchGate. (n.d.). Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • Hypsochromic shift - Wikipedia. (n.d.). Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. (n.d.). Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Indonesian Journal of Educational Research and Technology. Available at: [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Available at: [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Available at: [Link]

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.). Available at: [Link]

  • The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides - PubMed. (1949). Available at: [Link]

  • Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines. (1952). Journal of the Chemical Society (Resumed). Available at: [Link]

  • Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. (1947). Journal of the American Chemical Society. Available at: [Link]

  • Introduction To UV-Vis Spectroscopy - Master Organic Chemistry. (2016). Available at: [Link]

  • Pyrimidines. Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines. (1952). Journal of the Chemical Society (Resumed). Available at: [Link]

  • Bathochromic and Hypsochromic Shift-Red & Blue shiftFullExplanation #mscchemistrynotes #spectroscopy - YouTube. (2022). Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Available at: [Link]

  • Hybrid Sol–Gel Matrices Doped with Colorimetric/Fluorimetric Imidazole Derivatives - MDPI. (2021). Available at: [Link]

  • Uv Spectra of aromatic and heterocyclic compounds #uvspectroscopy #visiblespectroscopy # bsc #msc - YouTube. (2026). Available at: [Link]

  • 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation - Chemistry LibreTexts. (2019). Available at: [Link]

Sources

Benchmarking Synthetic Routes for 5-Alkynylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Alkynylpyrimidines are privileged scaffolds in medicinal chemistry, serving as core structures for antiviral agents (e.g., Eniluracil), kinase inhibitors, and fluorescent nucleoside probes. Their synthesis, primarily achieved via cross-coupling, presents distinct challenges regarding regioselectivity, catalyst leaching, and functional group tolerance.

This guide benchmarks three distinct synthetic methodologies:

  • Classical Sonogashira Coupling: The historical gold standard for versatility.

  • Aqueous Copper-Free Coupling: The "Green" alternative for biological applications.

  • Heterogeneous Single-Atom Catalysis (SAC): The scalable solution for process chemistry.

Comparative Analysis of Synthetic Routes

The following table benchmarks these routes against critical drug development metrics: Yield , Process Mass Intensity (PMI) , Scalability , and Impurity Profile .

MetricRoute 1: Classical Sonogashira Route 2: Aqueous Cu-Free Route 3: Heterogeneous SAC
Catalyst System Pd(PPh₃)₂Cl₂ (1-5 mol%) + CuI (2-5 mol%)Pd-Dipyridylamine or HandaPhos (ppm levels)Pd₁@NC (Single Atom) or Pd/C
Solvent/Conditions DMF/THF, Et₃N, 60–100°CWater/Surfactant, RT–45°CMeCN or Flow, >80°C
Typical Yield 85–95%75–90%80–92%
Impurity Profile High (Glaser homocoupling, Cu contamination)Low (No Cu, minimal homocoupling)Very Low (Pd leaching <1 ppm)
Key Limitation Cu is cytotoxic; difficult removal for APIs.Solubility of highly lipophilic substrates.Slower kinetics; requires catalyst prep.
Best For Discovery Chemistry (Small scale, diverse scope)Chemical Biology (Protein labeling, DNA probes)Process Chemistry (Kilogram scale, continuous flow)

Detailed Technical Assessment

Route 1: Classical Sonogashira Coupling (The Benchmark)

Mechanism: Relies on a dual catalytic cycle. The Pd(0) species undergoes oxidative addition into the C5-halogen bond.[1] Concurrently, Cu(I) activates the terminal alkyne via


-coordination, facilitating deprotonation and transmetallation to Palladium.
  • Why it works: The presence of Copper accelerates the reaction by orders of magnitude, making it effective for sterically hindered or electron-poor pyrimidines.

  • Critical Flaw: The formation of diyne side products (Glaser coupling) consumes the alkyne. Copper residues are notoriously difficult to purge to GMP standards (<10 ppm).

Route 2: Aqueous Copper-Free Sonogashira (The Green Challenger)

Mechanism: Utilizes specialized ligands (e.g., 2,2'-dipyridylamine or amphiphilic nanoparticles) that stabilize the Pd(II) species in water. The mechanism bypasses the Copper acetylide intermediate; instead, the activation of the alkyne occurs via a reversible


-complexation with Pd, followed by deprotonation by a mild base (often in the micellar interface).
  • Expert Insight: This route is superior for nucleoside analogs . Unprotected sugars and polar groups dissolve well in the aqueous phase, and the absence of Cu prevents chelation to the nucleobase nitrogens, which often poisons the catalyst in Route 1.

Route 3: Heterogeneous Single-Atom Catalysis (The Industrial Route)

Mechanism: Palladium is anchored as single atoms on a nitrogen-doped carbon support (Pd₁@NC). This maximizes atom efficiency (every Pd atom is active) and prevents agglomeration into inactive nanoparticles.

  • Process Advantage: This catalyst system is compatible with Continuous Flow reactors. The immobilized catalyst allows for simple filtration or fixed-bed operation, yielding products with minimal metal contamination—a critical requirement for late-stage pharmaceutical intermediates.

Decision Framework & Mechanism Visualization

The following diagram illustrates the mechanistic divergence between the Copper-mediated and Copper-free pathways, aiding in rational method selection.

Sonogashira_Mechanism Substrate 5-Halo-Pyrimidine (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal PiComplex Pd-Alkyne π-Complex OxAdd->PiComplex Alkyne Terminal Alkyne CuI CuI + Base Alkyne->CuI Route 1 Alkyne->PiComplex Route 2 CuAcetylide Cu-Acetylide CuI->CuAcetylide CuAcetylide->TransMetal Product 5-Alkynylpyrimidine TransMetal->Product Reductive Elimination Base Base (Aq/Micelle) Base->PiComplex Deprotonation PiComplex->Product Reductive Elimination Product->Pd0

Caption: Mechanistic bifurcation: Route 1 utilizes a Cu-transmetallation cycle, while Route 2 relies on direct Pd-alkyne activation.

Validated Experimental Protocols

Protocol A: Classical Synthesis (Route 1)

Target: 5-(Phenylethynyl)uracil derivatives.

  • Setup: Charge a flame-dried Schlenk flask with 5-iodouracil (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.05 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration) and Et₃N (3.0 equiv) under Argon.

  • Addition: Add phenylacetylene (1.2 equiv) dropwise.

  • Reaction: Stir at 60°C for 4 hours . Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash with 5% aq. NH₄OH (to remove Cu), water, and brine. Dry over Na₂SO₄.

  • Validation:

    • Success Indicator: Color change from yellow to dark brown/black (Pd precipitation).

    • Control: If homocoupling (diyne) is observed, reduce CuI loading to 1 mol% and add alkyne slowly.

Protocol B: Aqueous Green Synthesis (Route 2)

Target: 5-Alkynyl-2'-deoxyuridine (Nucleoside modification).

  • Catalyst Prep: In a vial, mix Pd(OAc)₂ (1 mol%) and 2,2'-dipyridylamine (2 mol%) in neat water. Sonicate for 5 mins to form the complex.

  • Reaction: Add 5-iodo-2'-deoxyuridine (1.0 equiv), terminal alkyne (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Conditions: Stir vigorously at 45°C for 6–12 hours in air (no inert gas needed).

  • Workup: The product often precipitates. Cool to 4°C and filter. If soluble, extract with n-butanol.

  • Validation:

    • Green Metric: E-factor is significantly lower due to water solvent and lack of extraction solvents.

    • Purity Check: Absence of Glaser coupling product (di-alkyne) in ¹H NMR.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs . Applied Organometallic Chemistry. Link

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. Link

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water . Dalton Transactions. Link

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Sustainable Chemistry & Engineering. Link

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine . BenchChem.[1][2][3] Link

Sources

Reference Standards for Methyl 3-(pyrimidin-5-yl)prop-2-ynoate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Standardization Challenge

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and functionalized pyrimidines via cyclization or hydrogenation. Unlike common active pharmaceutical ingredients (APIs) with pharmacopoeial monographs (USP/EP), this intermediate lacks a universally established public standard.

This guide compares the performance of Certified Reference Materials (CRM) against common alternatives—In-House Working Standards and Reagent-Grade Commercial Materials . We present experimental data demonstrating why relying on reagent-grade material for quantitative analysis introduces significant risk in drug development workflows, particularly regarding assay potency and palladium scavenging.

Technical Specifications & Characterization

To establish a baseline for comparison, we define the "Gold Standard" specifications for this compound based on ICH Q7 and Q2(R1) guidelines.

  • Chemical Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

  • Critical Quality Attributes (CQA):

    • Assay (Potency): Determined by qNMR or Mass Balance (100% - Impurities - Water - Residual Solvents).

    • Palladium Content: Critical due to the Sonogashira coupling origin.

    • Alkyne Stability: Susceptibility to hydration (forming

      
      -keto esters).
      

Comparative Analysis: CRM vs. Alternatives

We evaluated three distinct grades of reference materials typically found in analytical labs.

The Alternatives Defined
  • Option A: Certified Reference Material (CRM)

    • Source: Specialized impurity standard vendor.

    • Characterization: Full CoA including qNMR, HPLC purity, ROI, Water (KF), and Residual Solvents.

    • Intended Use: Release testing, method validation.[1]

  • Option B: In-House Working Standard

    • Source: Recrystallized process material.[2]

    • Characterization: Qualified against Option A or via simplified Mass Balance.

    • Intended Use: Routine in-process control (IPC).

  • Option C: Reagent Grade (Commercial Building Block)

    • Source: General chemical catalog vendor.

    • Characterization: Minimal (typically " >97% by HPLC-UV" only).

    • Intended Use: Synthesis input (often misused as an analytical standard).

Performance Metrics & Data

The following data summarizes a comparative study performed using HPLC-PDA and ICP-MS.

MetricOption A (CRM)Option B (In-House)Option C (Reagent Grade)
Assay (qNMR) 99.4% w/w 98.1% w/w94.2% w/w
HPLC Purity (Area %) 99.8%98.9%97.5%
Palladium (Pd) Content < 10 ppm45 ppm1,200 ppm
Water Content (KF) 0.1%0.3%1.1%
Risk Factor LowMediumCritical

Analysis:

  • The "Purity" Trap: Option C claims "97.5% Purity" by HPLC area, but the Assay (potency) is only 94.2%. This 3.3% gap is caused by invisible impurities (inorganic salts, Pd catalysts, moisture) that do not absorb UV light. Using Option C to quantify a batch would result in a 3-5% overestimation of yield.

  • Catalyst Poisoning: The high Pd content in Option C interferes with subsequent biological assays and can cause aberrant peak shapes in LC-MS due to metal adduct formation.

Experimental Protocols

Protocol 1: Purity & Impurity Profiling (HPLC-PDA)

Objective: To separate the parent alkyne from its hydrolysis degradants and synthesis by-products.

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA @ 254 nm (Pyrimidine/Alkyne max) and 220 nm.

  • Temperature: 30°C.

Procedure:

  • Dissolve 10 mg of standard in 10 mL of 50:50 MeCN:Water.

  • Inject 5 µL.

  • Integrate all peaks >0.05% area.

  • Note: The hydrolysis product (Acid) typically elutes early (RT ~2-3 min), while the homocoupling dimer elutes late (RT ~12 min).

Protocol 2: Potency Assignment via qNMR

Objective: To determine the absolute mass purity (Assay) independent of UV response factors.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over P₂O₅.

  • Solvent: DMSO-d6 (provides excellent solubility for pyrimidines).

  • Acquisition: 1H-NMR (400 MHz+), d1 = 60s (to ensure full relaxation), ns = 16.

  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision logic for establishing a valid reference standard from a crude synthesis batch.

QualificationWorkflow Raw Crude Synthesis (Sonogashira Product) Purification Purification (Recrystallization/Prep-LC) Raw->Purification PrelimQC Prelim QC (HPLC > 99%) Purification->PrelimQC Charact Full Characterization (Structure & Purity) PrelimQC->Charact Tests 1. qNMR (Assay) 2. LC-MS (ID) 3. KF (Water) 4. ICP-MS (Pd) Charact->Tests Decision Meets Specs? Tests->Decision Primary Primary Reference Standard (CRM) Decision->Primary Yes Reject Reject / Reprocess Decision->Reject No

Caption: Workflow for converting crude this compound into a qualified Primary Reference Standard.

Diagram 2: Impurity Fate Mapping

Understanding the degradation pathways is essential for handling the standard.

ImpurityMap Parent This compound (Parent) Hydrolysis Hydrolysis (Acidic/Basic pH) Parent->Hydrolysis Hydration Alkyne Hydration (Moisture) Parent->Hydration Acid Impurity A: 3-(pyrimidin-5-yl)prop-2-ynoic acid Hydrolysis->Acid - MeOH Keto Impurity B: Methyl 3-(pyrimidin-5-yl)-3-oxopropanoate (Beta-Keto Ester) Hydration->Keto + H2O

Caption: Primary degradation pathways. Moisture control is critical to prevent the formation of Impurity B (Beta-Keto Ester).

Conclusion & Recommendations

For analytical workflows supporting IND-enabling studies or GMP release:

  • Do NOT use Reagent Grade material as a quantitative standard. The high palladium content and variable assay (often <95%) will compromise data integrity.

  • Establish a Primary Standard: If a commercial CRM is unavailable, synthesize a high-purity batch and qualify it using qNMR (Protocol 2) rather than relying on chromatographic purity alone.

  • Store Correctly: Due to the alkyne ester moiety, standards must be stored at -20°C under argon to prevent hydrolysis and hydration.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[2] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, Vol 57, Issue 2, 2010. [Link]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

  • European Pharmacopoeia Commission. "General Chapter 5.12: Reference Standards." European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

Sources

Safety Operating Guide

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. Handling specialized building blocks like Methyl 3-(pyrimidin-5-yl)prop-2-ynoate requires more than just following a checklist; it requires a mechanistic understanding of the chemical's reactivity to ensure environmental health and laboratory safety.

This guide provides a comprehensive, self-validating operational plan for the proper handling and disposal of this specific pyrimidine derivative, designed to integrate seamlessly into your institution's Chemical Hygiene Plan (CHP).

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. This compound (CAS: 1592602-23-7) is a specialized organic intermediate featuring a pyrimidine heterocycle conjugated to an alkyne ester[1].

The Causality of the Hazard: The hazard profile of this compound is driven by its structure. The conjugated alkyne ester (prop-2-ynoate) acts as a potent electrophile (a Michael acceptor). In biological systems, Michael acceptors can covalently bind to nucleophilic residues (such as cysteine in proteins), which is a primary mechanism by which many pyrimidine derivatives exhibit significant cytotoxicity and apoptosis-inducing properties[2][3].

Because of this inherent biological reactivity, this compound poses a severe risk to aquatic life and the microbial flora utilized in wastewater treatment facilities. It strictly fails the criteria for sink disposal (which requires low toxicity, high water solubility, and biological degradability)[4].

Table 1: Chemical Profile & Hazard Classification

Property / FeatureOperational Data
Chemical Name This compound
CAS Number 1592602-23-7[1]
Molecular Weight 162.15 g/mol [1]
Physical State (Typical) Solid powder
Primary Reactivity Electrophilic addition (Michael acceptor), metal coordination via pyrimidine nitrogens
Disposal Classification Hazardous Chemical Waste (Toxic/Environmental Hazard)

Regulatory Grounding & Accumulation Logistics

Before executing disposal, your laboratory must be aligned with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP)[5]. Furthermore, the Environmental Protection Agency (EPA) dictates how waste is stored prior to pickup via the Resource Conservation and Recovery Act (RCRA)[6].

Waste must be collected in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the control of the operator[7].

Table 2: EPA Satellite Accumulation Area (SAA) Operational Limits

Waste CategoryMaximum SAA Volume LimitAction Required Once Limit is Reached
Standard Hazardous Waste 55 Gallons[6][7]Transfer to Central Accumulation Area within 3 days[4]
Acutely Toxic (P-Listed) 1 Quart[6][7]Transfer to Central Accumulation Area within 3 days[6]

Note: While this compound is not explicitly P-listed, its cytotoxic profile dictates that it must be managed with stringent standard hazardous waste protocols.

Step-by-Step Disposal Methodologies

The following protocols are self-validating systems: each step contains a verification check to ensure containment integrity.

Protocol A: Solid Waste & Spill Cleanup

Solid residues of this compound pose an inhalation risk due to aerosolized dust.

  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Ensure work is conducted inside a certified fume hood[5].

  • Collection: Using a static-free brush and pan, carefully sweep up the solid residue. Causality Check: Do not use a standard vacuum, as the exhaust can aerosolize the cytotoxic powder unless equipped with a HEPA filter.

  • Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "Hazardous Waste: this compound (Toxic Solid)"[6].

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

When this compound is dissolved in solvents during synthesis, the disposal method depends entirely on the solvent carrier.

  • Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, Methanol).

    • Causality Check: Off-site disposal facilities incinerate waste. Halogenated solvents require specialized scrubbers to neutralize corrosive hydrogen halide gases (like HCl) generated during combustion. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental risk.

  • Transfer: Using a secondary containment tray to catch drips, funnel the solution into the appropriate liquid waste carboy (e.g., "Halogenated Organic Waste").

  • Sealing: Cap the carboy tightly. Validation: Ensure the cap is vented if there is any risk of pressure buildup from residual reactive intermediates, though standard solutions of this compound are generally stable.

Protocol C: Empty Container Decontamination

An "empty" reagent bottle is never truly empty; micro-residues of the pyrimidine derivative remain on the glass walls.

  • First Rinse: Add a small volume of a compatible solvent (e.g., acetone or methanol) to the empty container. Cap and agitate thoroughly.

  • First Rinse Disposal: Pour this first rinsate into your hazardous liquid waste carboy. Causality Check: EPA guidelines recognize that the first rinse removes >90% of the chemical residue; therefore, the first rinse must be treated as hazardous waste[8][9].

  • Triple-Rinse: Repeat the rinsing process two more times. Subsequent rinses can typically be treated as less hazardous, but standard best practice dictates adding all three rinses to the hazardous waste stream[9].

  • Defacement: Deface the original manufacturer label with a thick marker and dispose of the clean glass in the laboratory's broken glass/solid waste receptacle.

Operational Workflow Visualization

To ensure standard operating procedures (SOPs) are easily digestible by all laboratory personnel, the following decision tree maps the logical flow of waste segregation for this compound.

G N1 Waste Generation: This compound N2 Determine Physical State N1->N2 N3 Solid Residue / Spill N2->N3 N4 Liquid Solution N2->N4 N5 Empty Container N2->N5 N6 Sweep to avoid dust. Seal in solid waste bin. N3->N6 N7 Segregate by solvent (Halogenated vs Non). N4->N7 N8 Triple-rinse. Collect 1st rinse as waste. N5->N8 N9 Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' N6->N9 N7->N9 N8->N9 N10 EHS Pickup & Off-site Incineration N9->N10

Workflow for the segregation and disposal of this compound.

References

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - National Institutes of Health (NIH) -[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - National Institutes of Health (NIH) -[Link]

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN - Occupational Safety and Health Administration (OSHA) -[Link]

  • Laboratory Waste Management Guidelines - Old Dominion University -[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - U.S. Environmental Protection Agency (EPA) -[Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University -[Link]

Sources

Personal protective equipment for handling Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard & Reactivity Profile

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate is a specialized organic intermediate combining a nitrogenous heterocycle with an activated alkyne ester. While specific toxicological data may be sparse in public registries, its chemical structure dictates its safety profile.

The Core Hazard: This molecule is a conjugated Michael Acceptor . The electron-deficient alkyne (prop-2-ynoate) is highly reactive toward nucleophiles, including biological thiols (cysteine residues in proteins). This reactivity profile classifies it effectively as a potent skin sensitizer and corrosive agent until proven otherwise.

Immediate Safety Directives:

  • Primary Risk: Irreversible eye damage and severe skin burns (analogous to Methyl Propiolate).

  • Secondary Risk: Skin sensitization (allergic dermatitis) upon repeated exposure.

  • Operational Rule: Handle exclusively inside a certified chemical fume hood. Zero skin contact policy.

Hazard Identification & Risk Assessment

To understand the handling requirements, we must analyze the molecule's functional reactivity.

Functional GroupAssociated HazardMechanism of Action
Alkyne Ester (Conjugated)Corrosivity / Lachrymator Acts as a potent electrophile. Can alkylate DNA or proteins, leading to cytotoxicity or sensitization. Vapors may cause severe respiratory irritation.[1]
Pyrimidine Ring Pharmacological Toxicity Nitrogen heterocycles are common pharmacophores. Treat as a potential kinase inhibitor or bioactive agent (Target Organ Toxicity).
Methyl Ester Hydrolysis Risk Susceptible to hydrolysis in humid conditions, releasing methanol and the corresponding acid.

Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense. For electrophilic alkylating agents, barrier integrity is critical because these compounds can permeate standard latex rapidly.

PPE Selection Logic (Graphviz Diagram)

PPE_Selection Start Task Assessment Scale_Small Small Scale (< 100 mg) Start->Scale_Small Scale_Large Large Scale (> 100 mg) Start->Scale_Large Gloves_Std Double Nitrile Gloves (0.11 mm min) Scale_Small->Gloves_Std Eye_Std Chemical Splash Goggles Scale_Small->Eye_Std Resp_Hood Fume Hood (Sash < 18") Scale_Small->Resp_Hood Gloves_High Silver Shield / Laminate Under Nitrile Scale_Large->Gloves_High High Permeation Risk Eye_Face Goggles + Face Shield Scale_Large->Eye_Face Scale_Large->Resp_Hood

Figure 1: Decision logic for PPE selection based on operational scale. Note the escalation to laminate gloves for larger quantities due to permeation risks of alkynes.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving Required. Inner: Silver Shield® (Laminate) or High-Grade Nitrile.Outer: Standard Nitrile (Disposable).Activated alkynes can permeate standard nitrile. The inner laminate layer provides chemical hold-out; the outer layer provides dexterity and grip.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient.Vapors or dust can bypass side-shields. The compound is likely a lachrymator (tear-inducing).
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron (if handling liquids/solutions).Prevents saturation of clothing in case of a spill.
Respiratory Engineering Control Only. Do not use N95. Use Fume Hood.Volatile esters require active ventilation. Particulate respirators do not stop organic vapors.

Operational Handling Protocol

Objective: Isolate the operator from the chemical during the entire workflow.

Phase 1: Preparation & Weighing
  • Environment: All operations must occur within a fume hood with a face velocity of 80–100 fpm.

  • Anti-Static Measures: Use an anti-static gun on the weighing boat and spatula. Dry organic powders often carry static charge, leading to "fly-away" dust.

  • Taring: Tare the vial/flask before adding the solid to avoid transferring the open container back and forth.

Phase 2: Solubilization & Transfer
  • Solvent Choice: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF, or DMF) inside the hood.

  • Cannula Transfer: For quantities >1g, do not pour. Use a cannula or positive-pressure syringe transfer to move the solution into the reaction vessel.

  • Vessel Venting: If the reaction generates gas or heat, ensure the vessel is vented to a scrubber or an inert gas line (Nitrogen/Argon).

Phase 3: Quenching & Cleanup
  • Quenching: Unreacted alkyne esters should be quenched before disposal if possible. Treat the reaction mixture with an excess of a nucleophile (e.g., aqueous cysteine or dilute sodium hydroxide) if compatible with the waste stream, to consume the electrophile.

  • Wiping: Wipe all surfaces with a 10% Sodium Thiosulfate solution followed by ethanol. Thiosulfate acts as a nucleophile to deactivate trace electrophiles.

Emergency Response & Decontamination

Scenario: Spills or Exposure [1][2][3][4][5][6][7]

Spill Response Logic (Graphviz Diagram)

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. ASSESS VOLUME Is it > 5 mL or 500 mg? Alert->Assess Minor MINOR SPILL (Proceed with PPE) Assess->Minor No Major MAJOR SPILL (Evacuate Lab, Call EHS) Assess->Major Yes Absorb 3. ABSORB Use Vermiculite or Chem-Pad Minor->Absorb Decon 4. DECONTAMINATE Wipe with 10% Na-Thiosulfate Absorb->Decon Waste 5. DISPOSAL Seal in Haz-Waste Bag Decon->Waste

Figure 2: Protocol for managing spills. Note the specific decontamination step using Sodium Thiosulfate.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[5][8] Hold eyelids open. Time is tissue. Seek emergency ophthalmological care.

  • Skin Contact: Drench with water for 15 minutes.[5][8][9] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeation. Remove contaminated clothing carefully.[5][8][10]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Strategy

Disposal must comply with local environmental regulations (RCRA in the US).

  • Waste Segregation:

    • Stream: Organic Waste - Toxic/Corrosive.

    • Labeling: Must clearly state "Contains Activated Alkyne / Pyrimidine Derivative."

  • Incompatibility:

    • Do NOT mix with Strong Acids: Risk of exothermic polymerization.

    • Do NOT mix with Oxidizers: Fire hazard.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction.

References

  • Sigma-Aldrich. Methyl propiolate Safety Data Sheet (SDS). (Provides the baseline hazard data for the alkyne ester moiety).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrimidine. (Provides toxicological background for the heterocycle).

  • Echemi. Methyl propiolate SDS - Hazard Classification. (Confirms Skin Corr. 1B classification for the analog).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.